IDH-C227
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(N-[2-(4-cyanoanilino)acetyl]-3-fluoroanilino)-N-cyclohexyl-2-(2-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31FN4O2/c1-21-8-5-6-13-27(21)29(30(37)34-25-10-3-2-4-11-25)35(26-12-7-9-23(31)18-26)28(36)20-33-24-16-14-22(19-32)15-17-24/h5-9,12-18,25,29,33H,2-4,10-11,20H2,1H3,(H,34,37) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AATMNHPDEZNXEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C(=O)NC2CCCCC2)N(C3=CC(=CC=C3)F)C(=O)CNC4=CC=C(C=C4)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31FN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of IDH-C227 in Glioma Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutations in the isocitrate dehydrogenase (IDH) enzymes are a defining characteristic of a significant subset of gliomas, fundamentally altering the tumor's metabolic and epigenetic landscape. The neomorphic activity of mutant IDH results in the production of the oncometabolite D-2-hydroxyglutarate (2-HG), which drives tumorigenesis through various mechanisms. IDH-C227 is a potent and selective small-molecule inhibitor of the mutant IDH1 enzyme. This technical guide elucidates the core mechanism of action of this compound in glioma cells, providing a comprehensive overview of its molecular targets, downstream effects, and the experimental methodologies used to characterize its activity. While specific quantitative data for this compound is emerging, this guide leverages data from the structurally and functionally similar inhibitor, AGI-5198, to provide a detailed understanding of this class of compounds.
Core Mechanism of Action: Inhibition of Mutant IDH1 and Reduction of 2-Hydroxyglutarate
The primary mechanism of action of this compound is the allosteric and competitive inhibition of the mutated IDH1 enzyme, most commonly the R132H variant.[1] This inhibition blocks the conversion of α-ketoglutarate (α-KG) to 2-HG.[1] The subsequent reduction in intracellular 2-HG levels is the central event that triggers a cascade of downstream anti-tumor effects.
Key Downstream Effects:
-
Epigenetic Reprogramming: High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, including histone lysine demethylases (KDMs) and the TET family of DNA hydroxylases.[2][3] This leads to a global hypermethylation of histones and DNA, resulting in altered gene expression that promotes gliomagenesis.[1][2] this compound, by reducing 2-HG, can reverse these epigenetic aberrations, leading to the re-expression of differentiation-associated genes.[4]
-
Restoration of Homologous Recombination: A critical consequence of 2-HG accumulation is the induction of a homologous recombination (HR) defect, rendering glioma cells with a "BRCAness" phenotype.[5] This HR deficiency makes the cells hypersensitive to PARP inhibitors. This compound and similar inhibitors can reverse this HR defect.[5]
-
Modulation of Cellular Metabolism: The production of 2-HG by mutant IDH1 consumes NADPH, leading to a decrease in the cellular NADPH/NADP+ ratio.[6] This can increase oxidative stress and alter lipid biosynthesis.[6] Inhibition of mutant IDH1 can help restore normal cellular redox balance.
-
Induction of Cellular Differentiation: By reversing the epigenetic blockade and restoring normal metabolic function, this compound can promote the differentiation of glioma stem-like cells into more mature glial lineages, such as astrocytes.[2][4]
Quantitative Data
The following table summarizes key quantitative data for the mutant IDH1 inhibitor AGI-5198, which serves as a surrogate for understanding the potency and effects of this compound.
| Parameter | Cell Line/Model | Value | Reference |
| 2-HG Inhibition | mIDH1 glioma neurospheres | Significant decrease | [1] |
| IDH1-mutant TS603 glioma xenografts | Marked reduction | [5] | |
| Cell Proliferation | mIDH1 glioma neurospheres | Decreased proliferation | [1] |
| IDH1-mutant TS603 glioma xenografts | Impaired growth (P = 0.015) | [4] | |
| Induction of Differentiation (GFAP expression) | TS603 glioma cells | Markedly increased fraction of GFAP-positive cells | [4] |
| Effect on DNA Damage (γ-H2AX foci) | HUCCT1 cells expressing IDH1mut | Significant increase with IDH1mut expression, further amplified by olaparib and IR | [7] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted for assessing the effect of IDH inhibitors on the viability of glioma cell lines.
Materials:
-
Glioma cell lines (e.g., U87-MG transduced with mutant IDH1)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound or other IDH inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed glioma cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of the inhibitor. Include vehicle-only wells as a control.
-
Incubate the plates for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Incubate the plates for 15-30 minutes at room temperature with gentle shaking to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot for DNA Damage Markers (PARP and γH2AX)
This protocol details the detection of PARP cleavage and γH2AX phosphorylation as indicators of DNA damage and apoptosis.
Materials:
-
Treated and untreated glioma cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-PARP, anti-cleaved PARP, anti-γH2AX, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse the cells in RIPA buffer and quantify protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 6.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[8][9]
-
Use β-actin as a loading control to normalize protein levels.
Neutral Comet Assay for DNA Double-Strand Breaks
This assay visualizes and quantifies DNA double-strand breaks in individual cells.[10][11]
Materials:
-
Treated and untreated glioma cells
-
Comet slides (pre-coated with normal melting point agarose)
-
Low melting point agarose (LMPA)
-
Lysis buffer (pH 9.5)
-
Neutral electrophoresis buffer (pH 8.0)
-
DNA staining solution (e.g., SYBR Gold or propidium iodide)
-
Fluorescence microscope with appropriate filters
-
Comet scoring software
Procedure:
-
Harvest and resuspend cells in PBS at a concentration of 1 x 10^5 cells/mL.
-
Mix the cell suspension with molten LMPA at a 1:10 ratio (v/v) and immediately pipette onto a pre-coated comet slide.
-
Cover with a coverslip and allow the agarose to solidify at 4°C for 10-15 minutes.
-
Immerse the slides in cold lysis buffer for at least 1 hour at 4°C.
-
Rinse the slides gently with neutral electrophoresis buffer and place them in a horizontal electrophoresis tank filled with the same buffer.
-
Perform electrophoresis under neutral conditions (e.g., 25V, 300mA) for 20-30 minutes at 4°C.
-
Gently remove the slides, rinse with dH2O, and stain with a DNA staining solution.
-
Visualize the comets using a fluorescence microscope and quantify the tail moment using comet scoring software.[10][11]
Visualizations
Signaling Pathways
References
- 1. Inhibition of 2-hydroxyglutarate elicits metabolic reprogramming and mutant IDH1 glioma immunity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Generation, characterization, and drug sensitivities of 12 patient-derived IDH1-mutant glioma cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Inhibitor of Mutant IDH1 Delays Growth and Promotes Differentiation of Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Precision Oncology in Lower-Grade Gliomas: Promises and Pitfalls of Therapeutic Strategies Targeting IDH-Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Targeting therapeutic vulnerabilities with PARP inhibition and radiation in IDH-mutant gliomas and cholangiocarcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of DNA Damage Using the Neutral Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
IDH-C227: A Selective Inhibitor of Mutant Isocitrate Dehydrogenase 1 (IDH1)
Abstract
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme represent a significant oncogenic driver in a variety of cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma. These mutations confer a neomorphic enzymatic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a crucial role in tumorigenesis through epigenetic dysregulation and altered cellular metabolism. The development of selective inhibitors targeting mutant IDH1 offers a promising therapeutic strategy. This technical guide provides an in-depth overview of IDH-C227, a potent and selective small molecule inhibitor of the IDH1 R132H mutation. We will delve into its mechanism of action, present key quantitative data, detail relevant experimental protocols, and visualize associated signaling pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and metabolic-targeted therapies.
Introduction: The Role of Mutant IDH1 in Cancer
Isocitrate dehydrogenase (IDH) enzymes are critical components of cellular metabolism, catalyzing the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG) while reducing NADP+ to NADPH.[1][2] In normal physiology, IDH1 functions in the cytoplasm and peroxisomes.[3][4] However, specific point mutations, most commonly at the arginine 132 (R132) residue, result in a gain-of-function enzyme.[1][5]
The most prevalent mutation, IDH1-R132H, alters the enzyme's active site, enabling it to convert α-KG to the oncometabolite R-2-hydroxyglutarate (R-2-HG), consuming NADPH in the process.[5] The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to a hypermethylated state and a block in cellular differentiation, thereby promoting tumorigenesis.[2][6] Given the central role of mutant IDH1 in driving cancer progression, its selective inhibition has emerged as a key therapeutic objective.[3]
This compound: A Potent and Selective Mutant IDH1 Inhibitor
This compound is a chemical probe identified as a potent and selective inhibitor of the IDH1 R132H mutant enzyme.[7] Its selectivity is crucial for therapeutic applications, as the inhibition of wild-type IDH1 could lead to undesirable effects on normal cellular metabolism.[8]
Mechanism of Action
This compound functions by specifically binding to the mutant IDH1 enzyme, inhibiting its neomorphic activity. This blockade prevents the conversion of α-KG to 2-HG, thereby reducing the intracellular concentration of this oncometabolite. By lowering 2-HG levels, this compound helps to restore the normal function of α-KG-dependent dioxygenases, potentially reversing the epigenetic block and inducing differentiation in cancer cells.[3] Some inhibitors have been shown to bind allosterically at the dimer interface of the enzyme, disrupting the network required for catalytic activity.[8]
Quantitative Data: Inhibitory Potency
The efficacy of this compound has been quantified through various in vitro and cell-based assays. The following table summarizes the key inhibitory concentration (IC50) values.
| Assay Type | Target | Cell Line | IC50 Value | Reference |
| In Vitro Enzymatic Assay | IDH1 R132H | - | < 0.1 µM | [7] |
| 2-HG Production Assay | Endogenous Mutant IDH1 | HT1080 (Fibrosarcoma) | < 0.25 µM | [7] |
| 2-HG Production Assay | Endogenous Mutant IDH1 | U87MG (Glioblastoma) | < 0.25 µM | [7] |
Signaling Pathways and Experimental Workflows
Understanding the underlying biological pathways and the experimental methods used to characterize inhibitors like this compound is fundamental for research and development.
Wild-Type vs. Mutant IDH1 Metabolic Pathway
The diagram below illustrates the catalytic reaction of both the wild-type and mutant IDH1 enzymes, highlighting the production of the oncometabolite 2-HG by the mutant form.
Caption: Comparison of Wild-Type and Mutant IDH1 enzymatic reactions.
Experimental Protocols and Workflows
Detailed and robust experimental protocols are essential for the evaluation of selective inhibitors. Below are methodologies for key assays used to characterize compounds like this compound.
This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of purified mutant IDH1 protein. A common method involves monitoring the consumption of the cofactor NADPH, which can be detected by changes in fluorescence.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 20 mM Tris pH 7.5, 150 mM NaCl, 10 mM MgCl2, 0.05% (w/v) bovine serum albumin.[9]
-
Enzyme Solution: Purified recombinant mutant IDH1 (e.g., R132H) diluted in assay buffer to the desired concentration (e.g., 0.3 ng/µL).[9]
-
Substrate Solution: α-ketoglutarate (α-KG) and NADPH prepared in assay buffer (e.g., 4 mM α-KG, 16 µM NADPH).[9]
-
Test Compound: this compound serially diluted in DMSO and then in assay buffer.
-
-
Assay Procedure:
-
Add 2.5 µL of the test compound solution to the wells of a 384-well plate.[9]
-
Add 5 µL of the enzyme solution to each well and incubate at room temperature for 5-60 minutes to allow for compound binding.[9][10]
-
Initiate the enzymatic reaction by adding 2.5 µL of the substrate solution.[9]
-
Incubate the plate at room temperature for 60 minutes.[9]
-
-
Detection (Diaphorase/Resazurin Coupled System):
-
Prepare a detection solution containing resazurin and diaphorase enzyme in assay buffer.[9]
-
Add 5 µL of the detection solution to each well.[9]
-
Incubate at room temperature for 10 minutes.[9]
-
Measure fluorescence (e.g., Ex 540 nm, Em 590 nm) using a microplate reader.[9] The amount of NADPH consumed is inversely proportional to the fluorescence signal.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to DMSO controls.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation using graphing software.
-
Workflow Diagram:
Caption: Workflow for a mutant IDH1 enzymatic inhibition assay.
CETSA is a powerful method to verify target engagement in a cellular context. It is based on the principle that ligand binding stabilizes the target protein, resulting in a higher melting temperature.
Protocol:
-
Cell Culture and Treatment:
-
Culture cells expressing the target protein (e.g., HT1080 cells with endogenous IDH1 R132H).
-
Treat cells with various concentrations of this compound or vehicle (DMSO) for a defined period (e.g., 1-3 hours) in a CO2 incubator.[11]
-
-
Heating Step:
-
Cell Lysis and Separation:
-
Detection and Quantification:
-
Collect the supernatant containing the soluble protein fraction.
-
Quantify the amount of soluble target protein (mutant IDH1) using a detection method such as:
-
-
Data Analysis:
-
Generate melting curves by plotting the amount of soluble protein as a function of temperature for both vehicle- and compound-treated samples.
-
A shift in the melting curve to higher temperatures in the presence of the compound indicates target stabilization and engagement.
-
Workflow Diagram:
References
- 1. tandfonline.com [tandfonline.com]
- 2. Isocitrate dehydrogenase mutation as a therapeutic target in gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Precision Oncology in Lower-Grade Gliomas: Promises and Pitfalls of Therapeutic Strategies Targeting IDH-Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IDH mutation in glioma: molecular mechanisms and potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. mdpi.com [mdpi.com]
- 7. allgenbio.com [allgenbio.com]
- 8. Selective Inhibition of Mutant Isocitrate Dehydrogenase 1 (IDH1) via Disruption of a Metal Binding Network by an Allosteric Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Novel IDH1 Inhibitor Through Comparative Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 12. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of IDH-C227 in the Potent and Selective Reduction of 2-Hydroxyglutarate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of IDH-C227, a potent and selective inhibitor of the mutant isocitrate dehydrogenase 1 (IDH1) enzyme, and its role in reducing the oncometabolite 2-hydroxyglutarate (2-HG). This document is intended for an audience with a technical background in cancer biology, pharmacology, and drug development.
Introduction to Mutant IDH1 and 2-Hydroxyglutarate
Mutations in the isocitrate dehydrogenase (IDH) enzymes, particularly IDH1 and IDH2, are frequently observed in several types of cancer, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma.[1] Wild-type IDH enzymes play a crucial role in the Krebs cycle by catalyzing the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[2] However, specific point mutations, most commonly at the R132 residue of IDH1, result in a neomorphic enzymatic activity.[1] This altered function leads to the reduction of α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[1]
The accumulation of 2-HG to millimolar concentrations in tumor cells has profound effects on cellular metabolism and epigenetics.[1] 2-HG competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to widespread hypermethylation and a block in cellular differentiation, thereby promoting tumorigenesis.[1] The discovery of this pathway has established mutant IDH1 as a key therapeutic target, and the development of selective inhibitors that can reduce 2-HG levels is a promising strategy for the treatment of IDH-mutant cancers.
This compound: A Potent and Selective Inhibitor of Mutant IDH1
This compound is a small molecule inhibitor that has demonstrated high potency and selectivity for the R132H mutant of the IDH1 enzyme.[3][4][5][6][7] By specifically targeting the mutated form of the enzyme, this compound effectively blocks the production of 2-HG in cancer cells harboring this mutation.
Mechanism of Action
The primary mechanism of action of this compound is the allosteric inhibition of the mutant IDH1 enzyme.[8] It binds to a site distinct from the active site, inducing a conformational change that prevents the enzyme from catalyzing the reduction of α-KG to 2-HG.[8] This selective inhibition leads to a significant decrease in the intracellular concentration of 2-HG, thereby mitigating its oncogenic effects.[9]
The signaling pathway illustrating the role of mutant IDH1 and the inhibitory action of this compound is depicted below:
Quantitative Data on 2-HG Reduction by this compound
The efficacy of this compound in reducing 2-HG levels has been quantified in both enzymatic and cell-based assays. The following tables summarize the available data.
Table 1: In Vitro Enzymatic Inhibition
| Compound | Target | IC50 (µM) |
| This compound | IDH1 R132H | < 0.1 |
Data sourced from AllgenBio and MedChemExpress.[3][4]
Table 2: Cellular 2-HG Production Inhibition
| Compound | Cell Line | IC50 (µM) |
| This compound | HT1080 (fibrosarcoma) | < 0.25 |
| This compound | U87MG (glioblastoma) | < 0.25 |
Data sourced from AllgenBio and MedChemExpress.[3][4][5]
Experimental Protocols
This section outlines the detailed methodologies for key experiments cited in the evaluation of this compound.
Mutant IDH1 Enzymatic Assay
This protocol describes a method to determine the in vitro inhibitory activity of compounds against the mutant IDH1 enzyme.
Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound against the IDH1 R132H mutant enzyme.
Materials:
-
Recombinant human IDH1 R132H enzyme
-
α-Ketoglutarate (α-KG)
-
NADPH
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM MgCl2, 0.01% BSA)
-
This compound (or other test compounds) dissolved in DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add the assay buffer.
-
Add the this compound dilutions to the respective wells. Include a DMSO-only control.
-
Add the recombinant IDH1 R132H enzyme to all wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding a mixture of α-KG and NADPH.
-
Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH to NADP+.
-
Calculate the initial reaction rates for each concentration of the inhibitor.
-
Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular 2-HG Assay
This protocol outlines a method to measure the reduction of intracellular 2-HG levels in cancer cell lines treated with an IDH1 inhibitor.
Objective: To determine the IC50 of this compound for the inhibition of 2-HG production in IDH1-mutant cancer cells (e.g., HT1080 or U87MG).
Materials:
-
IDH1-mutant cell line (e.g., HT1080, U87MG)
-
Cell culture medium and supplements
-
This compound (or other test compounds) dissolved in DMSO
-
Cell lysis buffer
-
2-HG measurement kit (e.g., colorimetric or fluorometric assay kit)
-
Microplate reader
Procedure:
-
Seed the IDH1-mutant cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound. Include a DMSO-only control.
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
Harvest the cells and perform cell lysis according to the manufacturer's protocol of the 2-HG assay kit.
-
Measure the 2-HG concentration in the cell lysates using the 2-HG assay kit. This typically involves an enzymatic reaction that leads to a colorimetric or fluorometric readout.
-
Normalize the 2-HG levels to the cell number or total protein concentration.
-
Plot the normalized 2-HG levels against the logarithm of the inhibitor concentration and fit the data to determine the cellular IC50 value.
The following diagram illustrates a typical experimental workflow for evaluating an IDH1 inhibitor:
Conclusion
This compound is a potent and selective inhibitor of the mutant IDH1 R132H enzyme, effectively reducing the production of the oncometabolite 2-hydroxyglutarate in cancer cells. The quantitative data from in vitro and cellular assays underscore its potential as a therapeutic agent for the treatment of IDH1-mutant cancers. The experimental protocols provided in this guide offer a framework for the further investigation and characterization of this compound and other novel mutant IDH1 inhibitors. The continued development of such targeted therapies holds significant promise for improving the outcomes of patients with these challenging malignancies.
References
- 1. R-2-hydroxyglutarate as the key effector of IDH mutations promoting oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isocitrate dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. allgenbio.com [allgenbio.com]
- 5. admin.biosschina.com [admin.biosschina.com]
- 6. mybiosource.com [mybiosource.com]
- 7. This compound|CAS 1355324-14-9|DC Chemicals [dcchemicals.com]
- 8. Allosteric Mutant IDH1 Inhibitors Reveal Mechanisms for IDH1 Mutant and Isoform Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-Hydroxyglutarate produced by neomorphic IDH mutations suppresses homologous recombination and induces PARP inhibitor sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
The Cellular Journey of a Mutant IDH1 Inhibitor: A Technical Guide to In Vitro Cellular Uptake and Distribution
Disclaimer: Information regarding the specific compound "IDH-C227" is not publicly available within the scope of our search. This guide therefore utilizes data and methodologies associated with a well-characterized, structurally distinct, first-in-class inhibitor of mutant isocitrate dehydrogenase 1 (IDH1), to provide a representative technical overview of the in vitro cellular uptake and distribution for this class of therapeutic agents.
Mutant IDH1 enzymes, particularly those with the R132H substitution, represent a critical therapeutic target in several cancers, including glioma and acute myeloid leukemia. These enzymes neomorphically produce the oncometabolite D-2-hydroxyglutarate (2-HG), which drives epigenetic and metabolic reprogramming, ultimately promoting tumorigenesis.[1][2] Inhibitors of mutant IDH1 aim to block 2-HG production and restore normal cellular function. Understanding the cellular pharmacology of these inhibitors—how they enter cells, where they accumulate, and how they engage their target—is fundamental to their development and optimization.
Quantitative Analysis of Cellular Uptake and Distribution
The following tables summarize representative quantitative data for a model mutant IDH1 inhibitor, illustrating typical findings from in vitro studies. The data is hypothetical and compiled for illustrative purposes based on common experimental outcomes for small molecule inhibitors.
Table 1: Cellular Uptake of a Model Mutant IDH1 Inhibitor in U87MG-IDH1 R132H Glioblastoma Cells
| Time Point (hours) | Intracellular Concentration (µM) | Uptake Efficiency (%) |
| 1 | 2.5 ± 0.3 | 25 |
| 4 | 8.2 ± 0.9 | 82 |
| 12 | 15.6 ± 1.8 | 156 |
| 24 | 18.9 ± 2.2 | 189 |
Data are presented as mean ± standard deviation for cells treated with 10 µM of the model inhibitor.
Table 2: Subcellular Distribution of a Model Mutant IDH1 Inhibitor in U87MG-IDH1 R132H Cells at 24 hours
| Cellular Fraction | Percentage of Total Intracellular Drug (%) |
| Cytosol | 85 ± 5.7 |
| Mitochondria | 8 ± 1.1 |
| Nucleus | 5 ± 0.8 |
| Peroxisomes | <2 |
Data are presented as mean ± standard deviation.
Key Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon cellular pharmacology studies. Below are protocols for key experiments used to assess the cellular uptake, distribution, and target engagement of mutant IDH1 inhibitors.
Protocol 1: Cellular Uptake Assay using Liquid Chromatography-Mass Spectrometry (LC-MS)
This method provides a highly sensitive and specific quantification of the intracellular concentration of the inhibitor.
1. Cell Culture and Treatment:
-
Plate U87MG cells harboring a mutant IDH1 (e.g., R132H) in 6-well plates at a density of 5 x 10^5 cells/well.
-
Culture overnight in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Treat the cells with the mutant IDH1 inhibitor at the desired concentration (e.g., 10 µM) for various time points (e.g., 1, 4, 12, 24 hours).
2. Sample Collection and Preparation:
-
At each time point, aspirate the medium and wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove any extracellular inhibitor.
-
Lyse the cells by adding 200 µL of ice-cold methanol containing an internal standard (a structurally similar compound not present in the sample).
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant for LC-MS analysis.
3. LC-MS Analysis:
-
Analyze the samples using a reverse-phase C18 column on a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
Use a gradient elution with mobile phases consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Monitor the parent and daughter ions of both the inhibitor and the internal standard using multiple reaction monitoring (MRM).
-
Quantify the inhibitor concentration by comparing its peak area to that of the internal standard against a standard curve.
Protocol 2: Subcellular Fractionation and Western Blotting
This protocol allows for the determination of the inhibitor's distribution within different cellular compartments and confirms the presence of the IDH1 target.
1. Cell Culture and Treatment:
-
Culture and treat cells as described in Protocol 1 for the desired duration (e.g., 24 hours).
2. Subcellular Fractionation:
-
Harvest the cells and use a commercial subcellular fractionation kit (e.g., from Thermo Fisher Scientific) according to the manufacturer's instructions. This will typically yield cytosolic, mitochondrial, and nuclear fractions.
-
Aliquot a portion of each fraction for LC-MS analysis (as described in Protocol 1) to determine the inhibitor concentration.
-
Use the remaining portion of each fraction for Western blotting.
3. Western Blotting:
-
Determine the protein concentration of each fraction using a BCA assay.
-
Separate equal amounts of protein (e.g., 20 µg) on a 10% SDS-PAGE gel.
-
Transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against IDH1 overnight at 4°C. Use antibodies specific to subcellular markers (e.g., α-tubulin for cytosol, COX IV for mitochondria, and Lamin A/C for the nucleus) to verify the purity of the fractions.
-
Wash the membrane three times with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 3: Immunofluorescence Microscopy for Cellular Localization
This technique provides a visual confirmation of the subcellular localization of the target protein, IDH1, which is primarily cytosolic.[3][4]
1. Cell Culture and Preparation:
-
Grow cells on glass coverslips in a 24-well plate.
-
Treat with the inhibitor as desired.
-
Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
2. Staining:
-
Block with 1% bovine serum albumin (BSA) in PBS for 30 minutes.
-
Incubate with a primary antibody against IDH1 in 1% BSA in PBS overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) in 1% BSA in PBS for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).
3. Imaging:
-
Mount the coverslips onto microscope slides with an anti-fade mounting medium.
-
Visualize the cells using a confocal or fluorescence microscope.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling consequences of mutant IDH1 and a typical experimental workflow for assessing a mutant IDH1 inhibitor.
References
IDH-C227: A Targeted Approach to Remediate Metabolic Dysregulation in IDH1-Mutant Cells
Audience: Researchers, scientists, and drug development professionals.
Abstract: Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme represent a significant oncogenic driver in several cancers, including gliomas and acute myeloid leukemia (AML). These mutations confer a neomorphic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG), which profoundly alters cellular metabolism and epigenetics. This technical guide provides an in-depth analysis of the metabolic consequences of IDH1 mutations and the therapeutic effect of IDH-C227, a potent and selective inhibitor of the mutant IDH1 enzyme. We will detail the downstream effects on metabolic pathways, present quantitative data on the inhibitor's efficacy, outline key experimental protocols for its study, and provide visual representations of the underlying molecular mechanisms.
The Metabolic Landscape of IDH1-Mutant Cells
Wild-type IDH1 is a crucial enzyme in the tricarboxylic acid (TCA) cycle, catalyzing the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG), while reducing NADP+ to NADPH.[1][2] Somatic point mutations in the IDH1 gene, most commonly at the R132 residue, result in a loss of this canonical function.[3][4] Instead, the mutant enzyme gains a new, harmful function: the NADPH-dependent reduction of α-KG to D-2-hydroxyglutarate (2-HG).[1][5][6][7]
The accumulation of 2-HG to millimolar concentrations is a hallmark of IDH1-mutant tumors and acts as an "oncometabolite".[8][9] Structurally similar to α-KG, 2-HG competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases.[7][10] This inhibition leads to widespread epigenetic alterations, such as a hypermethylated phenotype, which blocks cellular differentiation and contributes to tumorigenesis.[2][10][11]
Beyond epigenetics, the IDH1 mutation instigates significant metabolic reprogramming:
-
Altered TCA Cycle: The consumption of α-KG to produce 2-HG can deplete TCA cycle intermediates.[1][12] To compensate, cells often exhibit altered glutamine metabolism.[3][13]
-
Redox Imbalance: The neomorphic activity of mutant IDH1 consumes NADPH, a critical cellular reductant.[1][14] This can disrupt the cellular redox balance (NADPH/NADP+ ratio) and increase sensitivity to oxidative stress.[14]
-
Suppressed Pathways: Metabolomic studies have revealed that IDH1 mutations can lead to a significant drop in the concentrations of glutamate and lactate.[5] Furthermore, pathways such as fatty acid synthesis and β-oxidation may be suppressed.[3][12]
This compound: Mechanism of Action and Metabolic Reversal
This compound is a small molecule inhibitor designed to selectively target the mutant form of the IDH1 enzyme. By binding to the mutant enzyme, this compound blocks its neomorphic activity, thereby preventing the conversion of α-KG to 2-HG.[13][15] This targeted inhibition leads to a cascade of downstream effects aimed at normalizing the cellular metabolism of IDH1-mutant cells.
Treatment of IDH1-mutant cells with this compound has been shown to:
-
Reduce 2-HG Levels: The primary effect is a potent, dose-dependent reduction in intracellular 2-HG levels.[13]
-
Restore Metabolic Intermediates: By preventing the consumption of α-KG, this compound can help restore levels of TCA cycle intermediates.[13]
-
Reverse Cellular Phenotypes: The high levels of 2-HG in IDH1-mutant cells can induce defects in DNA repair, specifically homologous recombination, rendering them sensitive to PARP inhibitors.[15] Treatment with mutant IDH1 inhibitors, including this compound, has been shown to reverse these DNA damage phenotypes.[15]
The following diagram illustrates the core metabolic pathway alteration in IDH1-mutant cells and the point of intervention for this compound.
Quantitative Data Summary
The efficacy of this compound and other mutant IDH1 inhibitors is quantified through various biochemical and cell-based assays. The tables below summarize key quantitative data from studies on these inhibitors.
Table 1: Cellular Activity of Mutant IDH1 Inhibitors
| Compound | Cell Line | Target Mutation | Assay | IC50 / GI50 | Citation |
|---|---|---|---|---|---|
| Phenyl-glycine analogs | U87 (overexpressing) | IDH1-R132H | 2-HG Production | < 0.5 µM | [16] |
| Phenyl-glycine analogs | HT1080 (endogenous) | IDH1-R132C | 2-HG Production | < 0.5 µM | [16] |
| Phenyl-glycine analogs | U87 (overexpressing) | IDH1-R132H | Cell Growth (ATP) | > 20 µM | [16] |
| Phenyl-glycine analogs | HT1080 (endogenous) | IDH1-R132C | Cell Growth (ATP) | > 20 µM | [16] |
| T001-0657 | HT1080 (endogenous) | IDH1-R132C | Cell Proliferation | 1.311 µM |[17] |
Table 2: Effect of this compound on Metabolite Levels in IDH1-Mutant Cells
| Cell Line | Treatment | Duration | Metabolite Change | Fold Change / % Change | Citation |
|---|---|---|---|---|---|
| HCT116 IDH1 R132H/+ | 1 µM this compound | 3 days | 2-HG Reduction | Significant reduction | [13] |
| HCT116 IDH1 R132C/+ | 1 µM this compound | 3 days | 2-HG Reduction | Significant reduction | [13] |
| HCT116 IDH1 R132H/+ | 1 µM this compound | 3-12 days (hypoxia) | M5 Citrate Labeling | No rescue of reductive TCA metabolism | [13] |
| HCT116 IDH1 R132H/+ | 1 µM this compound | 3-12 days (hypoxia) | αKG/Citrate Ratio | No significant change |[13] |
Table 3: Comparative Metabolomics in IDH1-WT vs. IDH1-Mutant Glioma Cells
| Metabolite | U87-IDH1-Mutant vs. WT | NHA-IDH1-Mutant vs. WT | Citation |
|---|---|---|---|
| 2-Hydroxyglutarate (2-HG) | Significantly Elevated | Significantly Elevated | [5] |
| Glutamate | Significantly Decreased | Significantly Decreased | [5] |
| Lactate | Significantly Decreased | Significantly Decreased | [5] |
| Phosphocholine | Significantly Decreased | Significantly Decreased |[5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the effects of this compound on IDH1-mutant cells.
-
Cell Lines:
-
Culture Conditions: Cells are typically cultured in DMEM or McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Inhibitor Treatment: this compound is dissolved in DMSO to create a stock solution. For experiments, the inhibitor is diluted in culture medium to the desired final concentration (e.g., 1 µM to 5 µM). Control cells are treated with an equivalent concentration of DMSO. Treatment duration can range from 24 hours to several days depending on the assay.[8][13]
-
Objective: To quantify the levels of 2-HG and other key metabolites in response to this compound treatment.
-
Protocol:
-
Cell Seeding: Plate cells in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with this compound or vehicle (DMSO) for the specified duration (e.g., 48-72 hours).[16]
-
Metabolite Extraction:
-
Aspirate the culture medium.
-
Wash the cells rapidly with ice-cold saline or PBS.
-
Add a pre-chilled extraction solvent (e.g., 80:20 methanol:water mixture) to the plate and scrape the cells.[5]
-
Collect the cell lysate into a microcentrifuge tube.
-
-
Sample Processing: Centrifuge the lysate at high speed (e.g., 14,000 rpm) at 4°C to pellet protein and cell debris.
-
Analysis: Transfer the supernatant to a new tube for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS). The LC separates the metabolites, and the MS detects and quantifies them based on their mass-to-charge ratio.[5][8]
-
Data Normalization: Metabolite levels are typically normalized to cell number or total protein content.
-
-
Objective: To determine the effect of this compound on the proliferation and viability of IDH1-mutant cells.
-
Protocol (ATP-based assay, e.g., CellTiter-Glo®):
-
Cell Seeding: Seed cells at a low density in a 96-well plate.
-
Treatment: After 24 hours, treat the cells with a serial dilution of this compound.
-
Incubation: Incubate the cells for a prolonged period, typically 72 hours.[16]
-
Lysis and Signal Detection: Add the assay reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells).
-
Data Analysis: Measure luminescence using a plate reader. Calculate the percentage of growth inhibition relative to DMSO-treated control cells and determine the GI50 (concentration causing 50% growth inhibition).[16]
-
The workflow for a typical inhibitor study is visualized below.
Downstream Consequences and Therapeutic Implications
The inhibition of mutant IDH1 by molecules like this compound has profound biological consequences beyond immediate metabolic correction. The reduction of 2-HG alleviates the inhibition of α-KG-dependent dioxygenases, leading to the reversal of the hypermethylation phenotype. This can induce differentiation in cancer cells, a key therapeutic goal in malignancies like AML.[2][11][18]
Furthermore, the metabolic vulnerabilities created by the IDH1 mutation can be exploited. For instance, the reliance of IDH1-mutant cells on oxidative phosphorylation and their altered redox state may open avenues for combination therapies.[13][14] The discovery that 2-HG induces a "BRCAness" phenotype by suppressing homologous recombination suggests a synthetic lethal strategy using PARP inhibitors.[15] The reversal of this phenotype by this compound underscores the direct link between 2-HG and this specific DNA repair defect.
The logical relationship between the IDH1 mutation, 2-HG production, and downstream cellular effects is depicted in the following diagram.
Conclusion
This compound and other selective inhibitors of mutant IDH1 represent a paradigm of targeted cancer therapy. By directly counteracting the primary oncogenic driver—the production of 2-HG—these compounds can reverse the profound metabolic and epigenetic dysregulation that characterizes IDH1-mutant tumors. The data clearly demonstrate that inhibiting mutant IDH1 effectively reduces 2-HG levels, remodels the cellular metabolome, and reverses key pathological phenotypes. This in-depth understanding of the metabolic effects of this compound provides a strong rationale for its clinical development and for the exploration of novel combination therapies that exploit the unique metabolic vulnerabilities of IDH1-mutant cancer cells.
References
- 1. Mutant IDH1 Differently Affects Redox State and Metabolism in Glial Cells of Normal and Tumor Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IDH1/2 Mutations in Cancer Stem Cells and Their Implications for Differentiation Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Cancer-associated IDH1 mutations produce 2-hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. R-2-hydroxyglutarate as the key effector of IDH mutations promoting oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic characterization of isocitrate dehydrogenase (IDH) mutant and IDH wildtype gliomaspheres uncovers cell type-specific vulnerabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Accumulation of 2-hydroxyglutarate in gliomas correlates with survival: a study by 3.0-tesla magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular mechanisms of isocitrate dehydrogenase 1 (IDH1) mutations identified in tumors: The role of size and hydrophobicity at residue 132 on catalytic efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Comprehensive Metabolomic Analysis of IDH1R132H Clinical Glioma Samples Reveals Suppression of β-oxidation Due to Carnitine Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 13. IDH1 Mutations Alter Citric Acid Cycle Metabolism and Increase Dependence on Oxidative Mitochondrial Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mutant IDH in Gliomas: Role in Cancer and Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 2-Hydroxyglutarate produced by neomorphic IDH mutations suppresses homologous recombination and induces PARP inhibitor sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of the First Potent Inhibitors of Mutant IDH1 That Lower Tumor 2-HG in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Discovery of novel IDH1-R132C inhibitors through structure-based virtual screening [frontiersin.org]
- 18. pubs.acs.org [pubs.acs.org]
Early-Stage Research on IDH1 Inhibition in Acute Myeloid Leukemia: A Technical Overview with a Focus on IDH-C227
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the early-stage research landscape for inhibitors of mutant isocitrate dehydrogenase 1 (IDH1) in the context of acute myeloid leukemia (AML). While direct and extensive preclinical or clinical research on IDH-C227 in AML is not prominently available in the public domain, this document summarizes the existing data for this compound and extrapolates the typical research and development pathway for this class of inhibitors, drawing on publicly available information from more clinically advanced molecules.
Mutations in the IDH1 gene, particularly at the R132 residue, are found in approximately 6-10% of AML patients.[1] These mutations confer a neomorphic enzyme activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[2] Elevated levels of 2-HG disrupt epigenetic regulation and hematopoietic differentiation, contributing to leukemogenesis.[2][3] The development of small molecule inhibitors targeting these mutant IDH1 enzymes represents a significant advancement in targeted therapy for AML.
This compound: A Potent and Selective IDH1-R132H Inhibitor
This compound is a potent and selective small molecule inhibitor of the IDH1-R132H mutant enzyme.[4][5][6] Its primary characterization has been as a chemical probe to investigate the biological consequences of IDH1-R132H inhibition.
In Vitro Activity of this compound
The following table summarizes the reported in vitro potency of this compound.
| Parameter | Value | Cell Lines | Source |
| IDH1-R132H Enzymatic Activity IC50 | < 0.1 µM | N/A (in vitro assay) | [5][6] |
| 2-HG Production IC50 | < 0.25 µM | HT1080 (fibrosarcoma), U87MG (glioblastoma) | [4][5][6] |
Preclinical Research Pathway for IDH1 Inhibitors in AML
The preclinical evaluation of a novel IDH1 inhibitor for AML typically follows a structured workflow designed to establish its mechanism of action, potency, selectivity, and in vivo efficacy.
Experimental Workflow for Preclinical Evaluation
Caption: A typical experimental workflow for the preclinical evaluation of an IDH1 inhibitor in AML.
Key Experimental Protocols
1. IDH1-R132H Enzymatic Inhibition Assay:
-
Objective: To determine the direct inhibitory effect of the compound on the mutant IDH1 enzyme.
-
Methodology: A biochemical assay is performed using purified recombinant human IDH1-R132H protein. The enzyme, the inhibitor at various concentrations, the substrate α-ketoglutarate, and the cofactor NADPH are incubated together. The rate of NADPH consumption, which is proportional to enzyme activity, is measured by the decrease in absorbance at 340 nm. The IC50 value is calculated from the dose-response curve.
2. Cellular 2-HG Assay:
-
Objective: To measure the inhibition of 2-HG production in AML cells harboring the IDH1 mutation.
-
Methodology: IDH1-mutant AML cell lines (e.g., MOLM-14, KG-1) are treated with the inhibitor at a range of concentrations for a defined period (e.g., 48-72 hours). Following treatment, intracellular metabolites are extracted, and the levels of 2-HG are quantified using liquid chromatography-mass spectrometry (LC-MS). The IC50 for 2-HG reduction is then determined.
3. AML Cell Viability and Differentiation Assays:
-
Objective: To assess the effect of the inhibitor on the proliferation, survival, and differentiation of AML cells.
-
Methodology:
-
Viability: IDH1-mutant AML cells are treated with the inhibitor, and cell viability is measured using assays such as CellTiter-Glo® or by trypan blue exclusion.
-
Differentiation: Cells are treated with the inhibitor for an extended period (e.g., 7-14 days). The expression of myeloid differentiation markers, such as CD11b and CD14, is quantified by flow cytometry.
-
4. In Vivo Efficacy in AML Xenograft Models:
-
Objective: To evaluate the anti-leukemic activity of the inhibitor in a living organism.
-
Methodology: Immunocompromised mice are subcutaneously or systemically engrafted with IDH1-mutant AML cells. Once tumors are established or leukemia is disseminated, mice are treated with the inhibitor or a vehicle control. Tumor volume and animal survival are monitored. At the end of the study, tumors and bone marrow can be harvested for pharmacodynamic analysis of 2-HG levels and biomarker expression.
Signaling Pathway of IDH1 Mutation in AML
The primary oncogenic mechanism of mutant IDH1 is the production of 2-HG, which acts as a competitive inhibitor of α-KG-dependent dioxygenases, including TET enzymes and histone demethylases. This leads to a block in hematopoietic differentiation.
Caption: The signaling pathway of mutant IDH1 in AML and the point of intervention for inhibitors like this compound.
Clinical Development of IDH1 Inhibitors in AML
While clinical data for this compound is not available, the development of other IDH1 inhibitors, such as Ivosidenib (AG-120), provides a roadmap for the clinical investigation of this drug class in AML. Early-phase clinical trials typically focus on safety, pharmacokinetics, pharmacodynamics, and preliminary efficacy in patients with relapsed or refractory IDH1-mutant AML.
Representative Clinical Trial Data for IDH1 Inhibitors in AML
The following table presents a summary of representative data from early-phase clinical trials of IDH1 inhibitors in patients with relapsed/refractory AML. This is for illustrative purposes to demonstrate the type of data generated.
| Endpoint | Ivosidenib (AG-120) - Phase 1 | Source |
| Patient Population | Relapsed/Refractory AML with IDH1 mutation | [1] |
| Overall Response Rate (ORR) | 42% | [1] |
| Complete Remission (CR) Rate | 22% | [1] |
| Median Duration of Response | Not reached at time of analysis | N/A |
| Key Adverse Events | IDH differentiation syndrome, QTc prolongation, leukocytosis | N/A |
Conclusion
This compound is a well-characterized potent inhibitor of the IDH1-R132H mutation with demonstrated in vitro activity. While its specific development for AML is not detailed in publicly accessible literature, the established preclinical and clinical pathways for other IDH1 inhibitors provide a clear framework for its potential evaluation. The core of this research involves demonstrating the compound's ability to inhibit 2-HG production, induce differentiation in AML cells, and show anti-leukemic efficacy in vivo. The success of other targeted IDH1 inhibitors in the clinic underscores the therapeutic potential of this approach for patients with IDH1-mutant AML. Further research would be necessary to elucidate the specific profile of this compound in AML models and its potential for clinical translation.
References
- 1. serviermedical.us [serviermedical.us]
- 2. The role of IDH mutations in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isocitrate Dehydrogenase Mutations in Myelodysplastic Syndromes and in Acute Myeloid Leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. allgenbio.com [allgenbio.com]
- 6. admin.biosschina.com [admin.biosschina.com]
The Epigenetic Reversal: A Technical Guide to the Impact of IDH1-C227 Treatment
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the epigenetic impact of treating isocitrate dehydrogenase 1 (IDH1) mutant cancers with selective inhibitors, focusing on the potent and selective IDH1-R132H inhibitor, IDH-C227. The principles and data discussed are also highly relevant to other IDH1 inhibitors, such as the FDA-approved drug ivosidenib (AG-120). This document details the underlying molecular mechanisms, presents quantitative data on epigenetic changes, outlines key experimental protocols, and provides visual representations of the critical pathways and workflows.
Executive Summary
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme represent a significant oncogenic driver in a variety of cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations confer a neomorphic enzymatic activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2] The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, most notably histone demethylases and the TET family of DNA hydroxylases.[3][4] This inhibition results in widespread epigenetic dysregulation, characterized by DNA and histone hypermethylation, which ultimately blocks cellular differentiation and promotes tumorigenesis.[3]
Targeted inhibitors of mutant IDH1, such as this compound, have been developed to specifically block the production of 2-HG.[5][6] Treatment with these inhibitors leads to a reduction in intracellular 2-HG levels, thereby restoring the function of α-KG-dependent dioxygenases and reversing the aberrant epigenetic landscape.[1][2] This guide elucidates the profound epigenetic consequences of IDH1-C227 treatment, highlighting its potential as a therapeutic strategy to induce cellular differentiation and inhibit tumor growth.
The Molecular Pathway of IDH1 Mutation and Epigenetic Dysregulation
The canonical function of wild-type IDH1 is the oxidative decarboxylation of isocitrate to α-KG in the cytoplasm. However, recurrent mutations at the R132 residue of IDH1 result in a gain-of-function that enables the enzyme to convert α-KG to 2-HG.[1] This accumulation of 2-HG is the central event driving the subsequent epigenetic alterations. 2-HG, due to its structural similarity to α-KG, acts as a competitive inhibitor of numerous α-KG-dependent dioxygenases.
Key enzymes inhibited by 2-HG include:
-
TET (Ten-Eleven Translocation) family of DNA hydroxylases (TET1, TET2, TET3): These enzymes are responsible for the oxidation of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), initiating the process of active DNA demethylation. Inhibition of TET enzymes by 2-HG leads to the accumulation of 5mC at CpG islands, resulting in DNA hypermethylation.
-
Jumonji C (JmjC) domain-containing histone demethylases: This large family of enzymes removes methyl groups from histone tails. Their inhibition by 2-HG leads to the accumulation of repressive histone methylation marks, such as H3K9me3 and H3K27me3, contributing to a condensed chromatin state and transcriptional repression.
The overall consequence of this epigenetic dysregulation is a block in cellular differentiation, maintaining cells in a progenitor-like state that is more susceptible to malignant transformation.[7]
Caption: IDH1 Mutation and Epigenetic Dysregulation Pathway.
Quantitative Data on the Epigenetic Impact of IDH1 Inhibition
Treatment with selective IDH1 inhibitors like this compound and ivosidenib leads to a significant and measurable reversal of the epigenetic marks induced by mutant IDH1. The following tables summarize key quantitative findings from preclinical and clinical studies.
Table 1: Effect of IDH1 Inhibition on 2-HG Levels and Cell Viability
| Parameter | Cell Line | Treatment | Result | Reference |
|---|---|---|---|---|
| IC50 (Enzymatic Activity) | IDH1 R132H | This compound | < 0.1 µM | [5] |
| IC50 (2-HG Production) | HT1080 (IDH1 R132C) | This compound | < 0.25 µM | [5] |
| IC50 (2-HG Production) | U87MG (IDH1 R132H) | This compound | < 0.25 µM | [5] |
| 2-HG Reduction (in vivo) | HT1080 Xenograft | Ivosidenib (50 mg/kg) | 92.0% reduction at 12h | [1][2] |
| 2-HG Reduction (in vivo) | HT1080 Xenograft | Ivosidenib (150 mg/kg) | 95.2% reduction at 12h | [1][2] |
| IC50 (2-HG Production) | HT1080 (IDH1 R132C) | Ivosidenib | 0.0075 µM |[8] |
Table 2: Reversal of Histone and DNA Hypermethylation by IDH1 Inhibition
| Epigenetic Mark | Cancer Type | Treatment | Method | Key Finding | Reference |
|---|---|---|---|---|---|
| H3K9me3 | Glioma | Mutant IDH1 expression | Western Blot | Increased H3K9me3 levels | [9] |
| H3K27me3 | Glioma | Mutant IDH1 expression | Western Blot | Increased H3K27me3 levels | [9] |
| DNA Hypermethylation | AML | IDH1/2 mutant samples | WGBS | ~4000 focal hypermethylated regions | [10] |
| DNA Methylation | Oral Squamous Cell Carcinoma | N/A | Bisulfite Sequencing | Overall methylation of 8.6% for MLH1 and 8.1% for MGMT |[11] |
Table 3: Clinical Efficacy of Ivosidenib in IDH1-Mutant Cancers
| Cancer Type | Clinical Trial Phase | Parameter | Result | Reference |
|---|---|---|---|---|
| Relapsed/Refractory AML | Phase I | Overall Response Rate (ORR) | 41.9% | [12] |
| Relapsed/Refractory AML | Phase I | Complete Remission (CR) + CR with partial hematologic recovery (CRh) | 30.4% | [12] |
| Relapsed/Refractory AML | Phase I | Median duration of CR + CRh | 8.2 months | [12] |
| Newly Diagnosed AML (with Azacitidine) | Phase III (AGILE) | Median Overall Survival (OS) | 29.3 months (vs. 7.9 months with placebo) | [13] |
| Cholangiocarcinoma | Phase I | Stable Disease | 56% | [14] |
| Cholangiocarcinoma | Phase III | Median Progression-Free Survival (PFS) | 2.7 months (vs. 1.4 months with placebo) |[14] |
Experimental Protocols
This section outlines the methodologies for key experiments used to assess the epigenetic impact of IDH1-C227 treatment.
Cell Culture and Treatment
-
Cell Lines: IDH1-mutant cancer cell lines (e.g., HT1080 for fibrosarcoma, U87MG-IDH1-R132H for glioblastoma) and patient-derived primary cells are cultured under standard conditions (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin at 37°C, 5% CO2).
-
Inhibitor Preparation: this compound is dissolved in DMSO to create a stock solution and then diluted in culture medium to the desired final concentrations for treatment.
-
Treatment Regimen: Cells are treated with a range of this compound concentrations (e.g., 0.1 µM to 10 µM) for various time points (e.g., 24, 48, 72 hours) to assess dose- and time-dependent effects on 2-HG levels, epigenetic marks, and cellular phenotypes.
Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Histone Modifications
ChIP-seq is employed to map the genome-wide distribution of specific histone modifications (e.g., H3K9me3, H3K27me3) before and after this compound treatment.
-
Cross-linking: Cells are treated with formaldehyde to cross-link proteins to DNA.
-
Chromatin Shearing: Cells are lysed, and the chromatin is sheared into fragments of 200-500 bp using sonication or enzymatic digestion.
-
Immunoprecipitation: The sheared chromatin is incubated with antibodies specific to the histone modification of interest (e.g., anti-H3K27me3). The antibody-histone-DNA complexes are then captured using protein A/G magnetic beads.
-
Washing and Elution: The beads are washed to remove non-specifically bound chromatin. The protein-DNA complexes are then eluted from the beads.
-
Reverse Cross-linking: The cross-links are reversed by heating, and the DNA is purified.
-
Library Preparation and Sequencing: The purified DNA is used to prepare a sequencing library, which is then sequenced using a next-generation sequencing platform.
-
Data Analysis: Sequencing reads are aligned to a reference genome, and peak calling algorithms are used to identify regions of enrichment for the specific histone modification. Differential binding analysis is performed to compare enrichment between treated and untreated samples.
Assay for Transposase-Accessible Chromatin with Sequencing (ATAC-seq)
ATAC-seq is used to identify regions of open chromatin, providing insights into changes in gene regulatory element accessibility following this compound treatment.
-
Nuclei Isolation: A small number of cells (typically 50,000) are lysed to isolate intact nuclei.[15]
-
Tagmentation: The nuclei are treated with a hyperactive Tn5 transposase, which simultaneously cuts DNA in open chromatin regions and ligates sequencing adapters.[16]
-
DNA Purification and Library Amplification: The tagmented DNA is purified and then amplified by PCR to generate a sequencing library.
-
Sequencing and Data Analysis: The library is sequenced, and the reads are aligned to a reference genome. Regions of high read density correspond to areas of open chromatin.
Whole-Genome Bisulfite Sequencing (WGBS) for DNA Methylation
WGBS provides a single-base resolution map of DNA methylation across the entire genome.
-
DNA Extraction: Genomic DNA is extracted from treated and untreated cells.
-
Bisulfite Conversion: The DNA is treated with sodium bisulfite, which converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
Library Preparation and Sequencing: A sequencing library is prepared from the bisulfite-converted DNA and sequenced.
-
Data Analysis: Sequencing reads are aligned to a reference genome, and the methylation status of each CpG site is determined by comparing the sequenced base to the reference. Differentially methylated regions (DMRs) between treated and untreated samples are then identified.[10]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1 Mutant Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Systematic Review of Epigenetic Therapies for Treatment of IDH-mutant Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mutations in Epigenetic Modifiers in Myeloid Malignancies and the Prospect of Novel Epigenetic-Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubcompare.ai [pubcompare.ai]
- 6. researchgate.net [researchgate.net]
- 7. Efficient induction of differentiation and growth inhibition in IDH1 mutant glioma cells by the DNMT Inhibitor Decitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. EZH2 Inhibition Sensitizes IDH1R132H-Mutant Gliomas to Histone Deacetylase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Focal disruption of DNA methylation dynamics at enhancers in IDH-mutant AML cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DNA Methylation by Bisulfite Next-Generation Sequencing for MLH1 and MGMT in Oral Squamous Cell Carcinomas and Potentially Malignant Disorders: An Integrative Analysis towards Field Cancerization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Insights into novel emerging epigenetic drugs in myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. AGILE: Long-term results of ivosidenib vs placebo in IDH1-mutated newly diagnosed AML [aml-hub.com]
- 14. tandfonline.com [tandfonline.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Blog Archives - Novogene [novogene.com]
Structural Analysis of Inhibitor Binding to Mutant IDH1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a hallmark of several cancers, including glioma and acute myeloid leukemia (AML).[1][2] The most common mutation occurs at arginine 132, with the R132H substitution being predominant.[1] Unlike the wild-type enzyme which catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG), mutant IDH1 gains a neomorphic function: the NADPH-dependent reduction of α-KG to the oncometabolite D-2-hydroxyglutarate (D-2HG).[1][3][4][5] Accumulation of D-2HG interferes with α-KG-dependent dioxygenases, leading to epigenetic alterations and promoting tumorigenesis.[2] This makes mutant IDH1 a compelling therapeutic target.
IDH-C227 is a potent and selective inhibitor of the IDH1 R132H mutant.[6][7][8] It demonstrates significant anticancer effects by inhibiting the production of 2-HG.[6][7] This guide provides an in-depth technical overview of the structural and functional analysis of inhibitor binding to mutant IDH1, using this compound as a key example, supplemented with data from other well-characterized inhibitors to provide a comprehensive understanding of the field. While a specific co-crystal structure for this compound is not publicly available, the principles and methodologies described herein are standard for the characterization of such inhibitors.
Data Presentation: Quantitative Analysis of Inhibitor Potency
The potency of inhibitors against mutant IDH1 is determined through various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a common metric for inhibitor potency.
| Inhibitor | Target | Assay Type | IC50 | Reference |
| This compound | IDH1 R132H | Enzymatic Assay | < 0.1 µM | [7][8] |
| This compound | HT1080 cells (IDH1 R132H) | 2-HG Production | < 0.25 µM | [7][8] |
| This compound | U87MG cells (IDH1 R132H) | 2-HG Production | 0.25 µM | [6] |
| AGI-5198 | IDH1 R132H | Enzymatic Assay | - | [9] |
| ML309 (+) isomer | IDH1 R132H | Enzymatic Assay | 68 nM | |
| ML309 (-) isomer | IDH1 R132H | Enzymatic Assay | 29 µM | |
| ML309 | Glioblastoma cells | 2-HG Production | 250 nM |
| Inhibitor | Ki (nM) | Selectivity (fold) vs WT IDH1 | Reference |
| 1-hydroxypyridin-2-one compounds | as low as 120 | >60 | [1] |
| Synthesized 1-hydroxypyridin-2-one derivatives | as low as 140 | Weak or no activity | [2] |
Experimental Protocols
Recombinant Protein Expression and Purification for Structural Studies
To obtain high-quality protein for structural and biochemical analysis, recombinant expression and purification are necessary.
-
Expression System: Human IDH1 (R132H mutant) is typically expressed in E. coli.
-
Purification: The protein is purified using affinity chromatography (e.g., Ni-NTA) followed by size-exclusion chromatography. The protein is then concentrated for crystallization and assays.[10]
-
Storage: Purified protein is often stored at -80°C in a buffer containing Tris, NaCl, glycerol, and a reducing agent like DTT.[11]
X-ray Crystallography of Inhibitor-Mutant IDH1 Complex
X-ray crystallography provides high-resolution structural information on how an inhibitor binds to its target protein.
-
Crystallization: The purified IDH1 R132H protein is incubated with the inhibitor and NADPH.[2][10] Crystals are grown using vapor diffusion methods (hanging or sitting drop) with a precipitant solution, such as PEG 5000 MME.[10]
-
Data Collection: Crystals are cryo-protected and diffraction data are collected at a synchrotron source.
-
Structure Determination: The structure is solved by molecular replacement using a known IDH1 structure as a search model. The inhibitor is then built into the electron density map and the structure is refined.[1][2]
Enzyme Activity and Inhibition Assays
These assays are crucial for determining the potency and mechanism of action of the inhibitor.
-
High-Throughput Screening (HTS) Assay:
-
Principle: The neomorphic activity of mutant IDH1 (conversion of α-KG to 2-HG) consumes NADPH. The depletion of NADPH can be monitored by coupling it to a diaphorase/resazurin system, which produces a fluorescent signal.[11]
-
Procedure:
-
-
LC-MS/MS-based 2-HG Quantification:
Cellular Assays for 2-HG Production
These assays validate the inhibitor's activity in a biological context.
-
Cell Lines: Use cancer cell lines endogenously expressing mutant IDH1 (e.g., HT1080) or engineered to overexpress it (e.g., U87MG).[6][7]
-
Procedure:
-
Culture cells in the presence of varying concentrations of the inhibitor.
-
After a suitable incubation period, lyse the cells and extract metabolites.
-
Quantify intracellular 2-HG levels using LC-MS/MS.
-
Determine the IC50 for 2-HG production.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for characterizing a mutant IDH1 inhibitor.
Caption: Signaling pathway of mutant IDH1 and its inhibition.
Caption: Mechanism of allosteric inhibition of mutant IDH1.
References
- 1. Crystallographic Investigation and Selective Inhibition of Mutant Isocitrate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Cancer-Associated Mutant Isocitrate Dehydrogenases: Synthesis, Structure–Activity Relationship, and Selective Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IDH1 R132H Mutation Enhances Cell Migration by Activating AKT-mTOR Signaling Pathway, but Sensitizes Cells to 5-FU Treatment as NADPH and GSH Are Reduced | PLOS One [journals.plos.org]
- 4. IDH1 R132H Mutation Enhances Cell Migration by Activating AKT-mTOR Signaling Pathway, but Sensitizes Cells to 5-FU Treatment as NADPH and GSH Are Reduced - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular mechanisms of isocitrate dehydrogenase 1 (IDH1) mutations identified in tumors: The role of size and hydrophobicity at residue 132 on catalytic efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. allgenbio.com [allgenbio.com]
- 8. admin.biosschina.com [admin.biosschina.com]
- 9. An Inhibitor of Mutant IDH1 Delays Growth and Promotes Differentiation of Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective Inhibition of Mutant Isocitrate Dehydrogenase 1 (IDH1) via Disruption of a Metal Binding Network by an Allosteric Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
IDH-C227: A Technical Guide to Target Engagement and Downstream Effects
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the target engagement of IDH-C227, a potent and selective inhibitor of the mutant isocitrate dehydrogenase 1 (IDH1) R132H enzyme, and its subsequent downstream effects. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and experimental workflows.
Introduction to Mutant IDH1 and the Role of this compound
Isocitrate dehydrogenase (IDH) enzymes are crucial components of the citric acid cycle, catalyzing the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG). However, specific mutations in the IDH1 gene, most commonly at the R132 residue, lead to a neomorphic enzymatic activity. Instead of producing α-KG, the mutant IDH1 enzyme converts it to the oncometabolite D-2-hydroxyglutarate (2-HG).[1] The accumulation of 2-HG has been implicated in the pathogenesis of various cancers, including gliomas, by inducing epigenetic and metabolic reprogramming that ultimately blocks cellular differentiation.[1]
This compound is a small molecule inhibitor designed to selectively target the mutant IDH1 R132H enzyme. By inhibiting the production of 2-HG, this compound aims to reverse the oncogenic effects of the mutation and promote normal cellular differentiation. This guide will delve into the specifics of its mechanism of action and the experimental evidence supporting its therapeutic potential.
Quantitative Data on this compound Activity
The efficacy of this compound has been quantified through various in vitro assays, demonstrating its potent and selective inhibition of the mutant IDH1 R132H enzyme and its downstream effects.
| Parameter | Value | Cell Line/System | Reference |
| Enzymatic Inhibition IC50 | < 0.1 µM | In vitro enzymatic assay (IDH1 R132H) | [2][3] |
| 2-HG Production Inhibition IC50 | < 0.25 µM | HT1080 cells | [2][3] |
| 2-HG Production Inhibition IC50 | 0.25 µM | U87MG cells | [4] |
Table 1: Quantitative Inhibitory Activity of this compound. This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against the enzymatic activity of the mutant IDH1 R132H protein and the production of 2-hydroxyglutarate (2-HG) in cancer cell lines.
Signaling Pathways and Experimental Workflows
Downstream Signaling Pathway of Mutant IDH1
The production of 2-HG by mutant IDH1 initiates a cascade of downstream events that contribute to tumorigenesis. A key mechanism is the competitive inhibition of α-KG-dependent dioxygenases, including histone demethylases and the TET family of DNA hydroxylases. This leads to widespread hypermethylation of histones and DNA, altering gene expression and blocking cellular differentiation.
References
Navigating the Preclinical Safety Landscape of Isocitrate Dehydrogenase (IDH) Inhibitors: A Technical Overview
Disclaimer: Publicly available scientific literature and clinical trial databases do not contain specific information regarding a compound designated "IDH-C227." Therefore, this technical guide provides a comprehensive overview of the preliminary toxicity and safety profiles of the broader class of isocitrate dehydrogenase (IDH) inhibitors, drawing on data from representative molecules such as ivosidenib, enasidenib, and vorasidenib. This information is intended for researchers, scientists, and drug development professionals.
Introduction to IDH Inhibitors and Their Mechanism of Action
Isocitrate dehydrogenase (IDH) enzymes are crucial components of the citric acid cycle.[1][2] Mutations in IDH1 and IDH2 are frequently observed in several cancers, including gliomas, acute myeloid leukemia (AML), and cholangiocarcinoma.[1][2] These mutations confer a neomorphic enzymatic activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[1][3] High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, including histone and DNA demethylases, which results in epigenetic alterations and a block in cellular differentiation, thereby promoting tumorigenesis.[1][2] IDH inhibitors are targeted therapies designed to specifically block the activity of these mutant IDH enzymes, reduce 2-HG levels, and restore normal cellular differentiation.[3][4]
Signaling Pathway of Mutant IDH and Inhibition
The following diagram illustrates the core mechanism of mutant IDH in oncogenesis and the therapeutic intervention by IDH inhibitors.
Preclinical Toxicity and Safety Assessment
A comprehensive preclinical safety evaluation is critical to de-risk novel IDH inhibitors before human trials. The workflow generally involves a tiered approach, from in silico predictions to in vivo studies.
-
In Silico Toxicology: Computational models are used to predict potential liabilities. For instance, tools like ADMETlab, Pred-hERG, and DILIrank can assess absorption, distribution, metabolism, excretion, and toxicity profiles, including risks for hepatotoxicity, cardiotoxicity (hERG blockade), and genotoxicity.[5][6][7]
-
In Vitro Toxicology:
-
Cytotoxicity Assays: A panel of cancer and non-cancer cell lines are treated with escalating doses of the compound to determine the concentration that inhibits cell growth by 50% (IC50). Standard methods include MTT or CellTiter-Glo assays.
-
hERG Liability Assay: Patch-clamp electrophysiology on cells expressing the hERG channel is the gold standard to assess the risk of QT prolongation.
-
Genotoxicity Assays: The bacterial reverse mutation assay (Ames test) and in vitro micronucleus or chromosomal aberration assays in mammalian cells are conducted to evaluate mutagenic and clastogenic potential.
-
Hepatotoxicity Assays: Primary human hepatocytes are often used to assess the potential for drug-induced liver injury (DILI) by measuring markers like LDH release and caspase activity.
-
-
In Vivo Toxicology:
-
Rodent Studies (e.g., Rat, Mouse): Acute toxicity studies determine the maximum tolerated dose (MTD) and potential target organs of toxicity. These are followed by repeat-dose toxicity studies (e.g., 28-day) where the compound is administered daily via the intended clinical route. Endpoints include clinical observations, body weight, food consumption, clinical pathology (hematology and clinical chemistry), and histopathology of a comprehensive list of tissues.
-
Non-Rodent Studies (e.g., Dog, Non-Human Primate): These studies are conducted to assess toxicity in a second species, which can reveal different toxicity profiles. Protocols are similar to rodent studies but are designed based on pharmacokinetic differences.
-
The following diagram outlines a typical workflow for preclinical safety assessment.
Clinical Safety Profile of IDH Inhibitors
Data from clinical trials of various IDH inhibitors have established a generally manageable safety profile, though several on-target and off-target toxicities are of clinical significance.
Across multiple studies, the most frequently reported treatment-related adverse events (TRAEs) for IDH inhibitors are generally mild to moderate (Grade 1-2).[8] However, serious adverse events can occur. A pharmacovigilance study using the FDA Adverse Event Reporting System (FAERS) for enasidenib and ivosidenib identified common toxicities.[9]
Table 1: Common Treatment-Related Adverse Events with IDH Inhibitors
| System Organ Class | Adverse Event |
|---|---|
| Gastrointestinal Disorders | Nausea, Diarrhea, Vomiting, Constipation |
| General Disorders | Fatigue, Pyrexia (Fever), Asthenia (Weakness) |
| Metabolism and Nutrition | Decreased Appetite |
| Investigations | Decreased Platelet Count, Reduced Hemoglobin, Elevated Transaminases (ALT/AST) |
| Infections and Infestations | Pneumonia, Sepsis |
| Skin and Subcutaneous Tissue | Rash |
Source: Adapted from FAERS database analysis.[9]
In early-phase trials, dose-limiting toxicities (DLTs) help establish the recommended Phase 2 dose. For example, in a trial for the IDH1 inhibitor DS-1001, a DLT observed was Grade 3 leukopenia.[10] A key adverse event of special interest for this class is IDH differentiation syndrome, a potentially life-threatening complication characterized by rapid proliferation and differentiation of myeloid cells.
Table 2: Summary of Safety Findings from Select IDH Inhibitor Clinical Trials
| Compound | Indication | Key Grade ≥3 Treatment-Related Adverse Events | Reference |
|---|---|---|---|
| Vorasidenib | IDH-mutant Glioma | Increased Alanine Aminotransferase (ALT) | [5] |
| Ivosidenib | IDH-mutant Glioma | Not specified in provided abstracts | [10] |
| Safusidenib (DS-1001) | IDH-mutant Glioma | Transaminitis, Neutropenia | [10][11] |
| Enasidenib | IDH2-mutant AML | Indirect hyperbilirubinemia, IDH differentiation syndrome |[9] |
Note: This table is a summary and not exhaustive of all reported adverse events.
The evaluation of clinical safety is a continuous process throughout the drug development lifecycle, from first-in-human studies to post-marketing surveillance.
Conclusion
The class of IDH inhibitors represents a significant advancement in targeted cancer therapy.[4] Preclinical toxicology studies are essential for identifying potential safety liabilities before clinical investigation. The clinical safety profile of approved and investigational IDH inhibitors is generally considered manageable, with common adverse events including gastrointestinal issues, fatigue, and hematological changes.[4][9] Vigilant monitoring for more severe toxicities, such as hepatotoxicity and differentiation syndrome, is critical. While no specific data exists for "this compound," the established safety profiles of other molecules in this class provide a robust framework for anticipating and managing the potential toxicities of new chemical entities targeting mutant IDH enzymes. Further preclinical and clinical studies are necessary to fully delineate the safety profile of any novel agent.[5][12]
References
- 1. Mechanism analysis and targeted therapy of IDH gene mutation in glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IDH mutation in glioma: molecular mechanisms and potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IDH inhibition in gliomas: from preclinical models to clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of IDH inhibitors in IDH-mutated cancers: a systematic review and meta-analysis of 4 randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Toxicological insights and safety considerations of vorasidenib in grade 2 astrocytoma and oligodendroglioma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Toxicological insights and safety considerations of vorasidenib in grade 2 astrocytoma and oligodendroglioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Safety profile of isocitrate dehydrogenase inhibitors in cancer therapy: a pharmacovigilance study of the FDA Adverse Event Reporting System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Perioperative IDH inhibition in treatment-naive IDH-mutant glioma: a pilot trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Unraveling the Enigmatic Role of IDH1-C227 in Cellular Differentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isocitrate dehydrogenase (IDH) mutations are pivotal in the pathogenesis of various cancers, primarily through their neomorphic activity of producing the oncometabolite 2-hydroxyglutarate (2-HG), which subsequently disrupts cellular differentiation. While mutations at key residues such as R132 in IDH1 and R172/R140 in IDH2 are well-characterized, the functional significance of other residues remains largely unexplored. This technical guide delves into the hypothetical role of a cysteine residue at position 227 (C227) within the small domain of IDH1 in cellular differentiation. We provide a comprehensive overview of the structural and functional context of C227, a hypothesized mechanism of action for a C227 mutation, and detailed experimental protocols to investigate its potential impact on enzyme function and cellular fate. This document serves as a roadmap for researchers aiming to explore the function of novel IDH1 mutations and their implications for cancer biology and therapeutic development.
Introduction: The Established Paradigm of IDH Mutations in Cancer
Isocitrate dehydrogenases are a family of enzymes that catalyze the oxidative decarboxylation of isocitrate. In humans, three isoforms exist: IDH1, which is found in the cytoplasm and peroxisomes, and IDH2 and IDH3, which are located in the mitochondria. Wild-type IDH1 and IDH2 utilize NADP+ to convert isocitrate to α-ketoglutarate (α-KG), generating NADPH in the process. This reaction is a crucial component of cellular metabolism and redox balance.
In several cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma, recurrent gain-of-function mutations in IDH1 and IDH2 have been identified. These mutations, most commonly affecting arginine 132 of IDH1 (R132) and the analogous arginine 172 or arginine 140 of IDH2, confer a neomorphic enzymatic activity. Instead of converting isocitrate to α-KG, the mutant enzymes catalyze the reduction of α-KG to D-2-hydroxyglutarate (2-HG).[1][2][3] The accumulation of this oncometabolite competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases.[1][2] This leads to a state of global hypermethylation, altering the epigenetic landscape and ultimately blocking cellular differentiation, thereby contributing to oncogenesis.[1][2]
While the consequences of mutations at the canonical hotspots are well-documented, the functional importance of other residues within the IDH enzymes is less understood. This guide focuses on a hypothetical mutation at cysteine 227 of IDH1 (IDH1-C227) and its potential role in cellular differentiation.
Structural and Functional Context of IDH1-C227
The human IDH1 enzyme is a homodimer, with each monomer comprising three distinct domains: a large domain (residues 1–103 and 286–414), a small domain (residues 104–136 and 186–285), and a clasp domain (residues 137–185).[4][5] The active site is located in a deep cleft formed by the large and small domains.[4]
Residue C227 is located within the small domain of IDH1. [4][5] The small domain plays a crucial role in substrate binding and the conformational changes required for catalysis. While not directly in the active site, its structural integrity is essential for proper enzyme function. Cysteine residues, in general, can be critical for protein structure and function due to their ability to form disulfide bonds, coordinate metal ions, or participate in redox reactions. The evolutionary conservation of a residue can often hint at its functional importance.
The Hypothetical Role of an IDH1-C227 Mutation in Cellular Differentiation
Given the absence of literature on an IDH1-C227 mutation, we propose a hypothetical framework to guide its investigation. A mutation at this position could impact cellular differentiation through several potential mechanisms:
-
Altered Enzyme Stability and Function: A mutation at C227 could disrupt the local folding of the small domain, leading to an unstable or misfolded protein. This could result in a loss of wild-type enzymatic function (production of α-KG and NADPH) or, more intriguingly, a gain of neomorphic activity similar to the canonical R132 mutations, leading to 2-HG production.
-
Disrupted Dimerization: The small domain contributes to the dimer interface. A C227 mutation might interfere with the proper dimerization of IDH1, which is essential for its catalytic activity.
-
Modified Allosteric Regulation: The residue might be involved in allosteric regulation of the enzyme. A mutation could lock the enzyme in an inactive or hyperactive state, or alter its affinity for substrates or cofactors.
Any of these molecular events could lead to a metabolic shift within the cell, potentially culminating in a blockage of cellular differentiation through the canonical 2-HG-mediated epigenetic alterations or through novel, 2-HG-independent pathways.
Signaling Pathway and Experimental Workflow
To investigate the hypothetical role of an IDH1-C227 mutation, a structured experimental workflow is necessary. The following diagrams illustrate the hypothesized signaling pathway and a proposed experimental workflow.
Caption: Hypothesized signaling cascade initiated by an IDH1-C227 mutation.
Caption: A phased experimental approach to elucidate the function of IDH1-C227.
Quantitative Data Summary
The following tables provide a structured format for summarizing potential quantitative data from the proposed experiments.
Table 1: Enzyme Kinetic Parameters of Wild-Type and Mutant IDH1
| Enzyme Variant | Substrate | Km (µM) | Vmax (nmol/min/mg) | kcat (s-1) | kcat/Km (M-1s-1) |
| IDH1-WT | Isocitrate | ||||
| α-KG | |||||
| IDH1-C227A | Isocitrate | ||||
| α-KG | |||||
| IDH1-C227S | Isocitrate | ||||
| α-KG | |||||
| IDH1-R132H | Isocitrate | ||||
| (Positive Control) | α-KG |
Table 2: Intracellular Metabolite Concentrations
| Cell Line | 2-Hydroxyglutarate (2-HG) (µM) | α-Ketoglutarate (α-KG) (µM) | Isocitrate (µM) |
| Parental | |||
| Vector Control | |||
| IDH1-WT | |||
| IDH1-C227A | |||
| IDH1-C227S | |||
| IDH1-R132H |
Table 3: Quantification of Cellular Differentiation Markers
| Cell Line | Differentiation Marker 1 (% Positive Cells) | Differentiation Marker 2 (MFI) | Gene Expression (Fold Change) |
| Parental | |||
| Vector Control | |||
| IDH1-WT | |||
| IDH1-C227A | |||
| IDH1-C227S | |||
| IDH1-R132H |
Detailed Experimental Protocols
Site-Directed Mutagenesis of IDH1
Objective: To introduce point mutations at codon 227 of the human IDH1 gene.
Materials:
-
pCMV-IDH1-WT plasmid
-
QuikChange II Site-Directed Mutagenesis Kit (Agilent)
-
Custom mutagenic primers for C227A and C227S substitutions
-
DH5α competent E. coli
-
LB agar plates with appropriate antibiotic
-
Plasmid miniprep kit
Protocol:
-
Design and synthesize mutagenic primers for the desired C227 substitutions (e.g., C227A, C227S).
-
Perform PCR-based mutagenesis using the pCMV-IDH1-WT plasmid as a template and the designed primers, following the manufacturer's protocol for the QuikChange II kit.
-
Digest the parental, methylated DNA template with Dpn I enzyme for 1 hour at 37°C.
-
Transform the Dpn I-treated DNA into DH5α competent E. coli.
-
Plate the transformed bacteria on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.
-
Select individual colonies and grow overnight in LB broth.
-
Isolate plasmid DNA using a miniprep kit.
-
Verify the desired mutation by Sanger sequencing.
Recombinant IDH1 Protein Expression and Purification
Objective: To produce and purify recombinant wild-type and mutant IDH1 proteins for enzymatic assays.
Materials:
-
pET-28a(+) expression vector
-
BL21(DE3) competent E. coli
-
IPTG (Isopropyl β-D-1-thiogalactopyranoside)
-
Ni-NTA agarose resin
-
Lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)
-
Wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
Dialysis buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT)
Protocol:
-
Subclone the wild-type and mutant IDH1 coding sequences into the pET-28a(+) vector.
-
Transform the expression plasmids into BL21(DE3) E. coli.
-
Grow the transformed bacteria in LB broth at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM and incubate for 4-6 hours at 30°C.
-
Harvest the cells by centrifugation and resuspend the pellet in lysis buffer.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
Apply the supernatant to a pre-equilibrated Ni-NTA agarose column.
-
Wash the column with wash buffer to remove unbound proteins.
-
Elute the His-tagged IDH1 protein with elution buffer.
-
Dialyze the eluted protein against dialysis buffer overnight at 4°C.
-
Determine the protein concentration using a Bradford assay and assess purity by SDS-PAGE.
IDH1 Enzyme Activity Assay
Objective: To measure the wild-type (isocitrate to α-KG) and neomorphic (α-KG to 2-HG) activities of recombinant IDH1 proteins.
Materials:
-
Purified recombinant IDH1 proteins (WT and mutants)
-
Reaction buffer (50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
Isocitrate
-
α-Ketoglutarate
-
NADP+
-
NADPH
-
Spectrophotometer or plate reader
Protocol for Wild-Type Activity:
-
Prepare a reaction mixture containing reaction buffer, 100 µM NADP+, and 1 mM isocitrate.
-
Initiate the reaction by adding 1 µg of purified IDH1 protein.
-
Monitor the production of NADPH by measuring the increase in absorbance at 340 nm over time.
-
Calculate the initial reaction velocity and determine kinetic parameters by varying the substrate concentrations.
Protocol for Neomorphic Activity:
-
Prepare a reaction mixture containing reaction buffer, 200 µM NADPH, and 5 mM α-KG.
-
Initiate the reaction by adding 5 µg of purified IDH1 protein.
-
Monitor the consumption of NADPH by measuring the decrease in absorbance at 340 nm over time.
-
Confirm 2-HG production using LC-MS/MS analysis of the reaction mixture.
In Vitro Cellular Differentiation Assay (Example: Hematopoietic Differentiation)
Objective: To assess the impact of IDH1-C227 mutations on the differentiation of hematopoietic progenitor cells.
Materials:
-
TF-1 or other suitable hematopoietic progenitor cell line
-
Lentiviral vectors encoding IDH1-WT and mutants
-
Polybrene
-
Puromycin
-
RPMI-1640 medium supplemented with 10% FBS and GM-CSF
-
Differentiation-inducing agents (e.g., PMA for monocytic differentiation)
-
Flow cytometry antibodies for differentiation markers (e.g., CD11b, CD14)
-
Wright-Giemsa stain
Protocol:
-
Produce lentiviral particles for IDH1-WT, C227 mutants, and R132H.
-
Transduce TF-1 cells with the lentiviruses in the presence of polybrene.
-
Select for stably transduced cells using puromycin.
-
Induce differentiation by treating the cells with the appropriate agent (e.g., 10 nM PMA).
-
At various time points (e.g., 0, 24, 48, 72 hours), harvest the cells.
-
Assess cell morphology by Wright-Giemsa staining.
-
Quantify the expression of differentiation markers by flow cytometry.
-
Analyze the expression of lineage-specific genes by qPCR.
Conclusion and Future Directions
The investigation of novel, non-canonical mutations in IDH1, such as the hypothetical C227 substitution, is crucial for a complete understanding of the role of this enzyme in cancer and cellular differentiation. The framework provided in this technical guide offers a systematic approach to characterizing the molecular and cellular consequences of such a mutation. By combining structural analysis, biochemical assays, and cellular differentiation models, researchers can elucidate the functional significance of previously uncharacterized residues. The findings from such studies will not only expand our fundamental knowledge of IDH biology but may also uncover new therapeutic vulnerabilities in IDH-mutant cancers. Future work should focus on in vivo studies using patient-derived xenograft models to validate the tumorigenic potential and therapeutic tractability of any functionally significant IDH1-C227 mutations identified.
References
Assessing the Blood-Brain Barrier Penetration Potential of IDH1-C227: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a defining feature of lower-grade gliomas and secondary glioblastomas. The development of small molecule inhibitors targeting the mutant IDH1 protein represents a promising therapeutic strategy. However, the efficacy of these inhibitors in treating brain tumors is contingent upon their ability to cross the blood-brain barrier (BBB) and achieve sufficient concentrations at the tumor site. This technical guide outlines a comprehensive framework for evaluating the BBB penetration potential of the novel IDH1 inhibitor, IDH1-C227. While specific pharmacokinetic data for IDH1-C227 is not yet publicly available, this document details the requisite experimental protocols, data presentation standards, and key conceptual frameworks necessary for a thorough assessment. The methodologies described herein are based on established best practices in central nervous system (CNS) drug development and are informed by preclinical and clinical studies of other IDH1 inhibitors.
Introduction: The Critical Role of BBB Penetration for IDH Inhibitors
The IDH1 mutation leads to the production of the oncometabolite D-2-hydroxyglutarate (2-HG), which drives gliomagenesis through epigenetic and metabolic reprogramming.[1][2] IDH1 inhibitors aim to block 2-HG production, thereby reversing these oncogenic effects. The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where the neurons reside.[3] For a systemically administered IDH1 inhibitor like IDH1-C227 to be effective against gliomas, it must possess physicochemical properties that facilitate its transport across this barrier.
Key parameters in assessing CNS drug penetration are the total brain-to-plasma concentration ratio (Kp) and, more importantly, the unbound brain-to-plasma concentration ratio (Kp,uu).[1][4] The unbound drug concentration is considered the pharmacologically active fraction that can engage the target. A Kp,uu value close to 1 suggests free diffusion across the BBB, while a value significantly less than 1 may indicate active efflux, and a value greater than 1 can suggest active influx.[5] Preclinical studies with other IDH inhibitors, such as ivosidenib, have shown a low brain-to-plasma exposure ratio, highlighting the challenge of BBB penetration for this class of compounds.[6]
Experimental Protocols for Assessing BBB Penetration
A multi-tiered approach, combining in vitro and in vivo methods, is essential for a comprehensive evaluation of IDH1-C227's BBB penetration potential.
In Vitro Permeability Assays
In vitro models provide an initial, high-throughput assessment of a compound's ability to cross a cell monolayer that mimics the BBB.
-
Parallel Artificial Membrane Permeability Assay (PAMPA-BBB): This assay assesses the passive diffusion of a compound across a lipid-coated filter. It is a rapid and cost-effective method to predict the passive permeability of a drug.
-
Cell-Based Assays (e.g., Caco-2, MDCK-MDR1): These assays utilize monolayers of cells that express key BBB transporters, such as P-glycoprotein (P-gp), an efflux transporter.[7] By comparing the permeability of IDH1-C227 in the apical-to-basolateral versus the basolateral-to-apical direction, an efflux ratio can be determined, indicating if the compound is a substrate for efflux transporters.
In Vivo Pharmacokinetic Studies in Preclinical Models
In vivo studies in animal models, typically rodents, are critical for determining the actual brain and plasma concentrations of IDH1-C227 under physiological conditions. The use of patient-derived xenograft (PDX) models of IDH-mutant glioma is highly relevant for these studies.[8][9][10][11]
-
Brain and Plasma Concentration Measurement:
-
Administer IDH1-C227 to a cohort of tumor-bearing mice (e.g., orthotopic IDH1-mutant glioma xenograft model) at a therapeutically relevant dose.[8]
-
At various time points post-administration, collect blood and brain tissue samples.
-
Process blood samples to obtain plasma.
-
Homogenize brain tissue samples.
-
Analyze the concentration of IDH1-C227 in plasma and brain homogenate using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Calculate the total brain-to-plasma concentration ratio (Kp).
-
-
Determination of Unbound Drug Fraction:
-
Plasma Protein Binding: Determine the fraction of IDH1-C227 bound to plasma proteins using equilibrium dialysis or ultracentrifugation. This will yield the unbound fraction in plasma (fu,plasma).
-
Brain Tissue Binding: Determine the fraction of IDH1-C227 bound to brain tissue homogenate using equilibrium dialysis. This will yield the unbound fraction in brain (fu,brain).
-
Calculate the unbound brain-to-plasma concentration ratio (Kp,uu) using the following formula: Kp,uu = Kp * (fu,plasma / fu,brain)
-
Advanced In Vivo and In Situ Techniques
For a more detailed understanding of the transport mechanisms, more specialized techniques can be employed.
-
In Situ Brain Perfusion: This technique involves perfusing the brain of an anesthetized rodent with a solution containing IDH1-C227 via the carotid artery.[12] This method allows for the direct measurement of the rate of drug uptake into the brain, independent of systemic clearance.
-
Microdialysis: This is considered the gold standard for measuring unbound drug concentrations directly in the brain interstitial fluid.[1][13] A microdialysis probe is inserted into the brain of a freely moving animal, allowing for the continuous sampling of the extracellular fluid and subsequent analysis of IDH1-C227 concentrations.
-
Capillary Depletion Method: This biochemical technique separates brain capillaries from the brain parenchyma in a brain homogenate sample.[14][15][16][17] By measuring the concentration of IDH1-C227 in both fractions, it is possible to distinguish between the drug that is simply present in the blood vessels of the brain and the drug that has actually crossed the BBB into the brain tissue.
Data Presentation
Quantitative data should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: In Vitro Permeability and Efflux Potential of IDH1-C227
| Assay | Parameter | Result | Interpretation |
| PAMPA-BBB | Pe (10⁻⁶ cm/s) | [Insert Value] | High/Medium/Low Passive Permeability |
| MDCK-MDR1 | Efflux Ratio | [Insert Value] | Substrate/Non-substrate of P-gp |
Table 2: In Vivo Pharmacokinetics and Brain Penetration of IDH1-C227 in an Orthotopic Glioma Model
| Parameter | Unit | Value |
| Dose | mg/kg | [Insert Value] |
| Route of Administration | - | [e.g., Oral, IV] |
| Plasma Cmax | ng/mL | [Insert Value] |
| Brain Cmax | ng/g | [Insert Value] |
| Plasma AUC(0-t) | ngh/mL | [Insert Value] |
| Brain AUC(0-t) | ngh/g | [Insert Value] |
| Kp (Brain/Plasma Ratio) | - | [Insert Value] |
| fu,plasma | - | [Insert Value] |
| fu,brain | - | [Insert Value] |
| Kp,uu (Unbound Brain/Plasma Ratio) | - | [Insert Value] |
Visualizations of Experimental Workflows and Signaling Pathways
Signaling Pathway of Mutant IDH1 and its Inhibition
References
- 1. Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Precision Oncology in Lower-Grade Gliomas: Promises and Pitfalls of Therapeutic Strategies Targeting IDH-Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Blood-brain barrier models: in vitro to in vivo translation in preclinical development of CNS-targeting biotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lup.lub.lu.se [lup.lub.lu.se]
- 5. Frontiers | Application of machine learning to predict unbound drug bioavailability in the brain [frontiersin.org]
- 6. Preclinical Drug Metabolism, Pharmacokinetic, and Pharmacodynamic Profiles of Ivosidenib, an Inhibitor of Mutant Isocitrate Dehydrogenase 1 for Treatment of Isocitrate Dehydrogenase 1-Mutant Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In silico methods to assess CNS penetration of small molecules | Poster Board #1899 - American Chemical Society [acs.digitellinc.com]
- 8. researchgate.net [researchgate.net]
- 9. An in vivo patient-derived model of endogenous IDH1-mutant glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The development of a rapid patient-derived xenograft model to predict chemotherapeutic drug sensitivity/resistance in malignant glial tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Clinically relevant glioblastoma patient-derived xenograft models to guide drug development and identify molecular signatures [frontiersin.org]
- 12. In situ brain perfusion [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. 2.9. Brain capillary depletion [bio-protocol.org]
- 16. researchgate.net [researchgate.net]
- 17. Capillary depletion method for quantification of blood-brain barrier transport of circulating peptides and plasma proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for IDH-C227 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing IDH-C227, a small molecule inhibitor of mutant isocitrate dehydrogenase 1 (IDH1), in cell culture experiments. The protocols outlined below cover essential assays for characterizing the activity and efficacy of this compound, from initial dose-response studies to the analysis of downstream cellular effects.
Introduction to this compound
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a hallmark of several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations confer a neomorphic activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2] Elevated levels of 2-HG disrupt cellular metabolism and epigenetic regulation, contributing to tumorigenesis.[3] this compound is a potent and selective inhibitor of the mutant IDH1 enzyme. By blocking the production of 2-HG, this compound offers a targeted therapeutic strategy to counteract the oncogenic effects of mutant IDH1. Preclinical studies have demonstrated that inhibitors of mutant IDH1 can reverse some of the downstream effects of 2-HG accumulation, highlighting their therapeutic potential.[1]
Data Presentation
Table 1: IC50 Values of Mutant IDH1 Inhibitors on 2-HG Production
| Inhibitor | Cell Line | IDH1 Mutation | IC50 (2-HG Inhibition) | Reference |
| AGI-5198 | HT1080 | R132C | ~160 nM | [4] |
| AG-120 (Ivosidenib) | U87MG-IDH1 R132H | R132H | ~20 nM | [1] |
| ML309 | U87MG-IDH1 R132H | R132H | ~250 nM | Not Citable |
Table 2: IC50 Values of Mutant IDH1 Inhibitors on Cell Viability
| Inhibitor | Cell Line | IDH1 Mutation | IC50 (Cell Viability) | Incubation Time | Reference |
| AGI-5198 | JJ012 | R132C | >10 µM | 72 hours | [4] |
| AGI-5198 | L835 | R132C | ~5 µM | 72 hours | [4] |
| AGI-5198 | HT1080 | R132C | >10 µM | 72 hours | [4] |
Experimental Protocols
Cell Line Selection and Culture
Recommended Cell Lines:
-
HT1080 (Fibrosarcoma): Endogenously expresses the IDH1 R132C mutation and is a widely used model for studying mutant IDH1 inhibitors.[5]
-
U87 MG (Glioblastoma) or other glioma cell lines engineered to express mutant IDH1 (e.g., R132H): These models allow for the direct comparison between wild-type and mutant IDH1 effects.
-
Patient-derived glioma cell lines with endogenous IDH1 mutations: These provide a more clinically relevant context.
Culture Conditions: Culture cells in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.
Preparation of this compound Stock Solution
-
Obtain this compound from a commercial supplier.
-
Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Determining the Half-Maximal Inhibitory Concentration (IC50) for 2-HG Production
This protocol determines the concentration of this compound required to inhibit 50% of 2-HG production in mutant IDH1 cells.
Materials:
-
IDH1-mutant cell line (e.g., HT1080)
-
96-well cell culture plates
-
This compound stock solution
-
Cell culture medium
-
D-2-Hydroxyglutarate (D2HG) Assay Kit (Colorimetric or LC-MS/MS based)
Procedure:
-
Cell Seeding: Seed IDH1-mutant cells in a 96-well plate at a density that will allow for logarithmic growth during the experiment (e.g., 5,000-10,000 cells/well). Incubate for 24 hours.
-
Compound Treatment: Prepare a serial dilution of this compound in cell culture medium. A suggested starting range, based on other IDH1 inhibitors, is from 1 nM to 10 µM.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours.
-
2-HG Measurement:
-
Collect the cell culture supernatant or prepare cell lysates according to the instructions of the D2HG assay kit.
-
Measure the 2-HG concentration using a colorimetric assay or by LC-MS/MS for higher sensitivity and specificity.
-
-
Data Analysis:
-
Normalize the 2-HG levels to the vehicle control.
-
Plot the percentage of 2-HG inhibition against the log concentration of this compound.
-
Determine the IC50 value using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope).
-
Cell Viability Assay
This protocol assesses the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
IDH1-mutant and wild-type cell lines
-
96-well cell culture plates
-
This compound stock solution
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate as described in the IC50 protocol. It is recommended to test both IDH1-mutant and wild-type cell lines to assess selectivity.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., from 10 nM to 100 µM) for 72 hours or longer.
-
Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
-
Data Analysis:
-
Normalize the viability data to the vehicle control.
-
Plot the percentage of cell viability against the log concentration of this compound to determine the IC50 for cell growth inhibition.
-
Western Blot Analysis of Downstream Signaling Pathways
This protocol is to investigate the effect of this compound on signaling pathways that may be modulated by mutant IDH1.
Materials:
-
IDH1-mutant cell line
-
6-well cell culture plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-AKT, anti-AKT, anti-phospho-ERK, anti-ERK, anti-H3K27me3, anti-H3K9me3, and a loading control like anti-β-actin or anti-GAPDH)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at a concentration known to inhibit 2-HG production (e.g., 10x the 2-HG IC50) for a desired time period (e.g., 24, 48, or 72 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with the primary antibody of interest overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize to the loading control to determine changes in protein expression or phosphorylation status.
Mandatory Visualizations
Caption: Mutant IDH1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating this compound in cell culture.
Caption: Logical relationship of this compound's mechanism of action.
References
- 1. Assessing inhibitors of mutant isocitrate dehydrogenase using a suite of pre-clinical discovery assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mutant IDH1 is required for IDH1 mutated tumor cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Novel IDH1 Inhibitor Through Comparative Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The oncometabolite 2-hydroxyglutarate produced by mutant IDH1 sensitizes cells to ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Generation, characterization, and drug sensitivities of 12 patient-derived IDH1-mutant glioma cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
how to prepare and solubilize IDH-C227 for research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, solubilization, and research application of IDH-C227, a potent and selective inhibitor of the mutant isocitrate dehydrogenase 1 (IDH1) R132H enzyme.
Introduction to this compound
Isocitrate dehydrogenase (IDH) mutations are frequently observed in several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma.[1][2] The most common mutation, R132H in IDH1, confers a neomorphic enzymatic activity, converting α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[1] Accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, leading to epigenetic alterations, such as histone and DNA hypermethylation, and a subsequent block in cellular differentiation, contributing to tumorigenesis.[1][3][4]
This compound is a small molecule inhibitor specifically targeting the IDH1 R132H mutant enzyme.[5][6][7] By inhibiting the production of 2-HG, this compound serves as a valuable research tool to investigate the biological consequences of the IDH1 R132H mutation and to evaluate the therapeutic potential of targeting this pathway.
Physicochemical and Solubility Data
Proper handling and solubilization of this compound are critical for obtaining reliable and reproducible experimental results.
| Property | Data | Reference |
| Chemical Name | 2-((4-cyanophenyl)amino)-N-(2-(cyclohexylamino)-2-oxo-1-(o-tolyl)ethyl)-N-(3-fluorophenyl)acetamide | [7] |
| CAS Number | 1355324-14-9 | [7] |
| Molecular Formula | C₃₀H₃₁FN₄O₂ | [7] |
| Molecular Weight | 498.59 g/mol | [7] |
| Appearance | Solid Powder | [7] |
| Purity | ≥98% | |
| Solubility | DMSO (up to 50 mM) | [7] |
| Storage (Powder) | -20°C for up to 3 years | |
| Storage (Solution) | -20°C for up to 6 months |
Preparation and Storage of this compound Stock Solutions
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, polypropylene microcentrifuge tubes
Protocol:
-
Pre-treatment of Vial: Before opening, briefly centrifuge the vial containing the this compound powder to ensure that all the powder is at the bottom of the vial.
-
Calculating the Amount of Solvent: To prepare a 10 mM stock solution, for example, add 200.56 µL of DMSO for every 1 mg of this compound powder (Molecular Weight: 498.59 g/mol ).
-
Volume (µL) = (Mass (mg) / Molecular Weight ( g/mol )) * (1 / Concentration (mol/L)) * 1,000,000
-
-
Dissolving the Compound: Add the calculated volume of DMSO to the vial. Vortex thoroughly to ensure complete dissolution. Gentle warming (e.g., in a 37°C water bath for a few minutes) can be used if necessary to aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.
Experimental Protocols
In Vitro Enzymatic Assay for IDH1 R132H Inhibition
This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against the recombinant human IDH1 R132H enzyme by measuring the consumption of NADPH.
Materials:
-
Recombinant human IDH1 R132H enzyme
-
This compound
-
α-ketoglutarate (α-KG)
-
NADPH
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
-
96-well microplate (black, flat-bottom for fluorescence measurements)
-
Microplate reader capable of measuring fluorescence (Excitation: ~340 nm, Emission: ~460 nm)
Protocol:
-
Prepare Reagents:
-
Prepare a 2X stock of the IDH1 R132H enzyme in assay buffer.
-
Prepare a 2X stock of the substrate solution containing α-KG and NADPH in assay buffer.
-
Prepare a serial dilution of this compound in DMSO, and then further dilute in assay buffer to create a 2X concentration series. Include a DMSO-only control.
-
-
Assay Procedure:
-
Add 50 µL of the 2X this compound dilutions (or DMSO control) to the wells of the 96-well plate.
-
Add 25 µL of the 2X enzyme stock to each well.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 25 µL of the 2X substrate solution to each well.
-
Immediately measure the fluorescence of NADPH at time zero.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
-
Measure the final fluorescence.
-
-
Data Analysis:
-
Calculate the change in fluorescence for each well.
-
Normalize the data to the DMSO control (100% activity) and a no-enzyme control (0% activity).
-
Plot the normalized activity against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Cell-Based Assay for Measuring 2-Hydroxyglutarate (2-HG) Levels
This protocol outlines a method to quantify the intracellular and extracellular levels of 2-HG in IDH1 R132H mutant cells treated with this compound.
Materials:
-
IDH1 R132H mutant cell line (e.g., HT1080, U87MG-IDH1 R132H)
-
IDH1 wild-type cell line (as a negative control)
-
Cell culture medium and supplements
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
Methanol (ice-cold, 80%)
-
Cell scrapers
-
Microcentrifuge tubes
-
2-HG measurement kit (enzymatic or LC-MS/MS based)
Protocol:
-
Cell Seeding and Treatment:
-
Seed the IDH1 R132H mutant and wild-type cells in appropriate culture plates (e.g., 6-well plates).
-
Allow the cells to adhere and grow for 24 hours.
-
Treat the cells with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) for 24-72 hours. Include a DMSO vehicle control.
-
-
Sample Collection:
-
Extracellular 2-HG: Collect the cell culture supernatant. Centrifuge to remove any cell debris and store at -80°C until analysis.
-
Intracellular 2-HG:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add a defined volume of ice-cold 80% methanol to each well.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Incubate on ice for 20 minutes to allow for protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Collect the supernatant containing the metabolites and store at -80°C until analysis.
-
-
-
2-HG Quantification:
-
Follow the manufacturer's instructions for the chosen 2-HG assay kit. This may involve an enzymatic reaction coupled to a colorimetric or fluorometric readout, or analysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Normalize the intracellular 2-HG levels to the total protein concentration or cell number.
-
Plot the 2-HG levels against the this compound concentration to determine the IC₅₀ for 2-HG production.
-
Western Blotting for Histone Methylation
This protocol describes how to assess the effect of this compound on histone methylation marks that are altered by the accumulation of 2-HG.
Materials:
-
IDH1 R132H mutant cells treated with this compound (as described in 4.2)
-
Histone extraction buffer
-
Laemmli sample buffer
-
SDS-PAGE gels (e.g., 15%)
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against specific histone methylation marks (e.g., H3K9me3, H3K27me3) and total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Histone Extraction:
-
Harvest the treated cells and wash with PBS.
-
Follow a standard protocol for acid extraction of histones or use a commercial histone extraction kit.
-
-
Protein Quantification:
-
Determine the protein concentration of the histone extracts using a suitable assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples by mixing with Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-H3K9me3) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the specific histone methylation mark and normalize to the total Histone H3 loading control.
-
Compare the levels of histone methylation in this compound-treated cells to the vehicle-treated control.
-
Cell Migration Assay (Transwell Assay)
This protocol details a method to evaluate the effect of this compound on the migratory potential of IDH1 R132H mutant glioma cells.
Materials:
-
IDH1 R132H mutant glioma cell line
-
Transwell inserts (e.g., 8 µm pore size)
-
24-well plates
-
Serum-free cell culture medium
-
Cell culture medium with a chemoattractant (e.g., 10% fetal bovine serum)
-
This compound
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% crystal violet)
Protocol:
-
Cell Preparation:
-
Culture the glioma cells to sub-confluency.
-
Starve the cells in serum-free medium for 12-24 hours prior to the assay.
-
Harvest the cells and resuspend them in serum-free medium containing different concentrations of this compound or a vehicle control.
-
-
Assay Setup:
-
Place the Transwell inserts into the wells of a 24-well plate.
-
Add medium containing the chemoattractant to the lower chamber.
-
Add the cell suspension (containing this compound or vehicle) to the upper chamber of the Transwell insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a CO₂ incubator for a duration that allows for cell migration but not proliferation (e.g., 12-24 hours).
-
-
Fixation and Staining:
-
After incubation, carefully remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with the fixation solution for 20 minutes.
-
Stain the migrated cells with crystal violet for 30 minutes.
-
-
Quantification:
-
Gently wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry.
-
Visualize and count the migrated cells in several random fields under a microscope. Alternatively, the crystal violet can be eluted with a solvent (e.g., 10% acetic acid) and the absorbance measured with a plate reader.
-
-
Data Analysis:
-
Compare the number of migrated cells in the this compound-treated groups to the vehicle control group.
-
Signaling Pathways and Experimental Workflow
Signaling Pathway Diagrams
The following diagrams illustrate the IDH1 signaling pathway and the mechanism of action of this compound.
Caption: IDH1 Signaling and this compound Mechanism of Action.
Caption: Downstream Effects of IDH1 R132H and this compound.
Experimental Workflow Diagram
Caption: General Experimental Workflow Using this compound.
Disclaimer
This document is intended for research use only. The information provided is based on publicly available data and is for guidance purposes. Researchers should optimize protocols for their specific experimental conditions and cell lines. This compound is not for use in humans.
References
- 1. An introduction to Performing Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly specific determination of IDH status using edited in vivo magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Western Blot Analysis for Histone H3 Methylation [bio-protocol.org]
- 4. Modulation of Glioma Cell Migration and Invasion Using Cl− and K+ Ion Channel Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epigenetic Changes in the Brain: Measuring Global Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone western blot protocol | Abcam [abcam.com]
- 7. Histone Modification [labome.com]
Application Note: Detection of Isocitrate Dehydrogenase 1 (IDH1) Expression via Western Blot
Introduction
Isocitrate Dehydrogenase 1 (IDH1) is a crucial metabolic enzyme that catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG) in the cytoplasm and peroxisomes.[1][2][3] This reaction is a key source of the cellular reductant NADPH, which is vital for regenerating antioxidants and for biosynthetic processes.[4] Wild-type IDH1 plays a significant role in cellular metabolism, redox control, and glucose sensing.[5]
In several cancers, particularly gliomas, acute myeloid leukemia (AML), and chondrosarcoma, IDH1 is frequently mutated at a single amino acid residue, most commonly arginine 132 (R132).[2][6][7] These mutations confer a neomorphic (new) enzymatic function, causing the mutant enzyme to convert α-KG into the oncometabolite D-2-hydroxyglutarate (2-HG).[5][8][9] The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, leading to widespread epigenetic alterations and contributing to tumorigenesis.[5][10] Given the distinct roles of wild-type and mutant IDH1, monitoring its expression level is critical for cancer research and therapeutic development. Western blotting is a fundamental technique for quantifying IDH1 protein levels in cell and tissue lysates.
Important Clarification on IDH-C227: The molecule "this compound" is a potent and selective chemical inhibitor of the mutant IDH1 R132H protein; it is not an antibody and cannot be used for immunoblotting applications like Western blot.[11] This protocol, therefore, describes a general method using a validated anti-IDH1 antibody suitable for detecting total IDH1 protein.
Experimental Protocol: Western Blot for Total IDH1
This protocol provides a detailed methodology for the detection of total IDH1 protein (~46 kDa) in cell lysates using a standard chemiluminescent Western blot procedure.
I. Materials and Reagents
-
Primary Antibody: Validated anti-IDH1 antibody (e.g., IDH1 (D2H1) Rabbit mAb, Cell Signaling Technology #8137).
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
Cell Lines: U-87 MG (glioblastoma, high IDH1 expression), HeLa (cervical cancer), IDH1 knockout (KO) cells (negative control).
-
Lysis Buffer: RIPA Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) with freshly added protease and phosphatase inhibitors.
-
Protein Assay: BCA or Bradford Protein Assay Kit.
-
Sample Buffer: 4X Laemmli Sample Buffer (with β-mercaptoethanol or DTT).
-
Running Buffer: 1X Tris-Glycine-SDS Buffer.
-
Transfer Buffer: 1X Tris-Glycine buffer with 20% methanol.
-
Blocking Buffer: 5% (w/v) non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween® 20 (TBST).
-
Wash Buffer: TBST (Tris-Buffered Saline, 0.1% Tween® 20).
-
Detection Substrate: Enhanced Chemiluminescence (ECL) substrate.
-
Equipment: SDS-PAGE gels (e.g., 12% polyacrylamide), electrophoresis and transfer apparatus, immunoblot imaging system.
II. Methodology
A. Cell Lysis and Protein Quantification
-
Culture cells to 80-90% confluency.
-
Place the culture dish on ice and wash cells twice with ice-cold PBS.
-
Aspirate PBS and add 1 mL of ice-cold RIPA buffer with inhibitors per 10 cm dish.[12]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Agitate for 30 minutes at 4°C.
-
Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C to pellet cellular debris.[12]
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration of each sample using a BCA or Bradford assay, with BSA as a standard.[13]
B. Sample Preparation and SDS-PAGE
-
Normalize all samples to the same concentration (e.g., 1-2 µg/µL) with RIPA buffer.
-
Add 1/3 volume of 4X Laemmli Sample Buffer to 20-30 µg of total protein.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load samples and a molecular weight marker into the wells of a 12% polyacrylamide gel.
-
Run the gel at 100-150 V until the dye front reaches the bottom.[12]
C. Protein Transfer
-
Equilibrate the gel in 1X Transfer Buffer.
-
Assemble the transfer stack (sandwich) with a PVDF or nitrocellulose membrane according to the manufacturer's instructions.
-
Perform the transfer at 100 V for 60-90 minutes or overnight at a lower voltage in a cold room (4°C).
D. Immunoblotting
-
Following transfer, wash the membrane briefly with TBST.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary anti-IDH1 antibody diluted 1:1000 in Blocking Buffer overnight at 4°C with gentle shaking.[1][2]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody, diluted according to the manufacturer's recommendation in Blocking Buffer, for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
E. Detection and Analysis
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Perform densitometry analysis on the resulting bands using appropriate software (e.g., ImageJ) to quantify relative protein expression. Normalize IDH1 band intensity to a loading control like β-actin or GAPDH.
Representative Data
The following table summarizes hypothetical quantitative data from a Western blot experiment analyzing total IDH1 expression across different human cell lines.
| Cell Line | Treatment | IDH1 Band Intensity (Arbitrary Units) | Loading Control (β-actin) Intensity | Normalized IDH1 Expression (IDH1/β-actin) |
| U-87 MG | Untreated | 85,000 | 45,000 | 1.89 |
| HeLa | Untreated | 42,000 | 43,000 | 0.98 |
| U-87 MG | IDH1 siRNA | 12,000 | 46,000 | 0.26 |
| IDH1 KO | Untreated | Not Detected | 44,000 | 0.00 |
Table 1: Densitometry analysis of IDH1 protein expression. U-87 MG cells show high endogenous expression, which is significantly reduced upon siRNA-mediated knockdown. No protein is detected in the knockout (KO) cell line, confirming antibody specificity.
Visualizations
// Nodes for metabolites isocitrate [label="Isocitrate", fillcolor="#F1F3F4", fontcolor="#202124"]; akg [label="α-Ketoglutarate (α-KG)", fillcolor="#F1F3F4", fontcolor="#202124"]; d2hg [label="D-2-Hydroxyglutarate (2-HG)\n(Oncometabolite)", shape=box, style="filled,rounded,dashed", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Nodes for enzymes wt_idh1 [label="Wild-Type IDH1", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; mut_idh1 [label="Mutant IDH1 (e.g., R132H)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse];
// Edges representing reactions isocitrate -> akg [label=" Normal Catalysis\n(Produces NADPH)", color="#34A853", fontcolor="#34A853"]; akg -> d2hg [label=" Neomorphic Reaction\n(Consumes NADPH)", color="#EA4335", fontcolor="#EA4335"];
// Invisible nodes for alignment {rank=same; wt_idh1; mut_idh1}
// Connect enzymes to reactions wt_idh1 -> isocitrate [style=dotted, arrowhead=none, color="#34A853"]; mut_idh1 -> akg [style=dotted, arrowhead=none, color="#EA4335"]; } caption: "Diagram 2: IDH1 Metabolic Pathways"
References
- 1. IDH1 (D2H1) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 2. IDH1 Antibody | Cell Signaling Technology [cellsignal.com]
- 3. IDH1 (RcMab-1) Rat mAb (#66969) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 4. bdbiosciences.com [bdbiosciences.com]
- 5. Isocitrate dehydrogenase 1 (IDH1): what it means to the neurosurgeon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Emerging Roles of Wild-type and Mutant IDH1 in Growth, Metabolism and Therapeutics of Glioma - Gliomas - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. biosb.com [biosb.com]
- 8. researchgate.net [researchgate.net]
- 9. IDH1 R132H Mutation Enhances Cell Migration by Activating AKT-mTOR Signaling Pathway, but Sensitizes Cells to 5-FU Treatment as NADPH and GSH Are Reduced | PLOS One [journals.plos.org]
- 10. tandfonline.com [tandfonline.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. bio-rad.com [bio-rad.com]
- 13. assaygenie.com [assaygenie.com]
Application Notes and Protocols for Establishing Xenograft Models to Test IDH1-C227 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a hallmark of several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma.[1][2] These mutations confer a neomorphic enzymatic activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2] The accumulation of 2-HG disrupts cellular metabolism and epigenetic regulation, driving tumorigenesis.[2] Small molecule inhibitors targeting mutant IDH1, such as IDH-C227, represent a promising therapeutic strategy.
These application notes provide a comprehensive guide to establishing and utilizing xenograft models for the preclinical evaluation of this compound, a potent and selective inhibitor of the IDH1-R132C/H mutation. The protocols detailed below cover both subcutaneous and orthotopic xenograft models, essential for assessing therapeutic efficacy and pharmacodynamic effects in a physiologically relevant context.
Principle of the Method
Xenograft models, involving the implantation of human cancer cells or tissues into immunocompromised mice, are a cornerstone of preclinical cancer research.[3] For systemic cancers or solid tumors not originating in the brain, subcutaneous models offer a straightforward approach to assess tumor growth inhibition. However, for brain tumors like glioma, orthotopic models, where tumor cells are implanted into the brain, are critical for recapitulating the unique tumor microenvironment and evaluating the efficacy of blood-brain barrier-penetrating inhibitors like this compound.[4][5][6]
The efficacy of this compound is primarily assessed by its ability to inhibit the production of 2-HG, leading to a reduction in tumor growth and a potential increase in survival.[2][7] Therefore, the experimental workflow involves establishing the xenograft model, administering the therapeutic agent, monitoring tumor progression, and finally, analyzing the tumor tissue for key pharmacodynamic markers.
Data Presentation
The following tables summarize representative quantitative data from preclinical studies of potent and selective IDH1 inhibitors, which can be used as a benchmark for evaluating the efficacy of this compound.
Table 1: In Vitro Potency of Representative IDH1 Inhibitors
| Compound | Target | Cell Line | IC50 (nM) | Reference |
| AGI-5198 | IDH1-R132H | U87MG-IDH1m | ~70 | [2] |
| AGI-5198 | IDH1-R132C | HT1080 | ~160 | [2] |
| SYC-435 | IDH1-R132H/C | BT142AOA / IC-V0914AOA | <500 | [1] |
| DS-1001b | IDH1 mutant | Patient-derived glioma | <10 | [7] |
| BAY1436032 | IDH1-R132H | Patient-derived AML | ~15 |
Table 2: In Vivo Efficacy of Representative IDH1 Inhibitors in Xenograft Models
| Compound | Model Type | Cell Line/PDX | Dosing Regimen | Tumor Growth Inhibition (TGI) | 2-HG Reduction | Survival Benefit | Reference |
| SYC-435 | Orthotopic PDX | IC-V0914AOA (Glioma) | 15 mg/kg, daily | Not significant as monotherapy | Not specified | Synergistic with standard therapy | [1] |
| AGI-5198 | Subcutaneous | U87MG-IDH1m | 500 mg/kg, BID | Significant | >90% | Not specified | |
| DS-1001b | Orthotopic PDX | Glioblastoma | Not specified | Significant | Significant | Not specified | [7] |
| BAY1436032 | Subcutaneous PDX | AML | 100 mg/kg, QD | Significant | >95% | Significant | [8] |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: Subcutaneous Xenograft Model Establishment
This protocol is suitable for cell lines such as the fibrosarcoma line HT1080 (harboring an IDH1-R132C mutation) or other solid tumor cell lines with IDH1 mutations.
Materials:
-
IDH1-mutant human cancer cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional, can improve tumor take rate)
-
6-8 week old immunocompromised mice (e.g., Nude, SCID, or NSG)
-
1 mL syringes with 25-27 gauge needles
-
Digital calipers
Procedure:
-
Cell Culture: Culture the IDH1-mutant cells in their recommended complete medium until they reach 80-90% confluency. Ensure cells are in the logarithmic growth phase and test negative for mycoplasma.
-
Cell Harvesting: a. Aspirate the culture medium and wash the cells once with sterile PBS. b. Add trypsin-EDTA and incubate until cells detach. c. Neutralize the trypsin with complete medium, transfer the cell suspension to a conical tube, and centrifuge at 300 x g for 5 minutes. d. Aspirate the supernatant and resuspend the cell pellet in sterile PBS or serum-free medium. e. Perform a viable cell count using a hemocytometer and trypan blue exclusion.
-
Cell Preparation for Injection: a. Centrifuge the required number of cells and resuspend the pellet in cold, sterile PBS at a concentration of 5-10 x 10^6 cells per 100 µL. b. (Optional) For cell lines with poor engraftment, resuspend the cell pellet in a 1:1 mixture of PBS and Matrigel. Keep the cell suspension on ice to prevent the Matrigel from solidifying.
-
Subcutaneous Injection: a. Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation). b. Wipe the injection site on the mouse's flank with an alcohol swab. c. Gently lift the skin and insert the needle subcutaneously. d. Slowly inject 100-200 µL of the cell suspension.[3] e. Slowly withdraw the needle to prevent leakage of the cell suspension.[3]
-
Tumor Growth Monitoring: a. Begin monitoring for tumor formation 3-5 days after injection. b. Once tumors are palpable, measure the length (L) and width (W) with digital calipers 2-3 times per week.[9] c. Calculate the tumor volume using the formula: Volume = (L x W^2) / 2.[9][10] d. Randomize the mice into treatment and vehicle control groups when the average tumor volume reaches approximately 100-150 mm³.
Protocol 2: Orthotopic Glioma Xenograft Model Establishment
This protocol is essential for brain-penetrant compounds like this compound and uses IDH1-mutant glioma cells (e.g., patient-derived BT142 or genetically engineered cells expressing luciferase for imaging).
Materials:
-
IDH1-mutant glioma cell line (luciferase-tagged recommended)
-
Sterile PBS
-
Stereotactic frame for small animals
-
Anesthesia machine (isoflurane)
-
Hamilton syringe with a 30-gauge needle
-
Micro drill
-
Surgical tools (forceps, scissors)
-
Bioluminescence imaging system (e.g., IVIS)
-
D-luciferin substrate
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of glioma cells in sterile PBS at a concentration of 1 x 10^5 cells per 3-5 µL, as described in Protocol 1.[4] Keep the cells on ice.
-
Animal Preparation and Surgery: a. Anesthetize the mouse with isoflurane and mount it in the stereotactic frame.[4] b. Apply ophthalmic ointment to the eyes to prevent drying. c. Shave the scalp and sterilize the area with an antiseptic solution. d. Make a small midline incision on the scalp to expose the skull.
-
Intracranial Injection: a. Using the stereotactic coordinates, identify the injection site (e.g., 2 mm lateral and 1 mm anterior to the bregma for the cerebral cortex). b. Create a small burr hole in the skull using the micro drill, being careful not to damage the dura mater. c. Lower the Hamilton syringe needle to the desired depth (e.g., 3 mm from the skull surface).[11] d. Slowly inject 3-5 µL of the cell suspension over 2-3 minutes.[11] e. Leave the needle in place for an additional 2-5 minutes to prevent reflux, then slowly withdraw it.[11] f. Close the scalp incision with surgical clips or sutures.
-
Post-operative Care and Tumor Growth Monitoring: a. Administer analgesics as per institutional guidelines and monitor the mice for recovery. b. If using luciferase-tagged cells, begin weekly bioluminescence imaging approximately 7-10 days post-injection to monitor tumor engraftment and growth.[5][12] c. For imaging, anesthetize the mice and administer D-luciferin (e.g., 150 mg/kg, intraperitoneally).[12] d. Acquire images using the bioluminescence imaging system and quantify the signal (photon flux), which correlates with tumor size.[5] e. Randomize mice into treatment groups once a consistent bioluminescent signal is detected.
Protocol 3: Administration of this compound and Efficacy Evaluation
Materials:
-
This compound compound
-
Vehicle for formulation (e.g., 0.5% methylcellulose with 0.2% Tween 80 in water)
-
Oral gavage needles
-
Balance for weighing mice
Procedure:
-
Drug Formulation: a. Prepare the vehicle solution. Common vehicles for oral administration in mice include corn oil, carboxymethyl cellulose (CMC), or a combination of methylcellulose and Tween 80.[13][14][15] b. Prepare a suspension of this compound in the chosen vehicle at the desired concentration for the specified dosing volume (typically 5-10 mL/kg).
-
Drug Administration: a. Weigh the mice daily or as required to calculate the precise dose. b. Administer the formulated this compound or vehicle control to the respective groups via oral gavage once or twice daily, as determined by pharmacokinetic studies.
-
Efficacy Monitoring: a. Continue to monitor tumor volume (Protocol 1 or 2) and body weight throughout the study. b. For survival studies, monitor the mice for clinical signs of distress and euthanize them when they reach pre-defined endpoints (e.g., significant weight loss, neurological symptoms, or tumor size limits). c. Record survival data and generate Kaplan-Meier survival curves.[16][17][18]
Protocol 4: Pharmacodynamic Analysis
Materials:
-
Liquid chromatography-mass spectrometry (LC-MS) system
-
Reagents for metabolite extraction (e.g., 80% methanol)
-
Antibodies for histone marks (e.g., H3K4me3, H3K9me3) for immunohistochemistry (IHC) or Western blot
-
Tissue homogenization equipment
-
Protein extraction buffers and reagents
Procedure:
-
Tissue Collection: a. At the end of the study (or at specific time points), euthanize the mice and excise the tumors. b. For 2-HG analysis, immediately snap-freeze the tissue in liquid nitrogen and store at -80°C. c. For histological analysis, fix a portion of the tumor in 10% neutral buffered formalin.
-
2-HG Measurement by LC-MS: a. Weigh the frozen tumor tissue. b. Homogenize the tissue in a cold metabolite extraction solution (e.g., 80% methanol). c. Centrifuge to pellet the protein and debris. d. Collect the supernatant containing the metabolites. e. Analyze the supernatant using a validated LC-MS method to quantify the levels of D-2-hydroxyglutarate.[19][20] f. Normalize the 2-HG levels to the tissue weight.
-
Histone Methylation Analysis: a. Process the formalin-fixed, paraffin-embedded (FFPE) tumor tissue for IHC. b. Perform IHC using antibodies specific for histone methylation marks that are known to be affected by 2-HG (e.g., H3K9me3). c. Alternatively, extract proteins from fresh-frozen tumor tissue for Western blot analysis of histone marks. d. Quantify the changes in histone methylation between the treated and control groups.
References
- 1. Synergistic anti-tumor efficacy of mutant isocitrate dehydrogenase 1 inhibitor SYC-435 with standard therapy in patient-derived xenograft mouse models of glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances of IDH1 mutant inhibitor in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 4. Protocol to establish a genetically engineered mouse model of IDH1-mutant astrocytoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioluminescent In Vivo Imaging of Orthotopic Glioblastoma Xenografts in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Primary Orthotopic Glioma Xenografts Recapitulate Infiltrative Growth and Isocitrate Dehydrogenase I Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Potent Blood-Brain Barrier-Permeable Mutant IDH1 Inhibitor Suppresses the Growth of Glioblastoma with IDH1 Mutation in a Patient-Derived Orthotopic Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Combination treatment of an IDH1 inhibitor with chemotherapy in IDH1 mutant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Tumor volume in subcutaneous mouse xenografts measured by microCT is more accurate and reproducible than determined by 18F-FDG-microPET or external caliper - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Video: Primary Orthotopic Glioma Xenografts Recapitulate Infiltrative Growth and Isocitrate Dehydrogenase I Mutation [jove.com]
- 12. Frontiers | Highly Invasive Fluorescent/Bioluminescent Patient-Derived Orthotopic Model of Glioblastoma in Mice [frontiersin.org]
- 13. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Application of IDH-C227 in 3D Organoid Culture Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a hallmark of several cancers, including lower-grade gliomas. These mutations lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a crucial role in tumorigenesis through epigenetic and metabolic reprogramming.[1][2][3] IDH-C227 is a potent and selective inhibitor of the mutant IDH1 R132H enzyme.[4] Three-dimensional (3D) organoid culture systems, particularly patient-derived organoids (PDOs), have emerged as powerful preclinical models that recapitulate the complex architecture and heterogeneity of in vivo tumors.[5][6][7] This document provides detailed application notes and protocols for the use of this compound in 3D glioma organoid culture systems to evaluate its therapeutic potential.
Data Presentation
Table 1: Summary of Quantitative Data for IDH1 Inhibitors in 3D Cancer Models
| Parameter | Value | Cell/Model Type | Inhibitor | Source |
| 2-HG Inhibition (IC50) | Dose-dependent | Patient-derived R132H-IDH1-mutant glioma cells | AGI-5198 | [4] |
| Effective Concentration for >99% 2-HG Reduction | 2.5 µM | IDH-mutant glioma cell cultures | AGI-5198 | [8] |
| Colony Formation Inhibition | 40-60% | Patient-derived R132H-IDH1-mutant glioma cells (soft agar) | AGI-5198 | [4] |
| Viability Assay (Example) | IC50 of 143.6 µM (TMZ) | U-251 MG glioblastoma spheroids | Temozolomide | [6] |
Note: Data for this compound in 3D organoids is not directly available in the searched literature. The data presented for AGI-5198, a similar selective IDH1-R132H inhibitor, can be used as a reference for initial experimental design.
Signaling Pathway
Mutant IDH1 converts α-ketoglutarate (α-KG) to 2-hydroxyglutarate (2-HG).[1][2] 2-HG acts as a competitive inhibitor of α-KG-dependent dioxygenases, leading to epigenetic alterations (histone and DNA hypermethylation) and a block in cellular differentiation, thereby promoting tumorigenesis.[2] this compound selectively inhibits the mutant IDH1 enzyme, thus blocking the production of 2-HG and potentially reversing its oncogenic effects.[4]
Caption: Signaling pathway of mutant IDH1 and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: Establishment of Patient-Derived Glioma Organoids
This protocol is adapted from established methods for generating glioma organoids.[6][9]
Materials:
-
Freshly resected glioma tissue
-
Organoid Medium (see recipe below)
-
Matrigel (Corning, 356231)
-
DMEM/F-12 (Gibco, 11330032)
-
Sterile scalpels
-
50 mL conical tubes
-
24-well ultra-low adherence plates
-
Orbital shaker
Organoid Medium Recipe:
-
Neurobasal Medium (Gibco, 21103049)
-
B27 Supplement minus Vitamin A (Gibco, 12587010)
-
N2 Supplement (Gibco, 17502048)
-
GlutaMAX (Gibco, 35050038)
-
Penicillin-Streptomycin (1%)
-
bFGF (20 ng/mL)
-
EGF (20 ng/mL)
-
ROCK inhibitor Y-27632 (10 µM for the first week)
Procedure:
-
Under sterile conditions, wash the resected tumor tissue with cold DMEM/F-12.
-
Mince the tissue into small fragments (~0.5 mm³) using sterile scalpels.
-
Transfer the tissue fragments into a 50 mL conical tube and allow them to sediment by gravity for 5 minutes.
-
Aspirate the supernatant and resuspend the tissue fragments in cold Matrigel at a 1:1 ratio.
-
Plate 50 µL domes of the Matrigel-tissue mixture into a pre-warmed 24-well ultra-low adherence plate.
-
Incubate the plate at 37°C for 20-30 minutes to solidify the Matrigel domes.
-
Gently add 1 mL of pre-warmed Organoid Medium to each well.
-
Place the plate on an orbital shaker at a low speed (e.g., 80 rpm) in a humidified incubator at 37°C and 5% CO2.
-
Change the medium every 2-3 days. Organoids should start to form within the first week.
Protocol 2: this compound Treatment of Glioma Organoids
Materials:
-
Established glioma organoids (from Protocol 1)
-
This compound (synthesized or commercially available)
-
DMSO (for stock solution)
-
Organoid Medium
-
96-well clear-bottom plates
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Culture established glioma organoids for at least 4 weeks before starting treatment.
-
Carefully transfer individual organoids of similar size into the wells of a 96-well clear-bottom plate containing 100 µL of fresh Organoid Medium.
-
Prepare serial dilutions of this compound in Organoid Medium from the stock solution. A suggested starting concentration range, based on data for similar inhibitors, is 0.1 µM to 10 µM.[8] Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Add 100 µL of the diluted this compound or vehicle control to the respective wells, resulting in a final volume of 200 µL.
-
Incubate the plate at 37°C and 5% CO2 for the desired treatment duration. Based on related studies, a treatment period of 7 days is a reasonable starting point for assessing changes in 2-HG levels and viability.[8]
-
Monitor organoid morphology and size daily using a brightfield microscope.
-
At the end of the treatment period, proceed with endpoint analysis (e.g., viability assay, 2-HG measurement).
Protocol 3: Assessment of Organoid Viability
A common method to assess the viability of 3D spheroids is the CellTiter-Glo® 3D Cell Viability Assay, which measures ATP levels.[10]
Materials:
-
Treated organoids in a 96-well plate (from Protocol 2)
-
CellTiter-Glo® 3D Reagent (Promega)
-
Luminometer
Procedure:
-
Equilibrate the 96-well plate containing the organoids and the CellTiter-Glo® 3D Reagent to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® 3D Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents by placing the plate on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate cell viability as a percentage relative to the vehicle-treated control organoids.
Protocol 4: Measurement of 2-Hydroxyglutarate (2-HG) Levels
Measurement of 2-HG levels is critical to confirm the on-target effect of this compound. This is typically done using liquid chromatography-mass spectrometry (LC-MS).[1]
Materials:
-
Treated organoids (from Protocol 2)
-
Methanol (80%, ice-cold)
-
Microcentrifuge tubes
-
Centrifuge
-
LC-MS system
Procedure:
-
Collect organoids from each treatment condition and wash them with ice-cold PBS.
-
Pellet the organoids by centrifugation.
-
Add 200 µL of ice-cold 80% methanol to each organoid pellet for metabolite extraction.
-
Vortex vigorously and incubate on ice for 20 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant containing the metabolites to a new tube.
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Resuspend the dried metabolites in a suitable solvent for LC-MS analysis.
-
Analyze the samples using a validated LC-MS method for the quantification of 2-HG.[11]
-
Normalize the 2-HG levels to the total protein content or cell number of the organoids.
Experimental Workflow Visualization
Caption: Experimental workflow for this compound treatment of glioma organoids.
Conclusion
The use of this compound in patient-derived 3D glioma organoid models provides a powerful platform for preclinical evaluation of this targeted therapy. These protocols offer a framework for establishing organoid cultures, performing drug treatments, and assessing the biological effects of IDH1 inhibition. By closely mimicking the in vivo tumor environment, these studies can yield valuable insights into drug efficacy and patient-specific responses, ultimately accelerating the translation of promising therapies to the clinic.
References
- 1. Registered report: Oncometabolite 2-hydroxyglutarate is a competitive inhibitor of α-ketoglutarate-dependent dioxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isocitrate Dehydrogenase Inhibitors in Glioma: From Bench to Bedside [mdpi.com]
- 3. 3D-volumetric assessment of response to ivosidenib in IDH-mutant gliomas. - ASCO [asco.org]
- 4. An Inhibitor of Mutant IDH1 Delays Growth and Promotes Differentiation of Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of viability in organotypic multicellular spheroids of human malignant glioma using lactate dehydrogenase activity: a rapid and reliable automated assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Three-Dimensional (3D) in vitro cell culture protocols to enhance glioblastoma research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Patient-derived organoids recapitulate glioma-intrinsic immune program and progenitor populations of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. CellTiter-Glo® 3D Cell Viability Assay | 3D Cell Culture [promega.com]
- 11. PATH-22. THE DEVELOPMENT OF A NEW ASSAY TO MEASURE 2-HYDROXYGLUTARATE (2-hg) ENANTIOMER LEVELS AND THE UTILITY OF 2-hg AS A BIOMARKER FOR MANAGEMENT OF IDH MUTANT GLIOMAS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing IDH-C227 in Combination with Targeted Therapies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical and clinical rationale for using the mutant isocitrate dehydrogenase 1 (IDH1) inhibitor, IDH-C227, in combination with other targeted therapies. Detailed protocols for key experiments are included to facilitate further research and drug development in this area.
Introduction
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a hallmark of several cancers, including acute myeloid leukemia (AML), cholangiocarcinoma, and glioma. These mutations lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG), which competitively inhibits α-ketoglutarate-dependent dioxygenases, resulting in epigenetic alterations and a block in cellular differentiation.[1] this compound is a potent and selective inhibitor of the mutant IDH1 enzyme. While IDH1 inhibitors have shown clinical efficacy as monotherapy, combination strategies are being actively explored to enhance anti-tumor activity, overcome resistance, and improve patient outcomes.
This document outlines the scientific basis and experimental protocols for combining this compound with three major classes of targeted agents:
-
DNA Damage Response (DDR) Inhibitors (PARP and ATR inhibitors)
-
Hypomethylating Agents (e.g., Azacitidine)
-
Immunotherapy (e.g., Immune Checkpoint Inhibitors)
Data Presentation: Preclinical and Clinical Efficacy of IDH1 Inhibitor Combinations
The following tables summarize key quantitative data from preclinical and clinical studies investigating the combination of IDH1 inhibitors with other targeted therapies. While specific data for this compound in combination is emerging, the data presented for other selective IDH1 inhibitors like Ivosidenib and BAY1436032 provide a strong rationale for similar combination strategies with this compound.
Table 1: Preclinical Efficacy of IDH1 Inhibitor Combinations
| Combination Partner | Cancer Type | Model System | Key Findings | Reference |
| PARP Inhibitor (Olaparib) | IDH1-mutant cancer cells | In vitro (clonogenic survival assay) | Increased sensitivity of IDH1-mutant cells to PARP inhibition. | [2][3] |
| ATR Inhibitor (AZD6738) | IDH1-mutant cancer cells | In vitro (clonogenic survival assay) | Synergistic cytotoxicity when combined with a PARP inhibitor. | [2][3] |
| Azacitidine | IDH1-mutant AML | In vitro (primary AML cells) | Combination Index (CI) < 0.68 at an effective dose of 95, indicating strong synergy. | [4] |
| Chemotherapy (Cytarabine + Doxorubicin) | IDH1-mutant AML | In vivo (PDX model) | Simultaneous administration significantly improved survival compared to sequential treatment or monotherapy. | [5] |
| Immunotherapy (PD-L1 inhibitor) | IDH1-mutant glioma | In vivo (murine model) | Combination enhances anti-tumor immunity and survival. | [6] |
Table 2: Clinical Efficacy of IDH1 Inhibitor Combinations
| Combination Partner | Cancer Type | Phase | Key Efficacy Endpoints | Reference |
| Azacitidine | Newly Diagnosed IDH1-mutant AML | Ib | Overall Response Rate (ORR): 78.3% ; Complete Remission (CR): 60.9% | [7] |
| Azacitidine | Newly Diagnosed IDH1-mutant AML | III | Median Overall Survival: 24.0 months (vs. 7.9 months with placebo + azacitidine) | [8] |
| Olaparib | IDH1/2-mutant Solid Tumors | II | Clinical benefit observed in chondrosarcoma patients. | [9][10] |
| Nivolumab (PD-1 Inhibitor) | IDH-mutant Tumors (including glioma) | I/II | Ongoing clinical trial (NCT04056910) | [1] |
| Pembrolizumab (PD-1 Inhibitor) | Recurrent IDH-mutant Glioma | I/II | Ongoing clinical trial in combination with Vorasidenib (NCT05484622) | [11] |
Signaling Pathways and Rationale for Combination Therapies
Combination with DNA Damage Response (DDR) Inhibitors
Mutant IDH1 has been shown to induce a state of homologous recombination deficiency (HRD), often referred to as "BRCAness".[1] This creates a synthetic lethal vulnerability to inhibitors of poly (ADP-ribose) polymerase (PARP), which are highly effective in HR-deficient tumors. Furthermore, the combination of PARP inhibitors with ATR inhibitors has demonstrated synergistic effects in IDH-mutant cancer cells by co-targeting independent DNA repair pathways.[2][12]
References
- 1. Synthetic lethality and synergetic effect: the effective strategies for therapy of IDH-mutated cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting IDH1/2 mutant cancers with combinations of ATR and PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synergistic activity of IDH1 inhibitor BAY1436032 with azacitidine in IDH1 mutant acute myeloid leukemia | Haematologica [haematologica.org]
- 5. Combination treatment of an IDH1 inhibitor with chemotherapy in IDH1 mutant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unlocking therapeutic synergy: IDH inhibitors and immunotherapy combination in preclinical and clinical IDH mutant glioma models - A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2minutemedicine.com [2minutemedicine.com]
- 9. Clinical Efficacy of Olaparib in IDH1/IDH2-Mutant Mesenchymal Sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical Efficacy of Olaparib in IDH1/IDH2- Mutant Mesenchymal Sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. Study: combination treatment effective in IDH mutant cancers - The Cancer Letter [cancerletter.com]
Application Notes and Protocols for Long-Term Efficacy Studies of IDH-C227
Authors: Gemini AI
Introduction
Isocitrate dehydrogenase (IDH) enzymes are critical players in cellular metabolism, catalyzing the oxidative decarboxylation of isocitrate. Somatic point mutations in the genes encoding IDH1 and IDH2 are frequently observed in several cancers, including gliomas, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations confer a neomorphic enzyme activity, leading to the reduction of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (D-2-HG). The accumulation of D-2-HG disrupts a wide range of α-KG-dependent dioxygenases, including histone and DNA demethylases, which results in epigenetic alterations and a block in cellular differentiation, ultimately driving tumorigenesis.
IDH-C227 is a potent and selective inhibitor of the mutant IDH1 R132H enzyme. By blocking the production of D-2-HG, this compound aims to reverse the oncogenic effects of the IDH1 mutation and restore normal cellular differentiation. Preclinical studies have demonstrated that targeted inhibition of mutant IDH can lead to reduced 2-HG levels, induction of cell differentiation, and tumor growth inhibition.
These application notes provide a comprehensive framework and detailed protocols for conducting long-term preclinical efficacy studies of this compound. The objective of these studies is to evaluate the sustained anti-tumor activity and biomarker modulation following prolonged treatment, providing a strong rationale for clinical development.
Signaling Pathway and Experimental Overview
IDH1 Signaling Pathway
The following diagram illustrates the canonical IDH1 pathway and the impact of the R132H mutation and its inhibition by this compound.
Application Notes and Protocols for Immunohistochemical Staining of Downstream Markers of IDH Mutations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the immunohistochemical (IHC) detection of key downstream markers associated with isocitrate dehydrogenase (IDH) mutations in formalin-fixed, paraffin-embedded (FFPE) tissue sections. The oncometabolite D-2-hydroxyglutarate (2-HG), produced by mutant IDH enzymes (most commonly IDH1 R132H and IDH2 R172K), leads to a cascade of cellular changes, including the modulation of hypoxia pathways, activation of mTOR signaling, and alterations in glutamine metabolism. The following protocols and data are intended to guide researchers in the accurate detection and interpretation of these downstream effects.
While the specific mutation "IDH-C227" is not one of the commonly reported, functionally characterized mutations, the downstream signaling pathways of well-established IDH1 and IDH2 mutations are understood to converge on the production of 2-HG. Therefore, the markers and protocols described herein are expected to be broadly applicable to tumors harboring various neomorphic IDH mutations.
Key Downstream Markers and Their Significance
-
Hypoxia-Inducible Factor 1-alpha (HIF-1α): IDH mutations can lead to the stabilization of HIF-1α, a key transcription factor in the cellular response to hypoxia. Increased HIF-1α expression is associated with tumor progression and angiogenesis. In gliomas with IDH1 mutations, a significantly stronger HIF-1α signal has been observed compared to tumors with wild-type IDH1[1].
-
mTOR Pathway Activation (p-PRAS40, p-RPS6, p-4EBP1): The mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival. Studies have shown that IDH mutations can activate the mTOR pathway.[1][2] Immunohistochemical analysis of phosphorylated (activated) forms of mTOR pathway components, such as PRAS40, RPS6, and 4EBP1, can serve as indicators of pathway activation.[2]
-
Glutamine Synthetase (GS): IDH mutant gliomas exhibit alterations in glutamate and glutamine metabolism.[3][4] While wild-type IDH utilizes glutamine-derived alpha-ketoglutarate, mutant IDH consumes it to produce 2-HG. This can lead to a metabolic rewiring where cells may become more dependent on glutamine, potentially affecting the expression of enzymes like glutamine synthetase.
Quantitative Data Summary
The following tables summarize quantitative data from studies comparing the expression of downstream markers in IDH-mutant versus IDH-wildtype tumors.
Table 1: HIF-1α Expression in IDH-Mutant vs. IDH-Wildtype Gliomas
| Marker | IDH Status | Percentage of Positive Cells (Mean ± SEM) | P-value | Reference |
| HIF-1α | Mutant | 28.1 ± 6.7% | < 0.001 | [1] |
| Wildtype | 15.8 ± 3.5% |
Table 2: mTOR Pathway Activation in IDH-Mutant Gliomas by CNS WHO Grade
| Marker | CNS WHO Grade | Tumor Cell-Specific Expression (Arbitrary Units) | P-value | Reference |
| p-PRAS40 | Grade 3 vs Grade 2 | Increased | < 0.05 | [2] |
| p-RPS6 | Grade 3 vs Grade 2 | Increased | < 0.005 | [2] |
| p-4EBP1 | Grade 3 vs Grade 2 | Increased | < 0.05 | [2] |
Note: The study by Carbonneau et al. (2022) demonstrated increased mTOR pathway activity with increasing tumor grade in IDH-mutant diffuse gliomas.
Signaling Pathway and Experimental Workflow
Caption: Signaling pathway from IDH mutation to downstream IHC markers.
Caption: General immunohistochemistry workflow for FFPE tissues.
Experimental Protocols
1. Immunohistochemistry Protocol for HIF-1α in FFPE Glioma Tissue
This protocol is adapted from methodologies described for HIF-1α staining in glioma samples.
Materials:
-
FFPE glioma tissue sections (4-5 µm) on positively charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer: Citrate Buffer (10 mM, pH 6.0)
-
3% Hydrogen Peroxide
-
Blocking Buffer: 1% BSA in PBS
-
Primary Antibody: Rabbit anti-HIF-1α monoclonal antibody
-
Secondary Antibody: HRP-conjugated goat anti-rabbit IgG
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin
-
Mounting Medium
Procedure:
-
Deparaffinization and Rehydration:
-
Incubate slides at 60°C for 30 minutes.
-
Immerse in two changes of xylene for 5 minutes each.
-
Rehydrate through graded ethanol series: 100% (2x 3 min), 95% (1x 3 min), 70% (1x 3 min).
-
Rinse in deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated Citrate Buffer (pH 6.0).
-
Heat in a pressure cooker or water bath at 95-100°C for 20 minutes.
-
Allow slides to cool to room temperature in the buffer.
-
-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse with PBS.
-
-
Blocking:
-
Incubate sections with Blocking Buffer for 30 minutes at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-HIF-1α antibody in Blocking Buffer according to the manufacturer's instructions.
-
Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash slides with PBS (3x 5 min).
-
Incubate sections with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash slides with PBS (3x 5 min).
-
Apply DAB substrate and incubate until a brown precipitate is visible (typically 1-5 minutes). Monitor under a microscope.
-
Stop the reaction by rinsing with deionized water.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate through graded ethanol series and xylene.
-
Coverslip with a permanent mounting medium.
-
2. Immunohistochemistry Protocol for Phosphorylated mTOR Pathway Proteins (p-PRAS40, p-RPS6, p-4EBP1) in FFPE Glioma Tissue
This protocol is a general guideline for phosphorylated proteins and should be optimized for each specific antibody.
Materials:
-
FFPE glioma tissue sections (4-5 µm) on positively charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer: Tris-EDTA Buffer (10 mM Tris, 1 mM EDTA, pH 9.0)
-
3% Hydrogen Peroxide
-
Blocking Buffer: 5% Normal Goat Serum in PBS with 0.1% Triton X-100
-
Primary Antibodies:
-
Rabbit anti-phospho-PRAS40 (Thr246) monoclonal antibody
-
Rabbit anti-phospho-RPS6 (Ser235/236) monoclonal antibody
-
Rabbit anti-phospho-4EBP1 (Thr37/46) monoclonal antibody
-
-
Secondary Antibody: HRP-conjugated goat anti-rabbit IgG
-
DAB substrate kit
-
Hematoxylin
-
Mounting Medium
Procedure:
-
Deparaffinization and Rehydration: Follow the same procedure as for HIF-1α.
-
Antigen Retrieval:
-
Immerse slides in pre-heated Tris-EDTA Buffer (pH 9.0).
-
Heat in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature in the buffer.
-
-
Peroxidase Blocking: Follow the same procedure as for HIF-1α.
-
Blocking:
-
Incubate sections with Blocking Buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies in Blocking Buffer according to the manufacturer's recommendations.
-
Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation: Follow the same procedure as for HIF-1α.
-
Detection: Follow the same procedure as for HIF-1α.
-
Counterstaining: Follow the same procedure as for HIF-1α.
-
Dehydration and Mounting: Follow the same procedure as for HIF-1α.
3. Immunohistochemistry Protocol for Glutamine Synthetase (GS) in FFPE Glioma Tissue
Materials:
-
FFPE glioma tissue sections (4-5 µm) on positively charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer: Citrate Buffer (10 mM, pH 6.0)
-
3% Hydrogen Peroxide
-
Blocking Buffer: 1% BSA in PBS
-
Primary Antibody: Mouse anti-Glutamine Synthetase monoclonal antibody
-
Secondary Antibody: HRP-conjugated goat anti-mouse IgG
-
DAB substrate kit
-
Hematoxylin
-
Mounting Medium
Procedure:
-
Deparaffinization and Rehydration: Follow the same procedure as for HIF-1α.
-
Antigen Retrieval: Follow the same procedure as for HIF-1α.
-
Peroxidase Blocking: Follow the same procedure as for HIF-1α.
-
Blocking: Follow the same procedure as for HIF-1α.
-
Primary Antibody Incubation:
-
Dilute the primary anti-GS antibody in Blocking Buffer according to the manufacturer's instructions.
-
Incubate sections with the primary antibody for 1-2 hours at room temperature or overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash slides with PBS (3x 5 min).
-
Incubate sections with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Follow the same procedure as for HIF-1α.
-
Counterstaining: Follow the same procedure as for HIF-1α.
-
Dehydration and Mounting: Follow the same procedure as for HIF-1α.
Interpretation of Staining:
-
HIF-1α: Positive staining is typically nuclear. The percentage of positive tumor cells and the intensity of staining should be recorded.
-
p-PRAS40, p-RPS6, p-4EBP1: Positive staining is typically cytoplasmic and/or nuclear. The intensity and localization of the staining in tumor cells should be evaluated.
-
Glutamine Synthetase: Positive staining is cytoplasmic. The intensity and distribution of staining within the tumor and surrounding tissue should be noted.
These protocols provide a foundation for the immunohistochemical analysis of downstream markers of IDH mutations. It is crucial for researchers to optimize these protocols for their specific antibodies, tissues, and laboratory conditions to ensure reliable and reproducible results.
References
- 1. IDH1 mutation activates mTOR signaling pathway, promotes cell proliferation and invasion in glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PI3K/AKT/mTOR signaling pathway activity in IDH-mutant diffuse glioma and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IDH Mutations in Glioma: Molecular, Cellular, Diagnostic, and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Association between altered metabolism and genetic mutations in human glioma - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: CRISPR-Cas9 Screening to Identify Synergistic Partners for IDH-C227
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a hallmark of several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG), which competitively inhibits α-ketoglutarate-dependent dioxygenases. This results in widespread epigenetic and metabolic reprogramming, contributing to tumorigenesis.
IDH-C227 is a potent and selective small-molecule inhibitor of the mutant IDH1 R132H protein. While IDH1 inhibitors have shown clinical efficacy, monotherapy often leads to resistance. A promising strategy to enhance therapeutic efficacy and overcome resistance is the identification of synergistic drug combinations. This application note describes a comprehensive workflow using CRISPR-Cas9 loss-of-function screening to identify genetic knockouts that synergize with this compound, leading to enhanced cancer cell death.
The workflow begins with a genome-wide CRISPR-Cas9 knockout screen in an IDH1-mutant cancer cell line treated with a sub-lethal dose of this compound. Genes whose knockout sensitizes cells to the inhibitor are identified through next-generation sequencing. Hits from the primary screen are then validated through individual gene knockouts and subsequent cell viability and synergy assays. This approach allows for the unbiased discovery of novel therapeutic targets that can be co-targeted with this compound for improved anti-cancer activity.
Data Presentation
Table 1: Representative Data from a Genome-Wide CRISPR-Cas9 Screen for this compound Synergistic Partners.
The following table is a representative example of data that could be generated from a CRISPR-Cas9 screen. The data is modeled on findings from screens with similar inhibitors. The robust rank aggregation (RRA) score is used to rank genes based on the statistical significance of sgRNA depletion in the this compound treated group compared to the control group. A lower RRA score indicates a more significant synergistic interaction.
| Target Gene | Gene Symbol | Description | RRA Score (this compound vs. DMSO) | Fold Change (Log2) | Pathway |
| Poly (ADP-ribose) polymerase 1 | PARP1 | Involved in DNA repair | 1.2 x 10-5 | -2.8 | DNA Damage Repair |
| ATM Serine/Threonine Kinase | ATM | A central kinase in the DNA damage response | 8.5 x 10-5 | -2.5 | DNA Damage Repair |
| BCL2 Like 1 | BCL2L1 | Anti-apoptotic protein | 2.1 x 10-4 | -2.2 | Apoptosis Regulation |
| Mechanistic Target of Rapamycin | MTOR | Serine/threonine kinase regulating cell growth | 5.6 x 10-4 | -2.0 | PI3K/AKT/mTOR Signaling |
| Spleen Tyrosine Kinase | SYK | Non-receptor tyrosine kinase in signaling | 9.8 x 10-4 | -1.8 | Intracellular Signaling |
Table 2: Synergy Analysis of Validated Hits with this compound.
Following the primary screen, top candidate genes are validated. Synergy between the knockout of a specific gene and this compound treatment is quantified using synergy scoring models such as the Chou-Talalay method (Combination Index - CI), Bliss Independence, Loewe Additivity, or Zero Interaction Potency (ZIP). A CI value less than 1, or positive Bliss, Loewe, or ZIP scores, are indicative of synergy.
| Validated Target | Synergy Score (CI) | Synergy Score (Bliss) | Synergy Score (Loewe) | Synergy Score (ZIP) |
| PARP1 Knockout + this compound | 0.45 | 15.2 | 12.8 | 14.5 |
| ATM Knockout + this compound | 0.62 | 11.8 | 9.5 | 10.9 |
| BCL2L1 Knockout + this compound | 0.71 | 9.5 | 7.2 | 8.8 |
| MTOR Knockout + this compound | 0.78 | 8.2 | 6.1 | 7.5 |
Experimental Protocols
Protocol 1: Genome-Wide CRISPR-Cas9 Knockout Screen
This protocol outlines the steps for performing a pooled, genome-wide CRISPR-Cas9 knockout screen to identify genes that, when knocked out, sensitize IDH1-mutant cancer cells to this compound.
Materials:
-
IDH1-mutant cancer cell line (e.g., U87-MG IDH1 R132H)
-
Lentiviral whole-genome sgRNA library (e.g., GeCKO v2)
-
Lentiviral packaging and envelope plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells
-
Transfection reagent
-
Polybrene
-
Puromycin
-
This compound
-
DMSO (vehicle control)
-
Genomic DNA extraction kit
-
PCR reagents for sgRNA amplification
-
Next-generation sequencing platform
Methodology:
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the sgRNA library plasmid pool, psPAX2, and pMD2.G using a suitable transfection reagent.
-
Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Pool the supernatant, filter through a 0.45 µm filter, and concentrate the virus.
-
Titer the lentiviral library on the target cancer cell line.
-
-
Lentiviral Transduction:
-
Transduce the IDH1-mutant cancer cells with the lentiviral sgRNA library at a low multiplicity of infection (MOI) of 0.3 to ensure that most cells receive a single sgRNA.
-
Use a sufficient number of cells to maintain a representation of at least 500 cells per sgRNA in the library.
-
Select for transduced cells using puromycin.
-
-
CRISPR-Cas9 Screen:
-
Split the puromycin-selected cell population into two groups: a control group treated with DMSO and a treatment group treated with a predetermined sub-lethal concentration of this compound.
-
Culture the cells for 14-21 days, passaging as needed and maintaining a minimum of 500 cells per sgRNA at each passage.
-
Harvest genomic DNA from both the control and treatment groups at the end of the screen.
-
-
Next-Generation Sequencing and Data Analysis:
-
Amplify the sgRNA sequences from the genomic DNA using PCR.
-
Perform next-generation sequencing on the amplified sgRNA libraries.
-
Analyze the sequencing data to determine the abundance of each sgRNA in both the control and treatment populations.
-
Use software packages like MAGeCK to identify sgRNAs that are significantly depleted in the this compound-treated population compared to the control population. This indicates genes whose knockout is synthetically lethal with this compound treatment.
-
Protocol 2: Validation of Synergistic Hits
This protocol describes the validation of individual gene hits from the primary CRISPR screen.
Materials:
-
IDH1-mutant cancer cell line
-
Individual sgRNA constructs targeting top candidate genes
-
Non-targeting control sgRNA
-
Lentiviral production reagents
-
This compound
-
Cell viability assay reagent (e.g., CellTiter-Glo®, MTT)
-
96-well plates
Methodology:
-
Generation of Individual Knockout Cell Lines:
-
Generate lentivirus for each individual sgRNA construct (targeting a candidate gene) and a non-targeting control sgRNA.
-
Transduce the IDH1-mutant cancer cell line with each individual lentivirus.
-
Select for transduced cells with puromycin to generate stable knockout cell lines for each candidate gene.
-
Confirm gene knockout by Western blot or Sanger sequencing.
-
-
Cell Viability Assays:
-
Seed the individual knockout cell lines and the non-targeting control cell line in 96-well plates.
-
Treat the cells with a dose range of this compound and a vehicle control.
-
After 72-96 hours of incubation, perform a cell viability assay according to the manufacturer's protocol.
-
-
Synergy Analysis:
-
Determine the IC50 values for this compound in each knockout cell line and the control cell line.
-
Use the dose-response data to calculate synergy scores using methods such as the Chou-Talalay Combination Index (CI), Bliss Independence, Loewe Additivity, or ZIP models.[1] Software like SynergyFinder can be utilized for these calculations.[2][3][4]
-
Mandatory Visualizations
References
- 1. DNA damage in IDH-mutant gliomas: mechanisms and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies for Targeting DNA Damage Repair and Overcoming Drug Resistance in IDH Mutant Cancers - ProQuest [proquest.com]
- 3. Synergistic drug combinations for cancer identified in a CRISPR screen for pairwise genetic interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic drug combinations for cancer identified in a CRISPR screen for pairwise genetic interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting poor solubility of IDH-C227 in DMSO
Welcome to the technical support center for IDH-C227. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this potent and selective IDH1R132H inhibitor.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound in DMSO. What is the expected solubility?
A1: The solubility of this compound in DMSO has been reported to be up to 50 mM. However, the actual solubility can be influenced by several factors, including the purity of the compound, the quality of the DMSO, temperature, and the presence of moisture. It is always recommended to perform a small-scale test to determine the optimal concentration for your specific experimental needs.
Q2: My this compound solution in DMSO appears to have precipitated after storage. What could be the cause?
A2: Precipitation of compounds in DMSO upon storage can be due to several factors. One common reason is the absorption of water by DMSO, as it is hygroscopic.[1] Moisture in DMSO can significantly decrease the solubility of many organic compounds.[2][3][4] Another potential cause is exceeding the solubility limit of this compound at the storage temperature. Freeze-thaw cycles can also contribute to compound precipitation.
Q3: Can I use other solvents if I cannot achieve the desired concentration in DMSO?
A3: While DMSO is the most common solvent for this compound, other polar aprotic solvents might be considered if solubility issues persist. Potential alternatives include dimethylformamide (DMF) or dimethylacetamide (DMAc). However, it is crucial to verify the compatibility of any alternative solvent with your specific assay, as it could interfere with the biological system or experimental readouts.
Q4: How should I store my this compound stock solution in DMSO?
A4: For optimal stability, it is recommended to store this compound stock solutions in DMSO at -20°C or -80°C. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles.
Troubleshooting Guide: Poor Solubility of this compound in DMSO
This guide provides a step-by-step approach to address common issues with the solubility of this compound in DMSO.
Data Presentation: this compound Properties
| Property | Value | Source |
| Molecular Formula | C₃₀H₃₁FN₄O₂ | N/A |
| Molecular Weight | 498.59 g/mol | N/A |
| Reported DMSO Solubility | up to 50 mM | N/A |
Note: The reported solubility is a general guideline. Actual solubility may vary.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (water bath)
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to minimize moisture condensation.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube. For 1 mL of a 10 mM solution, use 4.99 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the solution in a water bath for 10-15 minutes. Gentle warming (up to 37°C) can also be applied, but be cautious of potential compound degradation.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
-
Troubleshooting Workflow
If you encounter poor solubility, follow this workflow to diagnose and resolve the issue.
Signaling Pathway
This compound is a selective inhibitor of the mutant isocitrate dehydrogenase 1 (IDH1) with the R132H mutation. The canonical function of wild-type IDH1 is to convert isocitrate to α-ketoglutarate (α-KG). The R132H mutation confers a neomorphic activity, causing the enzyme to convert α-KG to the oncometabolite D-2-hydroxyglutarate (D-2-HG). D-2-HG accumulation can affect various cellular processes, including downstream signaling pathways like AKT-mTOR and Wnt/β-catenin.[2][5][6]
References
Navigating IDH-C227 Usage: A Technical Support Guide for Researchers
For Immediate Release
Researchers and drug development professionals now have access to a comprehensive technical support center designed to optimize the use of IDH-C227, a potent inhibitor of mutant isocitrate dehydrogenase 1 (IDH1), while minimizing potential cytotoxicity. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to ensure the successful and safe application of this compound in a laboratory setting.
While specific data for a compound explicitly named "this compound" is limited in publicly available literature, this guide leverages data from well-characterized, structurally and functionally similar selective IDH1 inhibitors, including GSK864, Vorasidenib, Olutasidenib, and Ivosidenib, to provide relevant and actionable recommendations.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration range for this compound in in vitro experiments?
A1: The optimal concentration of an IDH1 inhibitor is cell line-dependent and should be determined empirically. Based on data from analogous compounds, a starting concentration range of 0.1 µM to 10 µM is recommended for initial experiments. For instance, GSK864 has shown significant inhibitory effects on the proliferation of leukemic cell lines at a concentration of 2 µM[1][2]. Vorasidenib has demonstrated antiproliferative activity with IC50 values below 50 nM in several glioblastoma cell lines[3]. It is crucial to perform a dose-response curve to determine the EC50 (half-maximal effective concentration) for 2-hydroxyglutarate (2-HG) reduction and the CC50 (half-maximal cytotoxic concentration) for your specific cell line.
Q2: I am observing significant cell death in my experiments. What are the possible causes and how can I mitigate this?
A2: Significant cytotoxicity can arise from several factors:
-
Concentration is too high: Exceeding the optimal therapeutic window can lead to off-target effects and cellular stress.
-
Prolonged exposure: Continuous exposure to the inhibitor, even at a seemingly safe concentration, can induce cytotoxicity over time.
-
Cell line sensitivity: Different cell lines exhibit varying sensitivities to IDH1 inhibition.
-
Off-target effects: At higher concentrations, the inhibitor may affect other cellular processes.
To troubleshoot, consider the following:
-
Perform a dose-response and time-course experiment: This will help identify a concentration and duration that effectively inhibits mutant IDH1 activity with minimal impact on cell viability.
-
Use a lower, effective concentration: Aim for a concentration that achieves significant 2-HG reduction without causing excessive cell death.
-
Consider intermittent dosing: If long-term experiments are necessary, intermittent exposure to the compound may reduce cumulative toxicity.
-
Switch to a different IDH1 inhibitor: If cytotoxicity persists, exploring other selective IDH1 inhibitors with different chemical scaffolds might be beneficial.
Q3: How can I confirm that this compound is effectively inhibiting mutant IDH1 in my cells?
A3: The most direct method is to measure the intracellular levels of the oncometabolite 2-hydroxyglutarate (2-HG), which is the product of the mutant IDH1 enzyme. A significant reduction in 2-HG levels upon treatment is a clear indicator of target engagement and inhibition. This can be achieved using mass spectrometry-based metabolomics.
Q4: What are the known downstream signaling pathways affected by IDH1 inhibition?
A4: Inhibition of mutant IDH1 and the subsequent reduction in 2-HG levels can impact several downstream signaling pathways, including:
-
PI3K/AKT/mTOR Pathway: Studies have shown that IDH1 can modulate the activity of this critical pathway involved in cell growth, proliferation, and survival[4][5][6][7].
-
MAPK Signaling: Mutant IDH1 has been shown to activate the MAPK signaling pathway, which can be reversed by IDH1 inhibitors[8].
-
JNK Activation: The oncometabolite 2-HG can inhibit serum starvation-induced JNK activation and apoptosis, a process that can be restored with IDH1 inhibition[9].
-
Epigenetic Modifications: By reducing 2-HG, IDH1 inhibitors can reverse the hypermethylation of DNA and histones, leading to changes in gene expression and promoting cellular differentiation[10].
-
DNA Repair Pathways: Proteomic analyses have suggested that IDH1 mutations can lead to the downregulation of proteins involved in DNA repair[11][12].
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| High Cytotoxicity | Concentration of this compound is too high. | Perform a dose-response curve to determine the CC50. Use a concentration at or below the EC50 for 2-HG reduction that shows minimal cytotoxicity. |
| Prolonged exposure time. | Conduct a time-course experiment to find the optimal treatment duration. Consider intermittent dosing for long-term studies. | |
| High sensitivity of the cell line. | Test a panel of cell lines to identify one with a better therapeutic window. | |
| Low Efficacy (No reduction in 2-HG) | Incorrect concentration. | Verify the concentration of your stock solution. Perform a dose-response experiment to find the EC50. |
| Compound degradation. | Ensure proper storage of the compound as per the manufacturer's instructions. Prepare fresh working solutions for each experiment. | |
| Cell line does not harbor an IDH1 mutation. | Confirm the IDH1 mutation status of your cell line using sequencing. | |
| Inconsistent Results | Variability in cell density at the time of treatment. | Ensure consistent cell seeding density across all experiments. |
| Inconsistent treatment duration. | Adhere strictly to the planned treatment times. | |
| Contamination of cell cultures. | Regularly check for and test for mycoplasma and other contaminants. |
Quantitative Data Summary
The following tables summarize key in vitro data for well-characterized selective IDH1 inhibitors, which can serve as a reference for optimizing the concentration of this compound.
Table 1: Inhibitory Potency of Selective IDH1 Inhibitors
| Inhibitor | Target | IC50 (nM) | Cell Line/Assay | Reference |
| GSK864 | IDH1-R132C | 8.8 | Enzymatic Assay | [13] |
| IDH1-R132H | 15.2 | Enzymatic Assay | [13] | |
| IDH1-R132G | 16.6 | Enzymatic Assay | [13] | |
| Vorasidenib | IDH1-R132H/C/G/S | 0.04 - 22 | Enzymatic Assay | [3] |
| Olutasidenib | IDH1-R132H | 21.2 | Enzymatic Assay | N/A |
| IDH1-R132C | 114 | Enzymatic Assay | N/A | |
| Ivosidenib | IDH1-R132C | 7.5 | 2-HG Reduction in HT1080 cells | [14] |
Table 2: Effective Concentrations and Cytotoxicity of Selective IDH1 Inhibitors in Cell-Based Assays
| Inhibitor | Cell Line | Assay | Concentration | Effect | Reference |
| GSK864 | Jurkat, MV4-11 | MTT Assay (48h) | 2 µM | Significant inhibition of proliferation | [1][2] |
| Vorasidenib | U-87 MG (IDH2-R140Q), HT-1080, TS603 | Proliferation Assay | < 50 nM (IC50) | Antiproliferative activity | [3] |
| Ivosidenib | Primary human AML blasts | 2-HG Reduction | 0.5 - 5 µM | 96% - 99.7% reduction in 2-HG | [8] |
| Various mIDH Inhibitors | Panel of 6 cell lines | Viability Assay (48h) | Not specified | No significant cytotoxicity observed | [15] |
Experimental Protocols
Protocol 1: Determining Cytotoxicity using MTT Assay
This protocol outlines the steps for assessing cell viability based on the metabolic activity of cells.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound or analogous IDH1 inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of the IDH1 inhibitor in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: After incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the inhibitor concentration to determine the CC50 value.
Protocol 2: Measuring Cell Membrane Integrity using LDH Assay
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound or analogous IDH1 inhibitor
-
Commercially available LDH cytotoxicity assay kit
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include controls for spontaneous LDH release (no treatment) and maximum LDH release (lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired treatment duration.
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (from the kit) to each well of the new plate.
-
Incubation: Incubate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution (from the kit) to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the kit manufacturer's instructions.
Visualizing Key Pathways and Workflows
To further aid researchers, the following diagrams illustrate the key signaling pathways affected by IDH1 inhibition, a typical experimental workflow for optimizing inhibitor concentration, and a troubleshooting decision tree.
Caption: IDH1 signaling pathway and the mechanism of this compound inhibition.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for high cytotoxicity.
References
- 1. Profiling the Effect of Targeting Wild Isocitrate Dehydrogenase 1 (IDH1) on the Cellular Metabolome of Leukemic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. researchgate.net [researchgate.net]
- 6. PI3K/AKT/mTOR signaling pathway activity in IDH-mutant diffuse glioma and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The regulatory mechanisms and inhibitors of isocitrate dehydrogenase 1 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. IDH1 Mutation Promotes Tumorigenesis by Inhibiting JNK Activation and Apoptosis Induced by Serum Starvation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Recent advances of IDH1 mutant inhibitor in cancer therapy [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. PI3K/mTOR inhibition of IDH1 mutant glioma leads to reduced 2HG production that is associated with increased survival [escholarship.org]
- 15. biorxiv.org [biorxiv.org]
Technical Support Center: Overcoming Acquired Resistance to IDH-C227
Welcome to the technical support center for researchers, scientists, and drug development professionals working with IDH-C227 and encountering acquired resistance. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in your experiments.
Troubleshooting Guides
Problem 1: Decreased sensitivity to this compound in cell lines after prolonged treatment.
Possible Cause: Acquired resistance due to secondary mutations in the IDH1 gene.
Suggested Solution:
-
Sequence the IDH1 gene to identify potential resistance mutations. A common mechanism of acquired resistance to allosteric IDH1 inhibitors like this compound is the emergence of second-site mutations, such as S280F, at the dimer interface.
-
Perform a dose-response assay with a panel of IDH1 inhibitors. This will help determine if the resistance is specific to this compound or extends to other inhibitors with different binding modes.
-
Consider combination therapy. Preclinical studies suggest that combining IDH1 inhibitors with other targeted agents may overcome resistance.
Problem 2: Re-emergence of 2-hydroxyglutarate (2-HG) production in treated cells.
Possible Cause: Development of resistance mechanisms that restore the neomorphic activity of the mutant IDH1 enzyme.
Suggested Solution:
-
Quantify 2-HG levels using mass spectrometry. A significant increase in 2-HG levels in the presence of this compound is a strong indicator of acquired resistance.
-
Investigate for isoform switching. In some cases, resistance to an IDH1-specific inhibitor can be mediated by the upregulation or mutation of IDH2. Sequence the IDH2 gene to rule out this possibility.
-
Evaluate next-generation pan-IDH inhibitors. Compounds that inhibit both mutant IDH1 and IDH2, such as vorasidenib (AG-881), may be effective in overcoming resistance driven by isoform switching.
Frequently Asked Questions (FAQs)
Q1: What are the known mechanisms of acquired resistance to IDH1 inhibitors like this compound?
A1: The primary mechanisms of acquired resistance to allosteric IDH1 inhibitors are:
-
Second-site mutations: The most well-characterized resistance mutation is a substitution at serine 280 to phenylalanine (S280F) in the dimer interface of IDH1. This mutation sterically hinders the binding of the inhibitor.
-
Isoform switching: The emergence of a mutation in the IDH2 gene can lead to the production of 2-HG, thereby bypassing the inhibition of mutant IDH1.
Q2: How can I detect the IDH1 S280F resistance mutation in my cell lines or patient samples?
A2: The recommended method is targeted next-generation sequencing (NGS) of the IDH1 gene. This allows for the sensitive detection of low-frequency mutations.
Q3: Are there alternative therapeutic strategies to overcome resistance to this compound?
A3: Yes, several strategies are currently being explored:
-
Combination Therapies: Combining IDH inhibitors with other targeted agents has shown promise. Examples include combinations with BCL-2 inhibitors (e.g., venetoclax), FLT3 inhibitors, or menin inhibitors.
-
Next-Generation Inhibitors: Development of pan-IDH inhibitors that target both IDH1 and IDH2 mutants, or inhibitors with different binding mechanisms, may overcome resistance.
Quantitative Data
Table 1: In Vitro IC50 Values of Ivosidenib against Single and Double Mutant IDH1
| IDH1 Mutant | Ivosidenib IC50 (nM) | Reference |
| R132C | Potent Inhibition | [1] |
| R132H | Potent Inhibition | [1] |
| R132C/S280F | No Inhibition Detected | [1] |
| R132H/S280F | No Inhibition Detected | [1] |
Key Experimental Protocols
Protocol 1: Targeted Next-Generation Sequencing for IDH1 S280F Mutation Detection
This protocol outlines a general workflow for identifying the S280F mutation. Specific details may need to be optimized based on the available equipment and reagents.
-
DNA Extraction: Isolate genomic DNA from cell pellets or patient tissue using a commercially available kit.
-
Library Preparation:
-
Quantify and assess the quality of the extracted DNA.
-
Fragment the DNA to the desired size range.
-
Use a targeted gene panel that includes the entire coding sequence of IDH1 or a custom amplicon-based approach focusing on exon 8 (which contains the S280 codon).
-
Ligate sequencing adapters and barcodes for multiplexing.
-
-
Sequencing:
-
Pool the prepared libraries.
-
Sequence on an Illumina platform (e.g., MiSeq or NextSeq) with appropriate read length to cover the target region.
-
-
Bioinformatic Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align reads to the human reference genome (e.g., hg19 or hg38).
-
Call variants using a validated variant caller (e.g., GATK, VarScan).
-
Annotate the variants to identify non-synonymous changes in IDH1, specifically looking for the S280F mutation (c.839C>T).
-
Protocol 2: In Silico Structural Modeling of IDH1 S280F and Inhibitor Binding
This protocol provides a conceptual workflow for visualizing the impact of the S280F mutation on inhibitor binding using a molecular visualization tool like PyMOL.
-
Obtain Protein Structure: Download the crystal structure of mutant IDH1 in complex with an allosteric inhibitor from the Protein Data Bank (PDB). A relevant structure is PDB ID: 6ADG (IDH1 R132H in complex with AG-881).[2]
-
Introduce the S280F Mutation:
-
Open the PDB file in PyMOL.
-
Use the "Wizard" -> "Mutagenesis" tool to select residue Serine 280.
-
Select "Phenylalanine" as the new residue and apply the mutation.
-
-
Visualize Steric Hindrance:
-
Display the inhibitor and the mutated residue (Phe 280) in a space-filling or surface representation.
-
Observe the steric clash between the bulky phenylalanine side chain and the inhibitor molecule, which was not present with the original serine residue.
-
-
Analyze Inhibitor Docking (Conceptual):
-
(Advanced) Use molecular docking software (e.g., AutoDock Vina, Glide) to predict the binding affinity of this compound to both the wild-type and S280F mutant IDH1 structures. A significant decrease in predicted binding affinity for the mutant would support the hypothesis of resistance due to impaired binding.
-
Visualizations
Caption: Acquired resistance to this compound via the S280F mutation.
Caption: A logical workflow for investigating acquired resistance.
Caption: Rationale for combining an IDH inhibitor with a BCL-2 inhibitor.
References
Technical Support Center: Enhancing the In Vivo Bioavailability of IDH-C227
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in achieving optimal in vivo bioavailability of the selective IDH1-R132H inhibitor, IDH-C227. Given that specific preclinical data for this compound is not publicly available, this guidance is based on established principles for improving the bioavailability of poorly soluble small molecule inhibitors, including other kinase inhibitors.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the in vivo use of this compound.
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of the isocitrate dehydrogenase 1 (IDH1) enzyme carrying the R132H mutation.[1][2] This mutation is a common driver in several cancers, including gliomas and acute myeloid leukemia.[3][4] The mutant IDH1 enzyme produces an oncometabolite, 2-hydroxyglutarate (2-HG), which contributes to tumorigenesis through epigenetic dysregulation.[3] this compound is designed to specifically inhibit the mutant enzyme, thereby reducing 2-HG levels and exerting anti-cancer effects.[1]
Q2: What are the likely reasons for poor in vivo bioavailability of this compound?
A2: While specific data for this compound is limited, small molecule inhibitors in this class often exhibit poor oral bioavailability due to low aqueous solubility and/or low intestinal permeability.[5][6][7][8] The available information indicates that this compound is soluble in DMSO, which often suggests poor solubility in aqueous solutions.[9] These characteristics can limit the dissolution of the compound in the gastrointestinal tract and its subsequent absorption into the bloodstream.
Q3: What is the Biopharmaceutics Classification System (BCS) and why is it relevant for this compound?
A3: The Biopharmaceutics Classification System (BCS) categorizes drugs based on their aqueous solubility and intestinal permeability.[10][11]
-
Class I: High Solubility, High Permeability
-
Class II: Low Solubility, High Permeability
-
Class III: High Solubility, Low Permeability
-
Class IV: Low Solubility, Low Permeability
Without specific data, it is likely that this compound falls into BCS Class II or IV, a common characteristic for many kinase inhibitors.[5][6][7][8] Understanding the likely BCS class is crucial for selecting an appropriate formulation strategy to enhance bioavailability.
Q4: What are the general strategies to improve the bioavailability of poorly soluble compounds like this compound?
A4: Several formulation strategies can be employed to enhance the oral absorption of poorly soluble drugs:[5][6][7][8][12]
-
Particle Size Reduction: Micronization or nanocrystal technology increases the surface area for dissolution.
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous state can improve solubility and dissolution rate.
-
Lipid-Based Formulations: Formulating the drug in oils, surfactants, and co-solvents can enhance its solubilization in the gastrointestinal tract. This can include Self-Emulsifying Drug Delivery Systems (SEDDS).
-
Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.
-
Salt Formation: Creating a more soluble salt form of the drug can improve its dissolution.
II. Troubleshooting Guide
This guide provides a structured approach to troubleshoot common issues encountered during in vivo experiments with this compound.
| Observed Problem | Potential Cause | Recommended Action |
| High variability in plasma concentrations between animals. | Poor and variable dissolution of the compound in the GI tract. Food effects influencing absorption. | 1. Optimize the formulation to ensure consistent drug release. Consider a lipid-based formulation like SEDDS to improve solubilization.[5][8][12] 2. Standardize feeding protocols for animal studies. Administer the compound at a consistent time relative to feeding. |
| Low or undetectable plasma concentrations after oral administration. | Low aqueous solubility limiting dissolution. Low permeability across the intestinal epithelium. First-pass metabolism in the gut wall or liver. | 1. Improve Solubility: Employ formulation strategies such as amorphous solid dispersions, lipid-based formulations, or particle size reduction. 2. Enhance Permeability: Include permeation enhancers in the formulation, though this should be done with caution to avoid toxicity. 3. Assess Metabolism: Conduct in vitro metabolism studies using liver microsomes or hepatocytes to understand the extent of first-pass metabolism. If it's high, consider parenteral administration. |
| Precipitation of the compound in the dosing vehicle. | The selected vehicle is not able to maintain the drug in solution at the desired concentration. | 1. Screen a panel of pharmaceutically acceptable solvents and co-solvents to find a suitable vehicle. 2. Consider creating a suspension with appropriate suspending agents if a solution is not feasible. 3. For parenteral formulations, pH adjustment or the use of co-solvents can prevent precipitation.[13][14] |
| Inconsistent in vivo efficacy despite in vitro potency. | Insufficient drug exposure at the target site due to poor bioavailability. | 1. Conduct a pharmacokinetic (PK) study to determine the plasma and tissue concentrations of this compound. 2. Correlate the PK data with the pharmacodynamic (PD) response (e.g., 2-HG levels in the tumor) to establish a target exposure level. 3. Reformulate to achieve the target exposure. |
III. Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
-
Materials: this compound, a suitable polymer (e.g., PVP K30, HPMC-AS), and a volatile organic solvent (e.g., methanol, acetone).
-
Procedure: a. Dissolve both this compound and the polymer in the organic solvent at a specific drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 w/w). b. Evaporate the solvent under reduced pressure using a rotary evaporator. c. Further dry the resulting solid film under vacuum to remove any residual solvent. d. Collect the dried product and mill it into a fine powder. e. Characterize the ASD for its amorphous nature using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
-
Reconstitution for Dosing: The ASD powder can be suspended in an aqueous vehicle (e.g., 0.5% methylcellulose) for oral gavage.
Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Materials: this compound, an oil (e.g., Labrafac™ Lipophile WL 1349), a surfactant (e.g., Kolliphor® RH 40), and a co-solvent (e.g., Transcutol® HP).
-
Procedure: a. Determine the solubility of this compound in various oils, surfactants, and co-solvents. b. Construct a ternary phase diagram to identify the self-emulsifying region. c. Select a formulation with good self-emulsification properties. d. Dissolve this compound in the chosen mixture of oil, surfactant, and co-solvent with gentle heating and stirring until a clear solution is obtained.
-
Administration: The resulting SEDDS pre-concentrate can be filled into capsules for oral administration or administered directly by oral gavage. Upon contact with gastrointestinal fluids, it will form a fine emulsion, facilitating drug absorption.
IV. Quantitative Data Summary
The following tables summarize key parameters for consideration when developing a formulation for this compound, with comparative data for other kinase inhibitors where available.
Table 1: Physicochemical Properties of Selected Kinase Inhibitors
| Compound | Molecular Weight ( g/mol ) | LogP (Predicted) | Aqueous Solubility | BCS Class (Likely) |
| This compound | 498.59[9] | High (Implied) | Poor (Implied) | II or IV |
| Erlotinib | 393.44 | 3.2 | Low | II |
| Gefitinib | 446.90 | 3.2 | Low | II |
| Cabozantinib | 501.51 | 4.1 | Low | II |
Note: Specific LogP and aqueous solubility data for this compound are not publicly available and are inferred based on its chemical structure and the properties of similar compounds.
Table 2: Example Formulations for Preclinical Oral Bioavailability Studies of Poorly Soluble Kinase Inhibitors
| Formulation Type | Components | Rationale | Reference |
| Lipid-Based Formulation (SEDDS) | Oil (e.g., medium-chain triglycerides), Surfactant (e.g., Cremophor EL), Co-solvent (e.g., ethanol) | Enhances solubilization and absorption via the lymphatic pathway. | [12] |
| Amorphous Solid Dispersion (ASD) | Drug dispersed in a polymer (e.g., HPMCAS, PVP) | Increases the dissolution rate by presenting the drug in a high-energy amorphous state. | |
| Nanosuspension | Drug nanocrystals stabilized by a surfactant (e.g., Poloxamer 188) | Increases surface area for faster dissolution. | |
| Aqueous Suspension | Micronized drug in an aqueous vehicle with a suspending agent (e.g., methylcellulose) and a wetting agent (e.g., Tween 80) | Simple formulation for initial in vivo screening. |
V. Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound in inhibiting the production of 2-HG.
Experimental Workflow
Caption: Workflow for assessing the in vivo bioavailability of a new formulation.
Logical Relationship
Caption: Decision tree for troubleshooting poor in vivo bioavailability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|CAS 1355324-14-9|DC Chemicals [dcchemicals.com]
- 3. Recent advances of IDH1 mutant inhibitor in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting IDH1 and IDH2 Mutations in Acute Myeloid Leukemia: Emerging Options and Pending Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. | Semantic Scholar [semanticscholar.org]
- 6. research.monash.edu [research.monash.edu]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. researchgate.net [researchgate.net]
- 9. mybiosource.com [mybiosource.com]
- 10. Biopharmaceutics Classification System - Wikipedia [en.wikipedia.org]
- 11. ema.europa.eu [ema.europa.eu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Pharmaceutical development of a parenteral formulation of conivaptan hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmaceutical development and manufacturing of a parenteral formulation of a novel antitumor agent, VNP40101M - PMC [pmc.ncbi.nlm.nih.gov]
addressing IDH-C227 degradation during long-term experiments
Welcome to the technical support center for IDH-C227, a potent and selective inhibitor of the IDH1 R132H mutant enzyme. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing potential degradation of this compound during long-term experiments, ensuring the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor that specifically targets the R132H mutation in the isocitrate dehydrogenase 1 (IDH1) enzyme.[1][2] The wild-type IDH1 enzyme converts isocitrate to α-ketoglutarate (α-KG). However, the IDH1 R132H mutation confers a neomorphic activity, causing the enzyme to convert α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[3] High levels of 2-HG are implicated in the development and progression of certain cancers, including gliomas and acute myeloid leukemia.[4][5] this compound inhibits the mutant IDH1 R132H enzyme, thereby reducing the production of 2-HG.[1]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is critical to maintain the stability and activity of this compound. Based on available data, the following storage conditions are recommended.
| Formulation | Storage Temperature | Duration |
| Powder | -20°C | 2 years |
| In DMSO | 4°C | 2 weeks |
| In DMSO | -80°C | 6 months |
| Data sourced from DC Chemicals.[2] |
Q3: I am observing a decrease in the inhibitory effect of this compound in my long-term cell culture experiments. Could the compound be degrading?
A3: Yes, a decrease in efficacy over time can be an indication of compound degradation. Several factors in a cell culture environment can contribute to the degradation of small molecules like this compound, including enzymatic metabolism by the cells, pH shifts in the media, and exposure to light. It is crucial to troubleshoot for potential instability.
Q4: How can I check the stability of my this compound solution?
A4: The most reliable method to assess the stability of your this compound solution is to use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[6] This technique can separate the intact compound from its potential degradation products, allowing for quantification of the remaining active inhibitor.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving issues related to this compound degradation in your experiments.
Problem: Diminished or inconsistent activity of this compound in long-term experiments.
Possible Cause 1: Improper Storage and Handling
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that your stock solutions and aliquots of this compound have been stored at the recommended temperatures (-20°C for powder, -80°C for long-term DMSO stocks).[2]
-
Limit Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of your stock solutions. Prepare single-use aliquots to maintain compound integrity.
-
Check Solvent Quality: Ensure that the DMSO used to prepare stock solutions is of high purity and anhydrous, as water content can promote hydrolysis.
Possible Cause 2: Degradation in Experimental Media
Troubleshooting Steps:
-
Incubate in Media: To test for stability in your specific cell culture media, incubate a solution of this compound in the media (without cells) under your experimental conditions (e.g., 37°C, 5% CO2) for the duration of your experiment.
-
Analyze for Degradation: At various time points, take samples of the media and analyze them using HPLC to quantify the concentration of intact this compound. A significant decrease in concentration over time indicates degradation in the media.
-
Consider Media Components: Some media components, particularly those that are reactive or can alter pH, may contribute to compound instability. If degradation is observed, you may need to consider alternative media formulations if possible.
Possible Cause 3: Cellular Metabolism of this compound
Troubleshooting Steps:
-
Metabolic Stability Assay: Perform an in vitro metabolic stability assay using liver microsomes or hepatocytes. This will provide an indication of how susceptible this compound is to metabolism by cytochrome P450 enzymes.[5]
-
LC-MS/MS Analysis: Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to analyze cell lysates or conditioned media from your long-term experiments. This can help identify potential metabolites of this compound.
-
Adjust Dosing Regimen: If cellular metabolism is high, you may need to replenish the media with fresh this compound more frequently during your long-term experiments to maintain an effective concentration.
Possible Cause 4: Photodegradation
Troubleshooting Steps:
-
Protect from Light: Small molecules can be sensitive to light. Protect your stock solutions and experimental plates from direct light exposure by using amber vials and covering plates with foil.
-
Photostability Testing: To specifically test for photodegradation, expose a solution of this compound to a controlled light source for a defined period and analyze for degradation using HPLC.
Experimental Protocols
Protocol 1: HPLC-Based Stability Assessment of this compound in Cell Culture Media
Objective: To determine the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
Cell culture medium of interest
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (optional, for mobile phase modification)
-
Incubator (37°C, 5% CO2)
-
Sterile microcentrifuge tubes
Methodology:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare a working solution of this compound in your cell culture medium to your final experimental concentration (e.g., 1 µM).
-
Aliquot the working solution into sterile microcentrifuge tubes for each time point (e.g., 0, 24, 48, 72 hours).
-
Incubate the tubes at 37°C in a 5% CO2 incubator.
-
At each time point, remove one tube and immediately store it at -80°C until analysis.
-
For analysis, thaw the samples and centrifuge to pellet any precipitates.
-
Analyze the supernatant by HPLC.
-
Mobile Phase: A gradient of ACN and water (with or without 0.1% formic acid). The exact gradient will need to be optimized.
-
Flow Rate: Typically 1 mL/min.
-
Detection Wavelength: Determine the optimal UV absorbance wavelength for this compound by performing a UV scan.
-
-
Quantify the peak area of the intact this compound at each time point. A decrease in the peak area over time indicates degradation.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|CAS 1355324-14-9|DC Chemicals [dcchemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Metabolic liabilities of small molecule kinase inhibitors and interindividual variability in metabolism - American Chemical Society [acs.digitellinc.com]
- 6. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
Technical Support Center: Troubleshooting IDH-C227 Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isocitrate dehydrogenase (IDH) C227 inhibitor assays. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Troubleshooting Guide
This guide addresses specific problems that may arise during IDH-C227 assays, leading to inconsistent or unexpected results.
Question: Why am I observing high variability in my IC50 values for this compound across experiments?
Answer: High variability in IC50 values can stem from several factors related to assay conditions and reagents. Here are some common causes and solutions:
-
Sub-optimal Substrate Concentrations: The inhibitory activity of this compound can be sensitive to the concentrations of α-ketoglutarate (α-KG) and NADPH.[1] Ensure you are using consistent and optimized concentrations of these substrates in your assay buffer. Higher concentrations of α-KG may decrease the apparent potency of the inhibitor.[1]
-
Enzyme Concentration and Quality: The concentration and purity of the recombinant mutant IDH1 enzyme are critical. Use a consistent lot of highly purified enzyme and ensure accurate quantification. Variations in enzyme activity between batches can lead to shifts in IC50 values.
-
Compound Stability and Handling: this compound, like many small molecules, can be susceptible to degradation. Prepare fresh stock solutions and working dilutions for each experiment. Avoid repeated freeze-thaw cycles. Store the compound as recommended by the manufacturer.
-
Incubation Time: Ensure that the incubation time of the enzyme with the inhibitor and substrates is consistent across all experiments. Pre-incubation of the enzyme with the inhibitor before adding the substrate may be necessary to achieve maximal inhibition.
-
Cell-Based Assay Variability: In cell-based assays, cell density, passage number, and overall cell health can significantly impact results.[2] Maintain a consistent cell seeding density and use cells within a defined passage number range. Regularly check for mycoplasma contamination.
Question: My 2-hydroxyglutarate (2-HG) levels are not decreasing as expected after treating my mutant IDH1 cells with this compound. What could be the reason?
Answer: A lack of expected 2-HG reduction can be due to several experimental factors:
-
Insufficient Compound Potency or Concentration: While this compound is a potent inhibitor, its effectiveness can vary between different IDH1 mutant cell lines.[3][4] Confirm the IC50 of this compound in your specific cell line and ensure you are using a concentration that is sufficient to achieve significant inhibition (typically 5-10 times the IC50).
-
Cellular Uptake and Efflux: The compound may not be efficiently entering the cells or could be actively pumped out by efflux transporters. While some studies show good cellular activity for IDH1 inhibitors, this can be cell-line dependent.[5]
-
Issues with 2-HG Measurement: The method used to measure 2-HG is crucial.
-
Enantiomer Specificity: Mutant IDH1 produces D-2-hydroxyglutarate (D-2HG). Some assays may not distinguish between D-2HG and its enantiomer, L-2-hydroxyglutarate (L-2HG), which can be produced by other cellular processes, especially under hypoxic conditions.[6][7] Using a chiral detection method like LC-MS or GC-MS is recommended for accurate D-2HG quantification.[7]
-
Assay Sensitivity: Ensure your 2-HG detection assay has sufficient sensitivity to measure the changes in your experimental system.[7]
-
-
Time-dependent Effects: The reduction in 2-HG levels may take time. Analyze 2-HG levels at different time points after treatment (e.g., 24, 48, 72 hours) to determine the optimal time for observing the effect.
Question: I am seeing cytotoxicity in my cell-based assays at higher concentrations of this compound. Is this expected?
Answer: Yes, it is possible to observe cytotoxicity at higher concentrations of small molecule inhibitors.
-
Off-Target Effects: At high concentrations, this compound may have off-target effects that can lead to decreased cell viability, independent of its action on mutant IDH1.[3]
-
Assay Interference: Some cell viability assays can be affected by the chemical properties of the compound being tested. It is important to run appropriate controls, such as testing the compound in a cell-free system to rule out direct interference with the assay reagents.
-
Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is not toxic to the cells.
To address this, it is recommended to determine the non-toxic concentration range of this compound for your specific cell line by performing a dose-response curve for cell viability alongside your 2-HG measurement assay.
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of the mutant form of isocitrate dehydrogenase 1 (IDH1).[3] Mutations in IDH1, such as R132H, confer a neomorphic (new) enzymatic activity, causing the enzyme to convert α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (D-2HG).[8][9][10] D-2HG accumulation can lead to epigenetic changes and block cellular differentiation, contributing to tumorigenesis.[10][11] this compound binds to an allosteric pocket at the dimer interface of the mutant IDH1 enzyme, inhibiting its ability to produce D-2HG.[1]
What are the typical IC50 values for this compound?
The IC50 values for this compound can vary depending on the specific IDH1 mutation and the assay conditions. Below is a summary of reported IC50 values from the literature.
| Mutant IDH1 | Cell Line | Assay Type | Reported IC50 | Reference |
| IDH1-R132H | U87MG | Cellular (2-HG inhibition) | < 0.25 µM | [8] |
| IDH1-R132C | HT1080 | Cellular (2-HG inhibition) | < 0.1 µM | [8] |
| IDH1-R132C | L835 | Cellular (2-HG inhibition) | 0.35 µM | [4] |
| IDH1-R132C | HT1080 | Cellular (2-HG inhibition) | 0.5 µM | [4] |
| IDH1-R132G | JJ012 | Cellular (2-HG inhibition) | 0.7 µM | [4] |
What is the difference between an enzymatic assay and a cell-based assay for IDH1 inhibitors?
-
Enzymatic assays use purified recombinant mutant IDH1 enzyme to directly measure the inhibitor's effect on enzyme activity. The readout is typically the rate of NADPH consumption or production, which can be measured spectrophotometrically.[12][13][14] These assays are useful for determining the direct potency of an inhibitor against the enzyme.
-
Cell-based assays use cancer cell lines that endogenously express a mutant IDH1. The primary readout is the level of intracellular or secreted D-2HG after treatment with the inhibitor.[15] These assays provide information on the inhibitor's potency in a more physiologically relevant context, taking into account factors like cell permeability and metabolism.
How should I choose the right cell line for my this compound assay?
The choice of cell line is critical for obtaining meaningful results.
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Endogenous Mutation: It is preferable to use a cell line that endogenously expresses the IDH1 mutation of interest. This provides a more physiologically relevant model compared to overexpressing the mutant enzyme in a wild-type cell line.
-
Characterization: Ensure the cell line has been well-characterized for the specific IDH1 mutation and its baseline 2-HG production.
-
Growth Characteristics: Select a cell line with consistent growth characteristics and that is suitable for the specific assay format you are using (e.g., adherent or suspension).
Experimental Protocols
Protocol 1: Mutant IDH1 Enzymatic Assay
This protocol is adapted from published methods to measure the activity of purified mutant IDH1 enzyme.[13][16]
Materials:
-
Purified recombinant mutant IDH1 (e.g., R132H) enzyme
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM MgCl2, 0.05% (w/v) bovine serum albumin (BSA)
-
α-Ketoglutarate (α-KG) solution
-
NADPH solution
-
This compound stock solution (in DMSO)
-
384-well plate
-
Plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add 2.5 µL of the test compound dilutions.
-
Add 5 µL of the mutant IDH1 enzyme solution (e.g., 0.3 ng/µL) to each well.
-
Incubate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Prepare a substrate solution containing α-KG (e.g., 4 mM) and NADPH (e.g., 16 µM) in assay buffer.
-
Initiate the reaction by adding 2.5 µL of the substrate solution to each well.
-
Immediately start monitoring the decrease in NADPH absorbance at 340 nm at room temperature for 60 minutes.
-
Calculate the rate of reaction and determine the IC50 value for this compound.
Protocol 2: Cell-Based 2-HG Measurement Assay
This protocol describes a general method for measuring the effect of this compound on 2-HG levels in mutant IDH1 cancer cells.[15]
Materials:
-
Mutant IDH1 cancer cell line (e.g., HT1080)
-
Cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Reagents for cell lysis and protein precipitation (e.g., methanol)
-
LC-MS/MS system for 2-HG quantification
Procedure:
-
Seed the mutant IDH1 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate the cells for the desired time period (e.g., 48-72 hours).
-
After incubation, collect the cell culture supernatant (for secreted 2-HG) or lyse the cells (for intracellular 2-HG).
-
For intracellular 2-HG, add cold methanol to the cells to lyse them and precipitate proteins.
-
Centrifuge the samples to pellet the cell debris and collect the supernatant.
-
Analyze the 2-HG levels in the supernatant using a validated LC-MS/MS method.
-
Normalize the 2-HG levels to cell number or protein concentration.
-
Plot the 2-HG levels as a function of this compound concentration to determine the IC50.
Visualizations
Caption: Mutant IDH1 converts α-KG to D-2HG, driving tumorigenesis. This compound inhibits this.
Caption: Workflow for determining the potency of this compound in a cell-based assay.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of the First Potent Inhibitors of Mutant IDH1 That Lower Tumor 2-HG in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of mutant IDH1 decreases D-2-HG levels without affecting tumorigenic properties of chondrosarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. PATH-22. THE DEVELOPMENT OF A NEW ASSAY TO MEASURE 2-HYDROXYGLUTARATE (2-hg) ENANTIOMER LEVELS AND THE UTILITY OF 2-hg AS A BIOMARKER FOR MANAGEMENT OF IDH MUTANT GLIOMAS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The regulatory mechanisms and inhibitors of isocitrate dehydrogenase 1 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular mechanisms of isocitrate dehydrogenase 1 (IDH1) mutations identified in tumors: The role of size and hydrophobicity at residue 132 on catalytic efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent advances of IDH1 mutant inhibitor in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Differentiating Inhibition Selectivity and Binding Affinity of Isocitrate Dehydrogenase 1 Variant Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. reactionbiology.com [reactionbiology.com]
- 15. researchgate.net [researchgate.net]
- 16. Discovery of Novel IDH1 Inhibitor Through Comparative Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Assessing IDH-C227 Target Engagement
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on assessing target engagement of IDH-C227 inhibitors in tumors. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for assessing this compound target engagement?
A1: The primary mechanism is to measure the concentration of the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2] The mutant IDH enzyme, including the C227 variant, gains a neomorphic function, converting α-ketoglutarate (α-KG) to 2-HG.[3] Effective inhibition of mutant IDH leads to a measurable reduction in 2-HG levels, which serves as a direct pharmacodynamic biomarker of target engagement.[4][5]
Q2: What are the principal methods for measuring this compound target engagement?
A2: The main methods focus on quantifying 2-HG levels or directly assessing the drug-protein interaction. These include:
-
Mass Spectrometry (MS): Considered a gold standard for accurately quantifying 2-HG in various samples, including tumor tissue and plasma.[6][7]
-
Magnetic Resonance Spectroscopy (MRS): A non-invasive imaging technique that allows for the in vivo detection and monitoring of 2-HG levels within tumors.[2][4]
-
Cellular Thermal Shift Assay (CETSA): A biophysical method to confirm the direct binding of an inhibitor to the this compound protein within intact cells.[8][9]
-
Positron Emission Tomography (PET): An emerging non-invasive imaging approach. While currently more established for general tumor metabolism using amino acid tracers, the development of mutant IDH-selective PET tracers is a promising area for directly visualizing target engagement.[10][11][12]
Q3: Can target engagement be monitored non-invasively?
A3: Yes, non-invasive monitoring is a key advantage of certain techniques. Magnetic Resonance Spectroscopy (MRS) can detect and quantify intratumoral 2-HG signals in vivo, allowing for longitudinal tracking of target engagement without the need for repeated biopsies.[1][4] As the technology evolves, PET imaging with mutant IDH-selective tracers may also provide a powerful non-invasive tool for this purpose.[10]
Q4: How does the Cellular Thermal Shift Assay (CETSA) confirm target engagement?
A4: CETSA works on the principle of ligand-induced thermal stabilization.[13] When an inhibitor like an this compound targeted agent binds to its protein target, it generally increases the protein's stability and resistance to heat-induced denaturation.[9] In the assay, cells are treated with the compound, heated to a specific temperature, and the amount of remaining soluble (undenatured) target protein is quantified.[14] An increase in soluble protein compared to untreated controls indicates that the drug has engaged its target.[13]
Q5: Is it important to distinguish between the (R)-2HG and (S)-2HG enantiomers?
A5: Yes, it can be very important. IDH mutations preferentially produce the R-enantiomer of 2-HG (R-2HG).[15][16] In some cancers, such as cholangiocarcinoma, the ratio of R-2HG to S-2HG (rRS) has been shown to be a more sensitive and specific biomarker for the presence of an IDH mutation than total 2-HG levels alone.[16][17] Therefore, analytical methods that can differentiate between these enantiomers, such as chiral chromatography coupled with mass spectrometry, can provide more precise data.
Section 2: Troubleshooting Guides
Troubleshooting 2-HG Measurement by Mass Spectrometry
Q: My post-treatment 2-HG levels have not decreased as expected. Does this confirm a lack of target engagement?
A: Not necessarily. Before concluding a lack of target engagement, consider the following:
-
Pharmacokinetics (PK): Was the drug concentration in the plasma or tumor sufficient to inhibit the target? Poor drug exposure can lead to a lack of pharmacodynamic (PD) effect.
-
Sample Type: In gliomas, 2-HG released from tumors can be significantly diluted in peripheral blood, making changes in circulating 2-HG levels difficult to detect.[17] Intratumoral 2-HG levels are a more direct and robust measure.[1]
-
Tumor Burden: For circulating 2-HG, levels can correlate with tumor volume.[1] If the tumor burden is very low, changes may be below the limit of detection.
-
Assay Sensitivity: Ensure your LC-MS/MS assay is validated and has the required sensitivity and specificity, especially if you are measuring circulating levels.
Q: I am observing high variability in 2-HG measurements between replicates. What are the common causes?
A: High variability can stem from several sources:
-
Sample Handling: Inconsistent sample collection, storage, or freeze-thaw cycles can degrade metabolites.
-
Extraction Efficiency: Ensure your metabolite extraction protocol is robust and consistently applied across all samples.
-
Instrument Performance: Calibrate the mass spectrometer regularly and use an appropriate internal standard to correct for variations in instrument response and matrix effects.
-
Tumor Heterogeneity: If using tissue samples, variations in the proportion of tumor cells versus normal tissue within a biopsy can lead to different 2-HG concentrations.
Troubleshooting In Vivo 2-HG Measurement by MRS
Q: The 2-HG peak in my MRS spectrum is weak or has a low signal-to-noise ratio. How can I improve it?
A: Improving MRS signal quality involves several factors:
-
Field Strength: Higher magnetic field strengths (e.g., 3T or 7T) provide better spectral resolution and signal-to-noise for detecting metabolites like 2-HG.
-
Voxel Placement: Ensure the region of interest (ROI) or voxel is accurately placed within the tumor, avoiding necrotic or cystic areas and surrounding normal tissue.
-
Acquisition Parameters: Optimize sequence parameters, such as echo time (TE) and repetition time (TR), and increase the number of acquisitions to improve signal averaging.
-
Coil Selection: Use a high-sensitivity receiver coil appropriate for the anatomical location being studied.
Troubleshooting Cellular Thermal Shift Assay (CETSA)
Q: I am not seeing a thermal shift for this compound after adding my inhibitor. What could be wrong?
A: A lack of a thermal shift could indicate several possibilities:
-
No Direct Binding: The compound may not be binding to the target protein in the tested cellular environment, or the binding affinity is too low to induce stabilization.
-
Incorrect Temperature Range: You may be heating the cells outside the optimal temperature range for observing a shift. It is crucial to first perform a temperature melt curve to determine the Tagg (aggregation temperature) of the target protein.[14]
-
Cell Permeability: The compound may not be effectively penetrating the cell membrane to reach the cytosolic IDH protein.
-
Assay Sensitivity: The detection method for the soluble protein (e.g., Western blot, NanoLuc) may not be sensitive enough. Ensure the antibody is specific and the detection system is optimized.[8][14]
Section 3: Data Presentation & Visualizations
Quantitative Data Summary Tables
Table 1: Comparison of Methods for Assessing this compound Target Engagement
| Method | Principle | Sample Type | Invasiveness | Key Advantage | Key Limitation |
| Mass Spectrometry (MS) | Quantifies 2-HG concentration.[18] | Tumor tissue, plasma, serum. | Invasive (biopsy/blood draw) | High sensitivity and specificity; can be quantitative.[6] | Requires sample collection; provides a single time-point. |
| Magnetic Resonance Spectroscopy (MRS) | Detects 2-HG peak in spectra.[2] | In vivo tumor. | Non-invasive | Allows for longitudinal monitoring of 2-HG in the same subject.[4] | Lower sensitivity than MS; requires specialized equipment. |
| Cellular Thermal Shift Assay (CETSA) | Measures ligand-induced protein thermal stabilization.[9] | Cells, tumor tissue. | Invasive (biopsy) | Confirms direct physical binding of the drug to the target.[13] | Does not measure the enzymatic inhibitory effect. |
| Positron Emission Tomography (PET) | Visualizes uptake of a radiotracer targeting mutant IDH.[10] | In vivo tumor. | Minimally invasive | Provides whole-body, non-invasive assessment of target expression/engagement.[19] | Relies on the development of highly specific radiotracers.[10] |
Table 2: Example Quantitative Biomarker Data from Literature
| Biomarker | Finding | Cancer Type | Significance | Reference |
| Intratumoral 2-HG | ~100-fold higher in IDH-mutant vs. wild-type tumors. | Chondrosarcoma | Strong surrogate for IDH mutation status. | [1] |
| Serum 2-HG | Significantly elevated in patients with IDH-mutant tumors. | Chondrosarcoma | Useful for diagnosis and correlates with tumor progression. | [1][4] |
| Circulating R2HG/S2HG Ratio (rRS) | Sensitivity of 90% and specificity of 96.8% for detecting IDH mutations using a cutoff of 1.5. | Cholangiocarcinoma | Highly sensitive and specific surrogate biomarker for IDH mutation. | [16][17] |
| DESI-MS for IDH Status | 100% accuracy in distinguishing IDH-mutant from wild-type biopsies intraoperatively. | Glioma | Enables rapid and highly accurate intraoperative diagnosis. | [6] |
Diagrams and Workflows
Caption: IDH mutation signaling pathway and point of inhibitor action.
Caption: General experimental workflow for assessing target engagement.
Caption: Logical workflow for troubleshooting inconclusive results.
Section 4: Experimental Protocols
Protocol 1: General Workflow for 2-HG Quantification in Tumor Tissue by LC-MS/MS
This protocol is a generalized guide. Specific parameters must be optimized for your instrument, reagents, and samples.
-
Tissue Homogenization:
-
Weigh a frozen tumor tissue sample (~10-20 mg).
-
Add 500 µL of ice-cold 80% methanol containing a known concentration of an appropriate internal standard (e.g., 13C-labeled 2-HG).
-
Homogenize the tissue thoroughly using a bead beater or other mechanical homogenizer. Keep samples on ice throughout.
-
-
Protein Precipitation & Metabolite Extraction:
-
Centrifuge the homogenate at >14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant, which contains the extracted metabolites.
-
Dry the supernatant completely using a vacuum concentrator (e.g., SpeedVac).
-
-
Sample Derivatization (Optional but Recommended):
-
Derivatization can improve chromatographic separation of 2-HG from other isomers like α-KG.
-
Reconstitute the dried extract in a derivatization agent (e.g., as described in published methods for enantiomeric separation). Incubate as required.
-
-
LC-MS/MS Analysis:
-
Reconstitute the final sample in an appropriate mobile phase.
-
Inject the sample onto a suitable chromatography column (e.g., a chiral column if separating R/S enantiomers) coupled to a triple quadrupole mass spectrometer.
-
Use Multiple Reaction Monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for 2-HG and the internal standard.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of 2-HG.
-
Calculate the peak area ratio of endogenous 2-HG to the internal standard for each sample.
-
Quantify the 2-HG concentration in the original tissue sample by interpolating from the standard curve and accounting for the initial tissue weight.
-
Protocol 2: General Workflow for Cellular Thermal Shift Assay (CETSA) using Western Blot
This protocol provides a basic framework for a Western blot-based CETSA.
-
Cell Treatment:
-
Culture tumor cells expressing this compound to an appropriate confluency.
-
Treat cells with the test inhibitor at various concentrations (and a vehicle control) for a defined period (e.g., 1 hour) in the incubator.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes using a PCR thermocycler. Include an unheated control (room temperature).
-
-
Cell Lysis and Separation of Soluble/Aggregated Fractions:
-
Lyse the cells by repeated freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath, 3 times).
-
Centrifuge the lysates at >18,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
-
Western Blot Analysis:
-
Determine the protein concentration of the soluble fractions.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Perform gel electrophoresis and transfer proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific to the IDH protein. Use a loading control antibody (e.g., GAPDH, β-actin) to ensure equal loading.
-
Incubate with an appropriate secondary antibody and visualize the bands using a chemiluminescence or fluorescence detection system.
-
-
Data Analysis:
-
Quantify the band intensity for the IDH protein at each temperature for both treated and untreated samples.
-
Plot the relative band intensity against temperature to generate melt curves. A rightward shift in the curve for inhibitor-treated samples compared to the vehicle control indicates thermal stabilization and target engagement.
-
References
- 1. Clinical usefulness of 2-hydroxyglutarate as a biomarker in IDH-mutant chondrosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MR-detectable metabolic biomarkers of response to mutant IDH inhibition in low-grade glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Clinical usefulness of 2-hydroxyglutarate as a biomarker in IDH-mutant chondrosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Early Noninvasive Metabolic Biomarkers of Mutant IDH Inhibition in Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Intraoperative Mass Spectrometry Platform for IDH Mutation Status Prediction, Glioma Diagnosis, and Estimation of Tumor Cell Infiltration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mutated Isocitrate Dehydrogenase (mIDH) as Target for PET Imaging in Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The potential of amino acid PET imaging for prediction and monitoring of vorasidenib response in IDH-mutant gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clinical applications and prospects of PET imaging in patients with IDH-mutant gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. 2-Hydroxyglutarate produced by neomorphic IDH mutations suppresses homologous recombination and induces PARP inhibitor sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Circulating Oncometabolite 2-hydroxyglutarate as a Potential Biomarker for Isocitrate Dehydrogenase (IDH1/2) Mutant Cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Circulating Oncometabolite 2-hydroxyglutarate as a Potential Biomarker for Isocitrate Dehydrogenase (IDH1/2) Mutant Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Rapid detection of IDH mutations in gliomas by intraoperative mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. [PDF] Clinical applications and prospects of PET imaging in patients with IDH-mutant gliomas | Semantic Scholar [semanticscholar.org]
Technical Support Center: Refining Animal Models for IDH-mutant Glioma Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing animal models in the study of isocitrate dehydrogenase (IDH) mutant gliomas, with a focus on the evaluation of therapeutic agents. As specific information for "IDH-C227" is not publicly available, this guide leverages data from extensively studied selective IDH1-R132H inhibitors such as AGI-5198 and Vorasidenib as surrogates to provide relevant and actionable advice.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during in vivo experiments with IDH-mutant glioma models.
Q1: We are observing high variability in tumor take-rate and growth in our orthotopic xenograft model. What are the potential causes and solutions?
A1: Variability in orthotopic xenograft models is a common challenge. Several factors can contribute to this:
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Cell Viability and Passage Number: Ensure that the glioma cells used for implantation have high viability (>95%) and are within a consistent, low passage number range. High passage numbers can lead to phenotypic and genotypic drift.
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Injection Site and Technique: The precise stereotactic coordinates for intracranial injection are critical. Inconsistent injection depth or location can lead to cells being deposited in different brain regions, such as the ventricles, which can alter growth rates.[1] A slow injection rate (e.g., 1 µL/minute) followed by leaving the needle in place for a few minutes can prevent reflux of the cell suspension.[1]
-
Number of Injected Cells: The number of cells injected should be optimized and kept consistent across all animals. A typical range is 1x10^5 to 3x10^5 cells in a small volume (e.g., 5 µL).[1][2]
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Animal Strain and Health: The immune status and overall health of the mice (e.g., athymic nude or NOD-SCID) can influence tumor engraftment and growth. Ensure animals are healthy and of a consistent age and weight at the time of injection.
Q2: Our genetically engineered mouse (GEM) model for IDH1-R132H expression is showing perinatal lethality. How can we overcome this?
A2: Perinatal lethality has been reported in some IDH1-R132H GEM models, often due to developmental defects like brain hemorrhages.[3] Here are strategies to mitigate this:
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Inducible Systems: Employ a tamoxifen-inducible Cre-LoxP system (e.g., Nestin-CreERT2) to induce the expression of mutant IDH1 in adult mice, bypassing the critical developmental stages.[3]
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Conditional Knock-in Models: The generation of a conditional knock-in allele allows for the controlled expression of the mutant IDH1.[4]
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Crossbreeding Strategy: Carefully plan your breeding schemes. It has been noted that homozygous mutants may be the ones experiencing lethality.[4][5] Maintaining a heterozygous colony might be necessary.
Q3: We are not observing the expected tumor-suppressive effect of the IDH1-R132H mutation in our model. Why might this be?
A3: The role of the IDH1-R132H mutation is complex and can be context-dependent.
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Cooperating Mutations: The IDH1 mutation alone is often insufficient to drive gliomagenesis.[3] The genetic background of the cells and the presence of cooperating mutations (e.g., in TP53, ATRX) are critical for tumorigenesis.[3]
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Tumor Microenvironment: The brain microenvironment plays a crucial role. In vitro 2D culture conditions may not recapitulate the in vivo behavior of IDH1-mutant cells. Three-dimensional culture systems may better reflect their growth characteristics.[6]
-
Redox Homeostasis: The tumor-suppressive effects of heterozygous IDH1-R132H can be negated by factors in the microenvironment, such as extracellular glutamate, which can boost the redox potential of the cells.[6]
Q4: How can we accurately monitor tumor growth and response to IDH inhibitors in our animal models?
A4: Non-invasive imaging techniques are essential for longitudinal studies.
-
Bioluminescence Imaging (BLI): If using luciferase-expressing cell lines, BLI provides a sensitive method for tracking tumor growth over time.
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Magnetic Resonance Imaging (MRI): MRI is the gold standard for monitoring tumor volume and can provide detailed anatomical information.[7] Volumetric (3D) analysis is more accurate and has less variability than 2D measurements.[7][8]
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Magnetic Resonance Spectroscopy (MRS): This technique can be used to non-invasively measure the oncometabolite 2-hydroxyglutarate (2-HG), providing a pharmacodynamic marker of IDH inhibitor activity.
Data Presentation: Efficacy of IDH1-R132H Inhibitors
The following tables summarize quantitative data from preclinical studies of AGI-5198 and Vorasidenib.
Table 1: In Vitro and In Vivo Efficacy of AGI-5198
| Parameter | Cell Line/Model | Treatment | Result | Reference |
| IC50 | IDH1-R132H enzyme | AGI-5198 | 0.07 µM | [9] |
| 2-HG Inhibition | TS603 glioma cells | AGI-5198 | Dose-dependent reduction | [10] |
| Tumor Growth | TS603 glioma xenografts | 450 mg/kg AGI-5198 | Delayed tumor growth | [10] |
| 2-HG Reduction in Vivo | mIDH1 glioma mouse model | AGI-5198 | ~2.4-fold reduction in tumor | [11] |
Table 2: Preclinical Data for Vorasidenib (AG-881)
| Parameter | Model | Treatment | Result | Reference |
| 2-HG Inhibition in Vivo | Orthotopic mIDH1 glioma model | 50 mg/kg Vorasidenib | >97% inhibition in glioma tissue | [12] |
| Brain-to-Plasma Ratio | Mouse | Vorasidenib | 1.33 | [12] |
| Tumor Growth | Non-enhancing grade 2 glioma (human) | Vorasidenib | Superior progression-free survival vs. placebo | [13] |
Experimental Protocols
Protocol 1: Orthotopic Xenograft Model Establishment
This protocol outlines the procedure for establishing an orthotopic glioma xenograft model in immunocompromised mice.[1][14][15]
-
Cell Preparation:
-
Culture human IDH1-mutant glioma cells (e.g., patient-derived xenograft lines) in appropriate stem cell media.
-
Harvest cells during the logarithmic growth phase.
-
Perform a cell count and viability assessment (e.g., trypan blue exclusion).
-
Resuspend cells in a sterile, ice-cold phosphate-buffered saline (PBS) or similar vehicle at a concentration of 2 x 10^7 cells/mL (for a final injection of 1 x 10^5 cells in 5 µL).
-
-
Animal Preparation:
-
Anesthetize an 8-week-old female athymic nude mouse using an appropriate anesthetic (e.g., ketamine/xylazine cocktail).
-
Place the mouse in a stereotactic frame.
-
Prepare the surgical site by removing fur and sterilizing the skin with an antiseptic solution.
-
-
Intracranial Injection:
-
Make a small incision in the scalp to expose the skull.
-
Using a sterile drill bit, create a small burr hole at the desired stereotactic coordinates (e.g., 2 mm lateral and 1 mm anterior to the bregma).
-
Carefully lower a Hamilton syringe with the cell suspension to the target depth (e.g., 3 mm ventral from the dura).
-
Inject the cell suspension slowly (1 µL/minute).
-
Leave the needle in place for 5 minutes post-injection to prevent reflux.
-
Slowly withdraw the needle and close the incision with surgical sutures or clips.
-
-
Post-operative Care:
-
Administer analgesics as per institutional guidelines.
-
Monitor the animal for recovery and signs of distress.
-
Monitor tumor growth using imaging modalities starting approximately 2-3 weeks post-injection.
-
Mandatory Visualizations
Diagram 1: IDH1-R132H and Downstream Signaling
Caption: Overview of signaling pathways affected by mutant IDH1.
Diagram 2: Experimental Workflow for IDH Inhibitor Study
Caption: Workflow for in vivo efficacy testing of an IDH inhibitor.
Diagram 3: Wnt/β-catenin Signaling Pathway in Glioma
Caption: Canonical Wnt/β-catenin signaling pathway.
References
- 1. Optimization of Glioblastoma Mouse Orthotopic Xenograft Models for Translational Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Targeting WNT Signaling for Multifaceted Glioblastoma Therapy [frontiersin.org]
- 3. Mutant IDH1 Promotes Glioma Formation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mutant IDH1 Disrupts the Mouse Subventricular Zone and Alters Brain Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenotypic Analysis of Perinatal Lethality in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Extracellular glutamate and IDH1R132H inhibitor promote glioma growth by boosting redox potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Volumetric analysis of IDH-mutant lower-grade glioma: a natural history study of tumor growth rates before and after treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting of Mutant Isocitrate Dehydrogenase in Glioma: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and evaluation of radiolabeled AGI-5198 analogues as candidate radiotracers for imaging mutant IDH1 expression in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Inhibitor of Mutant IDH1 Delays Growth and Promotes Differentiation of Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of 2-hydroxyglutarate elicits metabolic reprogramming and mutant IDH1 glioma immunity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Vorasidenib (AG-881): A First-in-Class, Brain-Penetrant Dual Inhibitor of Mutant IDH1 and 2 for Treatment of Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. IDH inhibition in gliomas: from preclinical models to clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Orthotopic Patient-Derived Glioblastoma Xenografts in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing In Vivo Treatment Schedules for IDH1 Inhibitors
Disclaimer: Initial searches for the specific compound "IDH-C227" did not yield any publicly available data. The following technical support guide has been created using a well-characterized, representative IDH1 inhibitor, Ivosidenib (AG-120), to provide a framework for optimizing in vivo treatment schedules and to address common challenges encountered during such experiments. The principles and methodologies described herein are generally applicable to the preclinical evaluation of novel IDH1 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for IDH1 inhibitors like Ivosidenib?
A1: Mutant isocitrate dehydrogenase 1 (IDH1) enzymes gain a new function, converting α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2] High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to a hypermethylated state that blocks cellular differentiation and promotes tumorigenesis.[1][2] IDH1 inhibitors like Ivosidenib are small molecules that specifically target and inhibit the mutant IDH1 enzyme, thereby reducing 2-HG levels and restoring normal cellular differentiation.
Q2: What are the key considerations for designing an in vivo efficacy study for an IDH1 inhibitor?
A2: Key considerations include:
-
Animal Model: Utilize a relevant xenograft or genetically engineered mouse model harboring an IDH1 mutation. The U87 glioblastoma cell line engineered to express mutant IDH1 (e.g., U87-MG IDH1-R132H) is a commonly used model.[2]
-
Route of Administration and Formulation: Ivosidenib is orally bioavailable.[3][4][5] The inhibitor should be formulated in a vehicle that ensures solubility and stability.
-
Dose and Schedule: Determine an optimal dose and schedule based on prior pharmacokinetic (PK) and pharmacodynamic (PD) studies that correlate plasma drug concentration with tumor 2-HG inhibition.[1][2]
-
Endpoints: Primary endpoints typically include tumor growth inhibition or regression, and survival. Secondary endpoints often include measurement of intratumoral 2-HG levels, assessment of cell differentiation markers, and evaluation of histone and DNA methylation status.
Q3: How can I monitor the pharmacodynamic effect of an IDH1 inhibitor in vivo?
A3: The most direct pharmacodynamic marker is the level of the oncometabolite 2-HG in the tumor tissue and/or plasma.[3][4][6] This can be measured using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). A significant reduction in 2-HG levels after treatment indicates target engagement.[1][2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Lack of tumor growth inhibition despite treatment. | 1. Insufficient drug exposure at the tumor site.2. Suboptimal dosing or scheduling.3. Intrinsic or acquired resistance.4. Issues with drug formulation and stability. | 1. Perform pharmacokinetic studies to determine plasma and tumor drug concentrations.2. Conduct dose-response studies to identify the optimal dose and schedule.3. Investigate potential resistance mechanisms (e.g., upregulation of alternative pathways).4. Verify the stability and solubility of the dosing formulation. |
| High variability in tumor growth among animals in the same treatment group. | 1. Inconsistent tumor cell implantation.2. Variability in drug administration (e.g., gavage).3. Differences in individual animal metabolism. | 1. Ensure consistent cell numbers and injection technique during tumor implantation.2. Ensure proper and consistent oral gavage technique.3. Increase the number of animals per group to improve statistical power. |
| Difficulty in measuring a significant reduction in 2-HG levels. | 1. Insufficient drug potency or exposure.2. Assay sensitivity issues.3. Timing of sample collection. | 1. Re-evaluate the dosing regimen to ensure adequate drug exposure.2. Validate the sensitivity and accuracy of the 2-HG measurement assay.3. Collect tumor and plasma samples at the expected time of maximum drug concentration (Tmax). |
| Adverse events or toxicity observed in treated animals (e.g., weight loss). | 1. Off-target effects of the inhibitor.2. High drug dosage.3. Issues with the vehicle formulation. | 1. Evaluate the specificity of the inhibitor against wild-type IDH1 and other related enzymes.2. Perform a dose-ranging toxicity study to determine the maximum tolerated dose (MTD).3. Conduct a vehicle-only control group to assess any toxicity related to the formulation. |
Data Presentation
Table 1: Representative Preclinical In Vivo Efficacy of an IDH1 Inhibitor (based on publicly available data for similar compounds)
| Animal Model | Treatment | Dosing Schedule | Tumor Growth Inhibition (%) | Reduction in Tumor 2-HG (%) |
| U87-MG IDH1-R132H Xenograft | Compound 35 | 150 mg/kg, BID, IP | Not Reported | ~90% after 3 doses |
| Note: Data for a specific compound, "Compound 35," from a preclinical study is presented as a representative example.[1][2] BID: twice daily; IP: intraperitoneal. |
Experimental Protocols
Protocol: In Vivo Efficacy Assessment of an IDH1 Inhibitor in a Subcutaneous Xenograft Model
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Cell Culture: Culture U87-MG cells stably expressing IDH1-R132H in appropriate media.
-
Animal Model: Use 6-8 week old female immunodeficient mice (e.g., BALB/c nude).
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Tumor Implantation: Subcutaneously inject 5 x 10^6 U87-MG IDH1-R132H cells in a 1:1 mixture of media and Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements three times per week. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment: When tumors reach an average volume of 150-200 mm³, randomize mice into vehicle control and treatment groups.
-
Drug Formulation and Administration:
-
Formulate the IDH1 inhibitor in a suitable vehicle (e.g., 0.5% methylcellulose in water).
-
Administer the inhibitor orally (e.g., by gavage) at the predetermined dose and schedule (e.g., once or twice daily).
-
-
Efficacy Endpoints:
-
Continue to monitor tumor volume and body weight.
-
At the end of the study, euthanize the animals and excise the tumors.
-
-
Pharmacodynamic Analysis:
-
Collect tumor tissue and plasma for measurement of 2-HG levels by LC-MS/MS.
-
A portion of the tumor can be fixed in formalin for immunohistochemical analysis of differentiation markers or snap-frozen for molecular analyses.
-
Mandatory Visualizations
Caption: Simplified signaling pathway of mutant IDH1 in oncogenesis and the mechanism of its inhibition.
Caption: A typical experimental workflow for assessing the in vivo efficacy of an IDH1 inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of the First Potent Inhibitors of Mutant IDH1 That Lower Tumor 2-HG in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical pharmacokinetics and pharmacodynamics of ivosidenib in patients with advanced hematologic malignancies with an IDH1 mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical pharmacokinetics and pharmacodynamics of ivosidenib, an oral, targeted inhibitor of mutant IDH1, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Preclinical Drug Metabolism, Pharmacokinetic, and Pharmacodynamic Profiles of Ivosidenib, an Inhibitor of Mutant Isocitrate Dehydrogenase 1 for Treatment of Isocitrate Dehydrogenase 1-Mutant Malignancies | Semantic Scholar [semanticscholar.org]
- 6. Pharmacokinetics/pharmacodynamics of ivosidenib in advanced IDH1-mutant cholangiocarcinoma: findings from the phase III ClarIDHy study | springermedizin.de [springermedizin.de]
Technical Support Center: Consistent Delivery of IDH-C227 in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to ensure the consistent delivery of IDH-C227 in animal studies. The following information is designed to address specific issues that may be encountered during experimental procedures.
Properties of this compound
A summary of the key chemical and physical properties of this compound is provided below.
| Property | Value | Source |
| CAS Number | 1355324-14-9 | [1] |
| Molecular Formula | C₃₀H₃₁FN₄O₂ | [1] |
| Molecular Weight | 498.59 g/mol | [1] |
| Solubility | Soluble in DMSO | [2] |
| Target | Potent and selective inhibitor of IDH1 R132H | [1] |
Recommended Formulation for Oral Gavage in Rodent Studies
Due to its low aqueous solubility, this compound is best administered as a suspension for oral gavage in animal studies. The following protocol is a recommended starting point for formulation development. Researchers should verify the stability and homogeneity of their specific formulation.
Table 2: Example Suspension Formulation for this compound
| Component | Concentration | Purpose |
| This compound | Target dose (e.g., 10-100 mg/kg) | Active Pharmaceutical Ingredient |
| 0.5% (w/v) Methylcellulose | q.s. to final volume | Suspending agent |
| 0.1% (v/v) Tween® 80 | q.s. to final volume | Wetting agent/surfactant |
| Sterile Water for Injection | q.s. to final volume | Vehicle |
Experimental Protocol: Preparation of this compound Suspension
-
Prepare the Vehicle:
-
In a sterile container, add 0.5 g of methylcellulose to 100 mL of sterile water.
-
Stir vigorously until the methylcellulose is fully hydrated and the solution is clear and viscous. This may require stirring for several hours or overnight at 4°C.
-
Add 0.1 mL of Tween® 80 to the methylcellulose solution and mix thoroughly.
-
-
Prepare the this compound Suspension:
-
Weigh the required amount of this compound powder based on the desired concentration and the number of animals to be dosed.
-
In a separate, sterile mortar, add a small amount of the vehicle to the this compound powder to create a paste.
-
Triturate the paste until it is smooth and homogenous, ensuring there are no clumps.
-
Gradually add the remaining vehicle to the paste while continuously mixing to achieve the final desired volume.
-
Continuously stir the final suspension using a magnetic stirrer to maintain homogeneity during dosing.
-
Experimental Workflow for this compound Formulation and Administration
Caption: Workflow for preparing and administering this compound suspension.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent Dosing Results | Inhomogeneous suspension. The compound may be settling over time. | - Ensure continuous, gentle stirring of the suspension during the entire dosing procedure. - Prepare fresh suspensions for each experiment. - Verify the homogeneity of the suspension by taking samples from the top and bottom of the container for analysis. |
| Difficulty in Administering the Suspension (Clogging of Gavage Needle) | The particle size of the compound is too large or the suspension is too viscous. | - If possible, micronize the this compound powder before formulation. - Try a lower concentration of methylcellulose to reduce viscosity. Ensure the suspension is still stable. - Use a gavage needle with a slightly larger gauge. |
| Animal Distress During or After Gavage (e.g., coughing, choking) | Improper gavage technique, leading to administration into the trachea. Esophageal irritation. | - Ensure personnel are properly trained in oral gavage techniques. The gavage needle should be inserted gently and without force.[3][4] - If resistance is met, withdraw and re-insert the needle.[3] - Administer the suspension slowly.[3] - If signs of distress are observed, stop the procedure immediately.[3] |
| Precipitation of Compound in the Stomach | Poor in vivo stability of the suspension. | - Consider alternative formulation strategies such as lipid-based formulations or solid dispersions to improve solubility and absorption.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the best way to solubilize this compound for in vivo studies?
Due to its poor aqueous solubility, creating a true solution for in vivo administration at therapeutic doses is challenging. A suspension in an appropriate vehicle is the most common and practical approach for oral delivery in preclinical studies.[5] For intravenous administration, a solution would be necessary, which might require co-solvents like DMSO, but this can be associated with toxicity and should be carefully evaluated.[3]
Q2: What are suitable vehicles for oral administration of this compound?
A common and effective vehicle for poorly soluble compounds is an aqueous suspension containing a suspending agent and a surfactant. A combination of 0.5% methylcellulose (or carboxymethylcellulose) as a suspending agent and 0.1-0.5% Tween® 80 as a wetting agent in sterile water is a good starting point.[6]
Q3: How can I ensure the stability of my this compound formulation?
It is recommended to prepare the dosing suspension fresh for each experiment. If storage is necessary, it should be stored at 2-8°C and protected from light. A short-term stability study (e.g., over 24-48 hours) should be conducted by the end-user to ensure the compound does not degrade or precipitate out of suspension under the intended storage conditions. This can be assessed by analytical methods such as HPLC.
Q4: What are the critical steps in the oral gavage procedure for a suspension?
The most critical steps are:
-
Proper Restraint: The animal must be securely restrained to prevent movement and injury.[7]
-
Correct Needle Placement: The gavage needle must be inserted into the esophagus, not the trachea. A swallowing reflex should be observed.[3][4]
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Slow Administration: The suspension should be administered slowly to prevent regurgitation and aspiration.[3]
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Homogeneity of the Suspension: The suspension must be continuously mixed to ensure each animal receives the correct dose.
Q5: How does this compound work?
This compound is a potent and selective inhibitor of the mutant isocitrate dehydrogenase 1 (IDH1) enzyme, specifically the R132H mutation. In cancer cells with this mutation, the mutant IDH1 produces an oncometabolite called 2-hydroxyglutarate (2-HG). High levels of 2-HG are implicated in tumorigenesis. This compound blocks the activity of the mutant IDH1, thereby reducing the production of 2-HG.
Signaling Pathway Diagram
Caption: Inhibition of mutant IDH1 by this compound.
References
- 1. Stability of dolasetron in two oral liquid vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 3. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 4. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. admescope.com [admescope.com]
- 6. researchgate.net [researchgate.net]
- 7. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of IDH1 Inhibitors: IDH-C227, Ivosidenib (AG-120), and Olutasidenib (FT-2102)
For Researchers, Scientists, and Drug Development Professionals
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme represent a critical therapeutic target in several cancers, including acute myeloid leukemia (AML), cholangiocarcinoma, and glioma. These mutations lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG), which drives oncogenesis through epigenetic dysregulation and a block in cellular differentiation. This guide provides a comparative overview of three prominent IDH1 inhibitors: IDH-C227, Ivosidenib (AG-120), and Olutasidenib (FT-2102), with a focus on their preclinical and clinical performance.
Mechanism of Action
IDH1 inhibitors are small molecules that selectively bind to and inhibit the mutated IDH1 enzyme. By blocking the catalytic activity of mutant IDH1, these inhibitors prevent the conversion of α-ketoglutarate (α-KG) to 2-HG. The subsequent reduction in intracellular 2-HG levels is believed to restore normal cellular differentiation and impede tumor growth.[1]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound, Ivosidenib, and Olutasidenib, providing a basis for comparison of their potency and efficacy.
Table 1: In Vitro Potency of IDH1 Inhibitors
| Inhibitor | Target | Assay System | IC50 | Citation(s) |
| This compound | Mutant IDH1 | HT-1080 (fibrosarcoma) cell line | < 0.1 µmol/L | [2] |
| U87MG (glioblastoma) cell line | 0.25 µmol/L | [2] | ||
| Ivosidenib (AG-120) | IDH1-R132H | Enzymatic Assay | 12 nM | [3] |
| IDH1-R132C | Enzymatic Assay | 13 nM | [3] | |
| IDH1-R132G | Enzymatic Assay | 8 nM | [3] | |
| IDH1-R132L | Enzymatic Assay | 13 nM | [3] | |
| IDH1-R132S | Enzymatic Assay | 12 nM | [3] | |
| Olutasidenib (FT-2102) | Mutant IDH1 | Preclinical models | Potent inhibitor | [4][5] |
Table 2: In Vivo Efficacy of IDH1 Inhibitors (2-HG Reduction)
| Inhibitor | Model System | Dosing | 2-HG Reduction | Citation(s) |
| Ivosidenib (AG-120) | HT1080 xenograft mice | 50 mg/kg, single oral dose | 92.0% | [6][7] |
| 150 mg/kg, single oral dose | 95.2% | [6][7] | ||
| Olutasidenib (FT-2102) | AML patient-derived xenografts | Not specified | Significant reduction | [8] |
Table 3: Clinical Efficacy of Ivosidenib and Olutasidenib in Relapsed/Refractory IDH1-mutant AML
| Parameter | Ivosidenib (AG-120) | Olutasidenib (FT-2102) | Citation(s) |
| Overall Response Rate (ORR) | 41.6% | 48% | [9][10] |
| Complete Remission (CR) + CR with partial hematologic recovery (CRh) | 30.4% | 35% | [9][10] |
| Median Time to CR/CRh | Not specified | 1.9 months | [4] |
| Median Duration of CR/CRh | Not specified | 25.9 months | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.
IDH1 Enzymatic Activity Assay
This assay measures the ability of an inhibitor to block the enzymatic activity of mutant IDH1.
Principle: The assay quantifies the consumption of the cofactor NADPH, which is directly proportional to the activity of the mutant IDH1 enzyme. The change in NADPH concentration can be monitored by measuring the absorbance at 340 nm or through a coupled enzymatic reaction that produces a fluorescent signal.
-
Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing recombinant mutant IDH1 enzyme, NADPH, and the substrate α-ketoglutarate.
-
Inhibitor Incubation: Add varying concentrations of the test inhibitor (e.g., this compound, Ivosidenib, or Olutasidenib) to the reaction mixture and pre-incubate for a defined period (e.g., 30 minutes at 37°C).
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, DL-isocitrate, and a divalent cation like MgCl2.
-
Signal Detection:
-
Absorbance-based: Monitor the decrease in NADPH absorbance at 340 nm over time using a microplate reader.
-
Fluorescence-based (Coupled Assay): In a secondary reaction, diaphorase enzyme uses the remaining NADPH to convert a non-fluorescent substrate (resazurin) into a fluorescent product (resorufin). Measure the fluorescence intensity (e.g., excitation 530-560 nm, emission 590 nm).
-
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control. Determine the IC50 value by fitting the dose-response data to a suitable model.
Cellular 2-HG Measurement by LC-MS/MS
This method provides a highly sensitive and specific quantification of the oncometabolite 2-HG in biological samples.
Principle: Liquid chromatography is used to separate 2-HG from other cellular metabolites, followed by tandem mass spectrometry for its precise detection and quantification based on its mass-to-charge ratio.
Protocol Outline: [13][14][15][16]
-
Sample Preparation:
-
Cell Lysates: Harvest cells and lyse them using a suitable buffer.
-
Tissue Samples: Homogenize tissue samples in an appropriate buffer.
-
Plasma/Serum: Collect blood and separate plasma or serum.
-
-
Protein Precipitation: Remove proteins from the sample by adding a precipitating agent (e.g., methanol or perchloric acid) and centrifuging.
-
Derivatization (Optional but recommended for enantiomer separation): To distinguish between D-2-HG and L-2-HG, derivatize the samples with a chiral reagent (e.g., diacetyl-L-tartaric anhydride - DATAN).
-
LC Separation: Inject the prepared sample into a liquid chromatography system equipped with a suitable column (e.g., C18 or HILIC) to separate 2-HG from other components.
-
MS/MS Detection: Introduce the eluent from the LC system into a tandem mass spectrometer. Use multiple reaction monitoring (MRM) to specifically detect the transition of the 2-HG parent ion to a specific daughter ion.
-
Quantification: Use a stable isotope-labeled internal standard (e.g., 13C5-2-HG) to accurately quantify the concentration of 2-HG in the sample by comparing the peak areas.
AML Cell Differentiation Assay by Flow Cytometry
This assay assesses the ability of IDH1 inhibitors to induce differentiation in acute myeloid leukemia (AML) cells.
Principle: Differentiated myeloid cells express specific cell surface markers that can be detected using fluorescently labeled antibodies. Flow cytometry is used to quantify the percentage of cells expressing these differentiation markers.
Protocol Outline: [17][18][19][20][21]
-
Cell Culture and Treatment: Culture AML cell lines (e.g., TF-1 with IDH1 mutation) or primary patient-derived AML cells in appropriate media. Treat the cells with the IDH1 inhibitor of interest at various concentrations for a specified duration (e.g., 4-7 days).
-
Cell Staining:
-
Harvest the cells and wash them with a suitable buffer (e.g., PBS with 2% FBS).
-
Incubate the cells with a cocktail of fluorescently labeled antibodies against myeloid differentiation markers (e.g., CD11b, CD14, CD15) and a viability dye (to exclude dead cells).
-
-
Flow Cytometry Acquisition: Acquire the stained cells on a flow cytometer, collecting data on light scatter (forward and side scatter) and fluorescence intensity for each marker.
-
Data Analysis:
-
Gate on the viable, single-cell population.
-
Analyze the expression of the differentiation markers on the treated cells compared to untreated or vehicle-treated controls.
-
Quantify the percentage of cells that have upregulated the expression of differentiation markers, indicating myeloid differentiation.
-
Signaling Pathway and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway affected by IDH1 mutation and the general workflows for the experimental protocols described above.
Caption: IDH1 mutation signaling pathway and point of intervention for IDH1 inhibitors.
Caption: General workflow for an in vitro IDH1 enzymatic activity assay.
Caption: General workflow for cellular 2-HG measurement using LC-MS/MS.
References
- 1. IDH inhibition in gliomas: from preclinical models to clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ableweb.org [ableweb.org]
- 4. Olutasidenib: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. olutasidenib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Preclinical Drug Metabolism, Pharmacokinetic, and Pharmacodynamic Profiles of Ivosidenib, an Inhibitor of Mutant Isocitrate Dehydrogenase 1 for Treatment of Isocitrate Dehydrogenase 1-Mutant Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. New Data from Ivosidenib Phase 1 Dose-Escalation and Expansion Trial Demonstrate Durable Responses in Patients with IDH1m Relapsed or Refractory AML – Agios Pharmaceuticals, Inc. [investor.agios.com]
- 10. pure.eur.nl [pure.eur.nl]
- 11. Identification and characterization of isocitrate dehydrogenase 1 (IDH1) as a functional target of marine natural product grincamycin B - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.cn [sigmaaldrich.cn]
- 13. pubcompare.ai [pubcompare.ai]
- 14. Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chiral LC-MS/MS of D- and L-2-Hydroxyglutaric Acid Biomarkers [sigmaaldrich.com]
- 16. agilent.com [agilent.com]
- 17. pubcompare.ai [pubcompare.ai]
- 18. ukneqasli.co.uk [ukneqasli.co.uk]
- 19. pharmacy.umn.edu [pharmacy.umn.edu]
- 20. Comprehensive Protocol to Sample and Process Bone Marrow for Measuring Measurable Residual Disease and Leukemic Stem Cells in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Acute Myeloid Leukemia: Diagnosis and Evaluation by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Validating the On-Target Mechanism of IDH-C227 through Comparative Analysis with IDH1 Genetic Knockdown
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the mechanism of action of a putative mutant isocitrate dehydrogenase 1 (IDH1) inhibitor, IDH-C227. In drug development, confirming that a compound's biological effects are a direct result of its interaction with the intended target is critical. A robust method for this "on-target" validation is to compare the phenotypic and biomolecular effects of the pharmacological agent with the effects of genetically silencing the target.
Mutations in the IDH1 enzyme, particularly at the R132 residue, are key drivers in several cancers, including glioma and acute myeloid leukemia (AML). These mutations confer a neomorphic function, causing the enzyme to convert α-ketoglutarate (α-KG) into the oncometabolite D-2-hydroxyglutarate (2-HG). The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, leading to epigenetic dysregulation—specifically histone and DNA hypermethylation—which blocks normal cellular differentiation and promotes tumorigenesis.
This guide outlines the experimental workflows, protocols, and expected outcomes of comparing the effects of this compound with those of IDH1 genetic knockdown (e.g., via siRNA or CRISPR). A high degree of concordance in the results strongly validates that this compound functions by inhibiting mutant IDH1.
Core Concept: The Logic of Target Validation
The fundamental principle of this comparison is that if this compound specifically inhibits the mutant IDH1 protein, its effects on the cell should closely mirror the effects of removing the mutant IDH1 protein entirely through genetic knockdown. Any significant deviation in outcomes could suggest potential off-target effects of the compound.
Caption: Logical framework for validating the on-target mechanism of this compound.
The Mutant IDH1 Signaling Pathway
Mutant IDH1 disrupts normal cellular processes by producing 2-HG, which acts as a competitive inhibitor of key epigenetic regulators. Both pharmacological inhibition by this compound and genetic knockdown of IDH1 aim to break this pathogenic chain by preventing 2-HG production.
Caption: The mutant IDH1 pathway and points of therapeutic intervention.
Comparative Experimental Workflow
To ensure a direct comparison, IDH1-mutant cells are cultured and divided into three groups: a negative control, a group treated with this compound (pharmacological inhibition), and a group treated with IDH1-targeting siRNA (genetic knockdown). All groups are then subjected to the same downstream assays for a parallel analysis.
Caption: Parallel workflow for comparing pharmacological and genetic inhibition.
Comparative Data Presentation
The quantitative results from the key experiments should be summarized in tables to facilitate a clear, objective comparison. The expected outcome is that the data from the this compound and IDH1 siRNA-treated groups will be highly similar and significantly different from the control group.
Table 1: Effect on Intracellular D-2-Hydroxyglutarate (2-HG) Levels
| Condition | Mean Intracellular 2-HG (nmol per 10^6 cells) | % Reduction vs. Control |
|---|---|---|
| Control (Vehicle) | 150.5 ± 12.8 | - |
| This compound (1 µM) | 12.3 ± 2.1 | 91.8% |
| IDH1 siRNA | 15.8 ± 3.5 | 89.5% |
Table 2: Effect on Histone H3 Lysine 9 Trimethylation (H3K9me3)
| Condition | Relative H3K9me3 Band Intensity (Normalized to Total H3) | % Reduction vs. Control |
|---|---|---|
| Control (Scrambled siRNA) | 1.00 ± 0.08 | - |
| This compound (1 µM) | 0.35 ± 0.05 | 65.0% |
| IDH1 siRNA | 0.31 ± 0.06 | 69.0% |
Table 3: Effect on Myeloid Cell Differentiation (AML Model)
| Condition | % CD11b Positive Cells (Differentiation Marker) | Fold Change vs. Control |
|---|---|---|
| Control (Vehicle) | 8.2% ± 1.5% | - |
| This compound (1 µM) | 45.6% ± 4.2% | 5.6 |
| IDH1 siRNA | 42.1% ± 3.8% | 5.1 |
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Use a relevant human cell line endogenously expressing an IDH1 mutation (e.g., HT1080 fibrosarcoma, TS603 glioma spheres, or an AML patient-derived cell line).
-
Culture Conditions: Maintain cells in the recommended medium supplemented with fetal bovine serum and antibiotics at 37°C in a 5% CO2 humidified incubator.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute to the final desired concentration (e.g., 1 µM) in the culture medium. Treat cells for 72-96 hours. A vehicle control (DMSO) must be run in parallel.
-
IDH1 Genetic Knockdown: Use pre-designed siRNA targeting human IDH1. Transfect cells using a lipid-based transfection reagent according to the manufacturer's protocol. A non-targeting (scrambled) siRNA control must be used in parallel. Assess knockdown efficiency after 48-72 hours via Western Blot or qPCR for the IDH1 protein/mRNA.[1][2][3]
2-HG Quantification by LC-MS/MS
This protocol is for quantifying 2-HG levels in cell lysates.[4][5][6][7][8]
-
Sample Preparation: Harvest approximately 1x10^6 cells by centrifugation. Wash with ice-cold PBS.
-
Metabolite Extraction: Resuspend the cell pellet in 200 µL of 80% ice-cold methanol. Lyse cells by sonication or repeated freeze-thaw cycles.
-
Internal Standard: Add a known concentration of a stable isotope-labeled internal standard (e.g., ¹³C₅-2-HG) to each sample for accurate quantification.
-
Derivatization (Optional but recommended for enantiomer separation): Evaporate samples to dryness. Reconstitute in a derivatization agent (e.g., diacetyl-L-tartaric anhydride - DATAN) to resolve D- and L-enantiomers.[5]
-
LC-MS/MS Analysis: Inject the prepared sample into an LC-MS/MS system. Separate metabolites using a suitable column (e.g., chiral column for enantiomers).[6][8]
-
Quantification: Monitor the specific mass transitions for 2-HG and the internal standard. Calculate the concentration of 2-HG by comparing its peak area to that of the internal standard against a standard curve.[4]
Western Blot for Histone Methylation
This protocol assesses changes in global histone methylation marks.[9][10][11][12][13]
-
Histone Extraction: Isolate nuclei from treated and control cells. Extract histone proteins using an acid extraction method (e.g., with 0.2 M H₂SO₄).
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts (e.g., 5-10 µg) of histone extract onto a 15% polyacrylamide gel to resolve the small histone proteins.
-
Protein Transfer: Transfer the separated proteins from the gel to a 0.2 µm pore size PVDF or nitrocellulose membrane.[13]
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[9]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the histone mark of interest (e.g., anti-H3K9me3) and a loading control (e.g., anti-Total Histone H3).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software, normalizing the modification-specific signal to the total H3 signal.
Flow Cytometry for Cell Differentiation
This protocol is for assessing the induction of myeloid differentiation in an AML cell line model.[14][15][16]
-
Cell Preparation: Harvest approximately 0.5-1x10^6 cells from each condition (Control, this compound, IDH1 siRNA).
-
Fc Receptor Blocking: Resuspend cells in a buffer containing an Fc receptor blocking agent to reduce non-specific antibody binding.
-
Surface Staining: Add fluorochrome-conjugated antibodies against myeloid differentiation markers (e.g., CD11b, CD14) and incubate for 20-30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with a suitable buffer (e.g., PBS with 2% FBS) to remove unbound antibodies.
-
Data Acquisition: Resuspend the final cell pellet in buffer and acquire data on a flow cytometer.
-
Analysis: Gate on the live cell population and quantify the percentage of cells expressing the differentiation markers (e.g., % CD11b-positive cells).
Conclusion
The parallel comparison of a targeted inhibitor like this compound with the genetic knockdown of its intended target, IDH1, is an essential step in preclinical drug development. By demonstrating that both interventions lead to highly similar downstream effects—namely, a reduction in the oncometabolite 2-HG, a reversal of aberrant histone hypermethylation, and the induction of cellular differentiation—researchers can build a robust case for the compound's on-target mechanism of action. This validation provides critical confidence to advance promising therapeutic candidates toward clinical evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. scbt.com [scbt.com]
- 3. RNA interference mediated inhibition of isocitrate dehydrogenase (IDH1) gene expression - Eureka | Patsnap [eureka.patsnap.com]
- 4. pubcompare.ai [pubcompare.ai]
- 5. Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Hydroxyglutarates Analysis by LCMS [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Chiral LC-MS/MS of D- and L-2-Hydroxyglutaric Acid Biomarkers [sigmaaldrich.com]
- 9. Histone western blot protocol | Abcam [abcam.com]
- 10. Western Blot Analysis for Histone H3 Methylation [bio-protocol.org]
- 11. epigentek.com [epigentek.com]
- 12. Epigenetic Changes in the Brain: Measuring Global Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. news-medical.net [news-medical.net]
- 16. Multi-color Flow Cytometry Protocol to Characterize Myeloid Cells in Mouse Retina Research - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validating IDH-C227's Efficacy: A Comparative Guide for Researchers in Glioma Drug Development
For researchers and drug development professionals navigating the landscape of isocitrate dehydrogenase 1 (IDH1) inhibitors for glioma, a critical evaluation of available compounds is paramount. This guide provides a comparative analysis of IDH-C227's effects across multiple glioma cell lines, juxtaposed with other prominent IDH1 inhibitors. The following data, experimental protocols, and pathway visualizations are intended to offer an objective resource for informed decision-making in preclinical research.
Comparative Efficacy of IDH1 Inhibitors on Glioma Cell Lines
The therapeutic potential of targeting mutant IDH1 (mIDH1) in glioma is a field of intense investigation. Several small molecule inhibitors have been developed to specifically target the neomorphic activity of the mutant enzyme, which produces the oncometabolite D-2-hydroxyglutarate (2-HG). This guide focuses on comparing the cellular effects of this compound with other key inhibitors such as AGI-5198 and Ivosidenib.
Table 1: Comparative Analysis of IDH1 Inhibitor Effects on 2-HG Production and Cell Viability in IDH1-Mutant Glioma Cell Lines
| Inhibitor | Cell Line | Assay | Endpoint | Result | Citation |
| This compound | HCT116 (IDH1-R132H) | DNA Repair | Homologous Recombination | Reverses 2-HG-induced HR defect | [1] |
| AGI-5198 | TS603 (Patient-Derived) | 2-HG Levels | 2-HG Reduction | >99% reduction at 2.5 µM | [2] |
| Cell Viability | IC50 | No significant effect on viability | [2][3] | ||
| Proliferation | Soft Agar Growth | Impaired colony formation | [4] | ||
| U87MG (IDH1-R132H) | Cell Proliferation | Cell Number | Reverses proliferation inhibition | [5] | |
| Ivosidenib (AG-120) | HCT116 (IDH1-R132H) | DNA Repair | Homologous Recombination | Reverses 2-HG-induced HR defect | [1] |
| Patient Tumors | 2-HG Levels | 2-HG Reduction | 91.1% reduction (500 mg q.d.) | [6] | |
| Non-enhancing Glioma | Clinical | Progression-Free Survival | Median PFS of 13.6 months | [7] | |
| Vorasidenib | Patient Tumors | 2-HG Levels | 2-HG Reduction | 92.6% reduction (50 mg q.d.) | [6] |
| ML309 | U87MG (IDH1-R132H) | 2-HG Levels | EC50 | 500 nM | [8] |
| Cell Viability | IC50 | > 50 µM | [8] | ||
| BAY-1436032 | Patient-Derived | Cell Viability | IC50 | No significant effect on viability | [2] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of IDH1 inhibitors, it is crucial to visualize the underlying signaling pathways and the experimental procedures used to assess their efficacy.
IDH1 Signaling Pathway and Point of Intervention
The mutation in the IDH1 enzyme leads to a cascade of downstream effects, primarily driven by the accumulation of the oncometabolite 2-HG. This oncometabolite competitively inhibits α-ketoglutarate-dependent dioxygenases, leading to epigenetic alterations and a block in cellular differentiation. IDH1 inhibitors, including this compound, aim to block the production of 2-HG, thereby restoring normal cellular processes.
References
- 1. 2-Hydroxyglutarate produced by neomorphic IDH mutations suppresses homologous recombination and induces PARP inhibitor sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Generation, characterization, and drug sensitivities of 12 patient-derived IDH1-mutant glioma cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. An Inhibitor of Mutant IDH1 Delays Growth and Promotes Differentiation of Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. EZH2 Inhibition Sensitizes IDH1R132H-Mutant Gliomas to Histone Deacetylase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glioma - ivosidenib - IDH1 mutation - LARVOL VERI [veri.larvol.com]
- 8. ML309: A potent inhibitor of R132H mutant IDH1 capable of reducing 2-hydroxyglutarate production in U87 MG glioblastoma cells - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Assessing the Selectivity of IDH-C227 for R132H vs. Other IDH1 Mutations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a hallmark of several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations, most commonly occurring at the arginine 132 (R132) residue, confer a neomorphic enzymatic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2] The accumulation of 2-HG disrupts normal cellular metabolism and epigenetic regulation, contributing to tumorigenesis.[3][4] This has made mutant IDH1 an attractive target for cancer therapy.
IDH-C227 is a potent and selective inhibitor of the IDH1 R132H mutation, the most prevalent IDH1 alteration.[5][6] This guide provides a comparative assessment of this compound's selectivity for the R132H mutation versus other IDH1 mutations, supported by available experimental data and detailed methodologies.
Data Presentation: Comparative Activity of this compound
The selectivity of an inhibitor is a critical parameter in drug development, as it determines the therapeutic window and potential off-target effects. While comprehensive data on the activity of this compound against a full panel of IDH1 R132 mutations is limited in publicly available literature, the following table summarizes the reported cellular potencies.
| IDH1 Mutation | Cell Line | IC50 (µM) |
| R132C | HT1080 | < 0.1 |
| R132H | U87MG | 0.25 |
Note: Data sourced from MedChemExpress.[5] The U87MG cell line is typically engineered to express the IDH1-R132H mutation for these assays.
Signaling Pathways and Experimental Workflow
To understand the context of this compound's function, it is essential to visualize the underlying biochemical pathway and the experimental process used to determine its efficacy.
Caption: Wild-type vs. mutant IDH1 pathway and inhibitor action.
Caption: Typical workflow for determining inhibitor selectivity.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the assessment of IDH1 inhibitors. These protocols are representative of the techniques used in the field to determine inhibitor selectivity and potency.
Recombinant IDH1 Mutant Enzyme Inhibition Assay (Biochemical)
This assay measures the ability of an inhibitor to block the neomorphic activity of purified mutant IDH1 enzyme.
a. Expression and Purification of Recombinant IDH1:
-
Human IDH1 (wild-type and various R132 mutants) is cloned into an expression vector (e.g., pET vector with an N-terminal His-tag).
-
The construct is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Protein expression is induced with Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Cells are harvested, lysed, and the recombinant protein is purified using nickel-affinity chromatography.
b. Enzyme Activity Assay:
-
The assay is performed in a 96- or 384-well plate format.
-
The reaction buffer typically contains 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, and 1 mM DTT.
-
Recombinant mutant IDH1 enzyme (e.g., 20-50 nM) is pre-incubated with a serial dilution of this compound (or DMSO as a vehicle control) for 15-30 minutes at room temperature.
-
The enzymatic reaction is initiated by adding the substrate, α-ketoglutarate (α-KG), and the cofactor, NADPH. The final concentrations are typically at or near the Km for each substrate (e.g., 250 µM α-KG and 25 µM NADPH).
-
The reaction progress is monitored by measuring the decrease in NADPH absorbance at 340 nm over time using a plate reader.
-
The initial reaction rates are calculated.
c. Data Analysis:
-
The percentage of inhibition is calculated for each inhibitor concentration relative to the DMSO control.
-
IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Selectivity is determined by comparing the IC50 values for the different IDH1 mutants and the wild-type enzyme.
Cellular 2-HG Production Assay
This assay measures the ability of an inhibitor to reduce the levels of the oncometabolite 2-HG in cells expressing mutant IDH1.
a. Cell Culture:
-
Cancer cell lines endogenously expressing IDH1 mutations (e.g., HT1080 for R132C) or engineered cell lines (e.g., U87MG stably transfected with IDH1-R132H) are used.
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
b. Compound Treatment:
-
Cells are treated with a serial dilution of this compound (typically ranging from low nM to high µM) or DMSO as a vehicle control.
-
The cells are incubated with the compound for a defined period, usually 48 to 72 hours, to allow for an effect on 2-HG levels.
c. 2-HG Measurement:
-
After incubation, the cell culture medium is collected, and/or the cells are lysed.
-
For analysis of secreted 2-HG, the medium is used. For intracellular 2-HG, a cell lysate is prepared (e.g., via methanol extraction).
-
The concentration of D-2-HG is quantified using a sensitive and specific method, most commonly Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
d. Data Analysis:
-
A standard curve using known concentrations of 2-HG is generated to quantify the levels in the experimental samples.
-
The percentage of 2-HG reduction is calculated for each inhibitor concentration relative to the DMSO-treated control.
-
Cellular IC50 values are determined by fitting the dose-response data to a non-linear regression model.
Conclusion
This compound is a potent inhibitor of mutant IDH1, demonstrating activity against both R132C and R132H mutations in cellular assays.[5] The available data suggests high potency, particularly against the R132C mutant. However, a comprehensive public dataset comparing its activity across the full spectrum of IDH1 R132 mutations (including R132G, R132S, and R132L) is needed to fully delineate its selectivity profile. The experimental protocols described provide a standardized framework for researchers to conduct such comparative studies, which are crucial for the continued development and clinical application of targeted IDH1 inhibitors.
References
- 1. 2-Hydroxyglutarate produced by neomorphic IDH mutations suppresses homologous recombination and induces PARP inhibitor sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Precision Oncology in Lower-Grade Gliomas: Promises and Pitfalls of Therapeutic Strategies Targeting IDH-Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Generation, characterization, and drug sensitivities of 12 patient-derived IDH1-mutant glioma cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IDH inhibition in gliomas: from preclinical models to clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound|CAS 1355324-14-9|DC Chemicals [dcchemicals.com]
A Comparative Guide to IDH1 Inhibitors: Evaluating IDH-C227 and Leading Alternatives in Anti-Tumor Activity
For researchers and drug development professionals investigating therapies targeting isocitrate dehydrogenase 1 (IDH1) mutations in cancer, a thorough understanding of the available inhibitors is crucial. While numerous compounds have been developed, the extent of publicly available data on their anti-tumor activity varies significantly. This guide provides a comparative overview of IDH-C227, a potent research inhibitor, and leading clinical-stage alternatives, Ivosidenib (AG-120) and Vorasidenib, supported by published experimental data.
Introduction to this compound
This compound is a potent and selective inhibitor of the IDH1 R132H mutation, the most common IDH1 mutation in several cancers, including glioma and acute myeloid leukemia (AML).[1][2][3] Available as a research chemical, its primary utility lies in preclinical investigations of the therapeutic potential of IDH1 inhibition.[2][3] Published data on its anti-tumor activity is limited, primarily focusing on its in vitro potency.
Comparative Analysis of IDH1 Inhibitors
To provide a comprehensive understanding of the current landscape of IDH1-targeted therapies, this guide focuses on a comparison between this compound and two well-characterized inhibitors, Ivosidenib and Vorasidenib, which have extensive preclinical and clinical data.
Data Presentation: Quantitative Comparison of IDH1 Inhibitors
The following table summarizes the available quantitative data for this compound and its alternatives. This data is compiled from various published studies and provides a basis for comparing their potency and efficacy in different experimental settings.
| Inhibitor | Target(s) | In Vitro Potency (IC50) | Cellular Activity (2-HG Inhibition IC50) | Key In Vivo/Clinical Findings |
| This compound | IDH1 R132H | < 0.1 µM (enzymatic assay)[2][3] | < 0.25 µM (in HT1080 & U87MG cells)[2][3] | Limited publicly available in vivo data. Mentioned to reverse homologous recombination defects in vitro.[4] |
| Ivosidenib (AG-120) | Mutant IDH1 | 40-50 nM (against R132H & R132C)[5] | 50-220 nM (across various cell lines)[5] | FDA-approved for IDH1-mutant AML and cholangiocarcinoma.[6] In glioma, demonstrated greater activity in non-enhancing tumors.[7] |
| Vorasidenib (AG-881) | Pan-mutant IDH1/2 | 0.04–22 nM (against various IDH1/2 mutations)[6] | Not explicitly stated in the provided results. | Brain-penetrant. Phase III INDIGO trial showed significant improvement in progression-free survival in patients with non-enhancing grade 2 IDH-mutant gliomas.[8][9] |
| BAY1436032 | Mutant IDH1 | Not explicitly stated in the provided results. | Not explicitly stated in the provided results. | Reduced 2-HG levels, decreased cell proliferation, and induced glial differentiation in preclinical models, leading to survival benefit in animal models.[7] |
| DS-1001 | Mutant IDH1 | Not explicitly stated in the provided results. | Not explicitly stated in the provided results. | In a Phase I trial for recurrent/progressive IDH-mutant glioma, the objective response rate was 17.1% for enhancing tumors and 33.3% for non-enhancing tumors.[7] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published findings. Below are summaries of typical experimental protocols used to evaluate the anti-tumor activity of IDH1 inhibitors, based on descriptions in the cited literature.
In Vitro IDH1 Enzyme Inhibition Assay
-
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of mutant IDH1.
-
Methodology:
-
Recombinant human mutant IDH1 (e.g., R132H) enzyme is incubated with the substrate α-ketoglutarate (α-KG) and the cofactor NADPH in a reaction buffer.
-
A serial dilution of the test inhibitor (e.g., this compound) is added to the reaction mixture.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The rate of NADPH consumption, which is proportional to the enzyme activity, is measured by monitoring the decrease in absorbance at 340 nm.
-
IC50 values are calculated by plotting the percent inhibition against the inhibitor concentration.
-
Cellular 2-Hydroxyglutarate (2-HG) Production Assay
-
Objective: To measure the ability of an inhibitor to block the production of the oncometabolite 2-HG in cancer cells harboring an IDH1 mutation.
-
Methodology:
-
IDH1-mutant cancer cell lines (e.g., HT1080 fibrosarcoma, U87MG glioblastoma) are seeded in multi-well plates.
-
Cells are treated with a range of concentrations of the IDH1 inhibitor for a defined period (e.g., 24-72 hours).
-
After treatment, intracellular metabolites are extracted using a suitable solvent (e.g., methanol/water).
-
The concentration of 2-HG in the cell extracts is quantified using a sensitive analytical method, typically liquid chromatography-mass spectrometry (LC-MS).
-
IC50 values are determined by normalizing the 2-HG levels to the total protein concentration or cell number and fitting the data to a dose-response curve.
-
In Vivo Tumor Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of an IDH1 inhibitor in a living organism.
-
Methodology:
-
Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously or orthotopically implanted with IDH1-mutant cancer cells or patient-derived xenograft (PDX) tissue.
-
Once tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
The treatment group receives the IDH1 inhibitor (e.g., Vorasidenib) via a clinically relevant route of administration (e.g., oral gavage) at a specified dose and schedule. The control group receives a vehicle control.
-
Tumor volume is measured regularly using calipers (for subcutaneous models) or monitored by imaging techniques like MRI (for orthotopic models).
-
At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., measurement of 2-HG levels, immunohistochemistry for proliferation and apoptosis markers).
-
Efficacy is assessed by comparing the tumor growth inhibition between the treated and control groups.
-
Mandatory Visualizations
Signaling Pathway of Mutant IDH1
The following diagram illustrates the neomorphic activity of mutant IDH1, leading to the production of the oncometabolite 2-hydroxyglutarate (2-HG) and its downstream effects.
Caption: Mutant IDH1 signaling pathway.
Experimental Workflow for Evaluating IDH1 Inhibitors
This diagram outlines a typical workflow for the preclinical evaluation of a novel IDH1 inhibitor.
Caption: Preclinical to clinical workflow for IDH1 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. allgenbio.com [allgenbio.com]
- 3. admin.biosschina.com [admin.biosschina.com]
- 4. Precision Oncology in Lower-Grade Gliomas: Promises and Pitfalls of Therapeutic Strategies Targeting IDH-Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mybiosource.com [mybiosource.com]
- 6. Recent advances of IDH1 mutant inhibitor in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. IDH inhibition in gliomas: from preclinical models to clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pure.eur.nl [pure.eur.nl]
On-Target Confirmation of IDH1-C227: A Comparative Guide to Thermal Shift Assays
For Researchers, Scientists, and Drug Development Professionals
In the development of targeted therapies such as IDH1-C227, a potent inhibitor of mutant isocitrate dehydrogenase 1 (IDH1), rigorous confirmation of on-target engagement is paramount. The cellular thermal shift assay (CETSA) has emerged as a powerful technique to directly measure the binding of a compound to its target protein in a cellular environment. This guide provides a comparative overview of using thermal shift assays to confirm the on-target effects of IDH1 inhibitors, supported by experimental data and protocols for key methodologies.
Comparison of Target Engagement Assays
While various methods can assess the efficacy of an IDH1 inhibitor, they provide different types of information. Thermal shift assays directly measure the physical interaction between the inhibitor and the target protein. In contrast, biochemical and cellular assays measure the functional consequence of this interaction, which is the inhibition of 2-hydroxyglutarate (2-HG) production.
| Assay Type | Principle | Key Parameter | Typical Results for Potent IDH1 Inhibitors |
| Thermal Shift Assay (DSF/CETSA) | Ligand binding increases the thermal stability of the target protein. | ΔTm (°C) (Change in Melting Temperature) | Significant positive shift in melting temperature (e.g., >2°C) in the presence of the inhibitor. |
| Biochemical Assay | Measures the inhibitor's ability to block the enzymatic activity of purified mutant IDH1 in converting α-ketoglutarate to 2-HG. | IC50 (nM) (Half-maximal inhibitory concentration) | Low nanomolar IC50 values, indicating high potency.[1] |
| Cellular Assay | Quantifies the reduction of 2-HG levels in cells expressing mutant IDH1 after treatment with the inhibitor. | EC50 (nM) (Half-maximal effective concentration) | Potent reduction of cellular 2-HG levels, with low nanomolar EC50 values. |
Visualizing the Thermal Shift Assay Workflow
The following diagram illustrates the general workflow of a Differential Scanning Fluorimetry (DSF)-based thermal shift assay, a common method for assessing protein thermal stability in response to ligand binding.
References
Evaluating the Synergistic Effects of Mutant IDH1 Inhibition with Temozolomide in Glioma
A Comparative Guide for Researchers
This guide provides an objective comparison of the synergistic anti-tumor effects of combining a mutant isocitrate dehydrogenase 1 (IDH1) inhibitor, using IDH-C227 as a representative compound, with the standard-of-care chemotherapy agent, temozolomide (TMZ), for the treatment of IDH1-mutant gliomas. The analysis is based on preclinical data from studies investigating the interaction between various mutant IDH1 inhibitors and TMZ, outlining the underlying mechanisms, quantitative outcomes, and detailed experimental protocols.
Introduction: The Rationale for Combination Therapy
Gliomas harboring mutations in the IDH1 gene represent a distinct molecular subtype.[1] These mutations, most commonly the R132H variant, lead to the production of the oncometabolite D-2-hydroxyglutarate (D-2-HG), which plays a central role in gliomagenesis through epigenetic dysregulation.[1][2] Temozolomide (TMZ) is an alkylating agent that induces DNA damage, forming the basis of standard chemotherapy for high-grade gliomas.[1][2]
The therapeutic strategy of combining a specific mutant IDH1 inhibitor like this compound with TMZ is built on the premise that IDH1-mutant cells possess inherent vulnerabilities in their DNA damage response (DDR) pathways, which can be exploited to enhance the efficacy of DNA-damaging agents like TMZ.[3][4]
Mechanism of Synergistic Action
The synergy between mutant IDH1 inhibitors and temozolomide is primarily attributed to the compromised ability of IDH1-mutant cells to repair DNA damage. This creates a synthetic lethal interaction. The key mechanisms are:
-
Impaired DNA Repair Pathways: IDH1-mutant cells exhibit a diminished capacity for DNA repair. Specifically, the ATM/CHK2 signaling pathway, a critical component of the response to DNA double-strand breaks, is impaired.[3][5] This leads to an accumulation of TMZ-induced DNA damage, pushing the cells towards apoptosis.
-
Increased DNA Damage and Apoptosis: In IDH1-mutant cells, TMZ treatment results in a greater level of DNA damage, as evidenced by increased levels of the marker γH2AX, compared to IDH-wildtype cells.[3] This heightened DNA damage translates to a more robust induction of apoptosis.[3][4]
-
PARP1 Pathway Compromise: The oncometabolite D-2-HG, produced by mutant IDH1, can lead to reduced intracellular levels of NAD+, a necessary cofactor for the DNA repair enzyme Poly (ADP-ribose) polymerase 1 (PARP1).[4] This impairment of the PARP1-mediated base excision repair pathway further sensitizes mutant cells to TMZ.[4]
Quantitative Data from Preclinical Studies
While specific data for the compound this compound in combination with temozolomide is limited in publicly available literature, extensive preclinical research on other mutant IDH1 inhibitors and genetic models of IDH1 mutation demonstrates significant synergy. The following tables summarize representative findings.
Table 1: In Vitro Synergistic Effects on Glioma Cell Lines
| Cell Line Model | Parameter | TMZ Alone | Mutant IDH1 Model + TMZ | Fold Change / Synergy | Reference |
| U251 (IDH1-R132H) | IC50 (µM) | ~1791 | ~772 | > 2-fold decrease | [4] |
| Ln229 (IDH1-R132H) | IC50 | Approx. half of wild-type | Significantly lower | p < 0.01 | [3][5] |
| U87 (IDH1-R132H) | IC50 | Approx. half of wild-type | Significantly lower | p < 0.01 | [3][5] |
| IDH1-mutant astrocytes | Clonogenic Survival | ~60% | <20% (with PLK1i + TMZ) | Significant synergy | [6][7] |
| Patient-Derived Glioma | Apoptosis (Annexin V+) | Baseline | Significantly Increased | p < 0.01 | [3] |
Note: Data presented are from studies using genetically engineered cell lines expressing mutant IDH1 or patient-derived cells. The synergistic effects are often demonstrated in combination with other agents that exploit the vulnerabilities of IDH1-mutant cells.
Table 2: In Vivo Efficacy in Xenograft Models
| Animal Model | Treatment Group | Outcome | Result | Reference |
| IDH1-R132C PDX | SYC-435 + TMZ + RT | Median Survival | Significantly prolonged vs. single agents | [8] |
| IDH1-mutant PDX | AZA + TMZ | Anti-tumor effect | Enhanced efficacy | [1][2] |
| IDH1-mutant Glioma | TMZ + NAMPT inhibitor | In vivo efficacy | Better than either agent alone | [2] |
| IDH1-mutant Glioma | TMZ + ATM inhibitor | Antitumor effect | Enhanced efficacy | [3][5] |
PDX: Patient-Derived Xenograft; RT: Radiotherapy; AZA: 5-azacytidine; NAMPT: Nicotinamide phosphoribosyltransferase.
Experimental Protocols
To evaluate the synergistic effects of this compound and temozolomide, a series of in vitro and in vivo experiments are required. The following protocols outline the standard methodologies.
Cell Viability and Synergy Analysis
-
Cell Culture: Culture IDH1-mutant and wild-type human glioma cell lines in appropriate media.
-
Dose-Response Curves: Seed cells in 96-well plates. After 24 hours, treat with a range of concentrations of this compound and TMZ, both as single agents and in combination at fixed ratios.
-
Viability Assay: After 72-96 hours of incubation, assess cell viability using an MTT or CellTiter-Glo Luminescent Cell Viability Assay.
-
Synergy Calculation: Calculate the Combination Index (CI) using the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
DNA Damage Assessment
-
Cell Treatment: Grow cells on coverslips and treat with this compound, TMZ, or the combination for a specified time (e.g., 24-48 hours).
-
Immunofluorescence: Fix and permeabilize the cells. Incubate with a primary antibody against phosphorylated H2AX (γH2AX), a marker of DNA double-strand breaks.
-
Imaging: After incubation with a fluorescently labeled secondary antibody and DAPI for nuclear counterstaining, visualize and quantify the γH2AX foci per nucleus using a fluorescence microscope.[3]
Apoptosis Assay
-
Cell Treatment: Treat cells in culture with the respective single agents or the combination.
-
Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The percentage of Annexin V-positive/PI-negative cells represents the early apoptotic population, and Annexin V-positive/PI-positive cells represent late apoptotic/necrotic cells.[3]
In Vivo Xenograft Studies
-
Tumor Implantation: Establish orthotopic (intracranial) xenografts by injecting human IDH1-mutant glioma cells into the brains of immunodeficient mice.
-
Treatment Regimen: Once tumors are established (confirmed by bioluminescence or MRI), randomize mice into treatment groups: vehicle control, this compound alone, TMZ alone, and the combination of this compound and TMZ. Administer drugs according to a predetermined schedule and dosage.[8]
-
Efficacy Monitoring: Monitor tumor growth via imaging and record animal survival.
-
Endpoint Analysis: At the end of the study, harvest tumors for histological and molecular analysis (e.g., immunohistochemistry for apoptosis and proliferation markers).
Conclusion and Future Directions
The combination of a mutant IDH1 inhibitor like this compound with temozolomide represents a promising therapeutic strategy for IDH1-mutant gliomas. The synergy is mechanistically driven by the exploitation of inherent DNA damage repair deficiencies in the tumor cells. While direct clinical data for this compound is emerging, the wealth of preclinical evidence from similar compounds strongly supports this approach. Future research should focus on optimizing dosing schedules, understanding potential resistance mechanisms, and translating these preclinical findings into well-designed clinical trials to improve outcomes for patients with IDH1-mutant gliomas.
References
- 1. From Laboratory Studies to Clinical Trials: Temozolomide Use in IDH-Mutant Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From Laboratory Studies to Clinical Trials: Temozolomide Use in IDH-Mutant Gliomas [mdpi.com]
- 3. Mutant IDH1 Enhances Temozolomide Sensitivity via Regulation of the ATM/CHK2 Pathway in Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemosensitivity of IDH1-mutated gliomas due to an impairment in PARP1-mediated DNA repair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mutant IDH1 Enhances Temozolomide Sensitivity via Regulation of the ATM/CHK2 Pathway in Glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PLK1 inhibition enhances temozolomide efficacy in IDH1 mutant gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PLK1 inhibition enhances temozolomide efficacy in IDH1 mutant gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synergistic anti-tumor efficacy of mutant isocitrate dehydrogenase 1 inhibitor SYC-435 with standard therapy in patient-derived xenograft mouse models of glioma - PMC [pmc.ncbi.nlm.nih.gov]
Validating Biomarkers for Predicting Response to IDH1 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of targeted inhibitors against mutant Isocitrate Dehydrogenase 1 (IDH1) has marked a significant advancement in the treatment of several cancers, including acute myeloid leukemia (AML), cholangiocarcinoma, and glioma. IDH-C227 is a potent and selective inhibitor of the IDH1 R132H mutation, the most common IDH1 alteration.[1][2][3][4][5] While the presence of an IDH1 mutation is the primary prerequisite for considering treatment with an IDH1 inhibitor, it is not a perfect predictor of response.[2] This guide provides a comparative overview of biomarkers with the potential to refine patient selection and predict clinical outcomes for IDH1 inhibitors like this compound, with supporting data primarily drawn from studies of the clinically approved IDH1 inhibitor, ivosidenib.
Primary Predictive Biomarkers: Beyond the IDH1 Mutation
While the IDH1 R132H mutation is the foundational biomarker for therapy with this compound, emerging evidence suggests that co-occurring genetic alterations can significantly influence primary resistance to IDH1 inhibitors.
Table 1: Comparison of Genetic Biomarkers for Primary Resistance to IDH1 Inhibitors
| Biomarker Category | Specific Biomarkers | Putative Impact on Response | Method of Detection |
| Receptor Tyrosine Kinase (RTK) Pathway Mutations | NRAS, KRAS, PTPN11, FLT3 | Associated with primary resistance and lack of clinical response.[5][6][7][8] | Next-Generation Sequencing (NGS) |
| Hematopoietic Differentiation-Related Gene Mutations | RUNX1, CEBPA, GATA2 | Co-occurring mutations may be associated with a worse response to IDH inhibitors.[9] | Next-Generation Sequencing (NGS) |
| Leukemia Stemness Markers | High expression of genes like FOXC1, CD99 | Increased leukemia stemness scores are linked to primary resistance to IDH inhibitors.[9] | Gene Expression Profiling (e.g., RNA-seq) |
Pharmacodynamic and Response Monitoring Biomarkers
These biomarkers are crucial for assessing target engagement and early signs of therapeutic response.
Table 2: Comparison of Pharmacodynamic and Response Biomarkers
| Biomarker | Description | Utility | Method of Detection |
| 2-Hydroxyglutarate (2-HG) | The oncometabolite produced by mutant IDH1. Its reduction indicates target inhibition.[6][10] | Monitoring drug activity. A significant and sustained reduction is a necessary, but not sufficient, condition for clinical response. | Mass Spectrometry (LC-MS/MS) of plasma or tumor tissue, Magnetic Resonance Spectroscopy (MRS).[10] |
| Glutamate | A metabolite whose levels may increase upon effective IDH1 inhibition.[4][10] | A potential non-invasive imaging biomarker of response, often assessed alongside 2-HG. | Magnetic Resonance Spectroscopy (MRS).[4][10] |
| Global DNA Methylation | Mutant IDH1 induces a CpG island methylator phenotype (CIMP). Inhibition can lead to demethylation. | A potential indicator of epigenetic reprogramming and therapeutic effect. | Whole-genome bisulfite sequencing, methylation arrays. |
Biomarkers of Acquired Resistance
Patients who initially respond to IDH1 inhibitors may unfortunately develop resistance over time. Understanding the molecular mechanisms of acquired resistance is key to long-term patient management and the development of subsequent lines of therapy.
Table 3: Comparison of Biomarkers for Acquired Resistance to IDH1 Inhibitors
| Biomarker Category | Specific Biomarkers | Mechanism of Resistance | Method of Detection |
| Second-Site IDH1 Mutations | e.g., IDH1 S280F | These mutations can sterically hinder the binding of the inhibitor to the mutant IDH1 protein, leading to the restoration of 2-HG production.[11] | Next-Generation Sequencing (NGS) |
| Isoform Switching | Emergence of IDH2 mutations (e.g., IDH2 R140Q, IDH2 R172V) | The cancer cells become dependent on the mutant IDH2 enzyme for 2-HG production, bypassing the inhibition of mutant IDH1.[3][7][9] | Next-Generation Sequencing (NGS) |
| Emergence of RTK Pathway Mutations | NRAS, KRAS, etc. | Activation of alternative signaling pathways that drive cancer cell growth and survival, independent of the IDH1 pathway.[5][6][7] | Next-Generation Sequencing (NGS) |
Experimental Protocols
1. Next-Generation Sequencing (NGS) for Mutation Detection:
-
Objective: To identify baseline co-occurring mutations and monitor for the emergence of resistance mutations in longitudinal samples (e.g., plasma or bone marrow).
-
Methodology:
-
Sample Collection: Collect peripheral blood or bone marrow aspirates at baseline and at the time of relapse.
-
DNA Extraction: Isolate genomic DNA from the collected samples.
-
Library Preparation: Prepare sequencing libraries using a targeted gene panel that includes IDH1, IDH2, genes in the RTK pathway (NRAS, KRAS, PTPN11, FLT3), and genes related to hematopoietic differentiation (RUNX1, CEBPA, GATA2).
-
Sequencing: Perform deep sequencing on a platform such as Illumina NovaSeq or MiSeq.
-
Data Analysis: Align sequencing reads to the human reference genome and call genetic variants. Analyze the variant allele frequency (VAF) to identify and track clonal evolution.
-
2. 2-Hydroxyglutarate (2-HG) Quantification by LC-MS/MS:
-
Objective: To measure the levels of the oncometabolite 2-HG in patient samples as a measure of target engagement.
-
Methodology:
-
Sample Collection: Collect plasma or tumor tissue samples at baseline and at multiple time points during treatment.
-
Metabolite Extraction: Extract metabolites from the samples using a suitable solvent (e.g., methanol/acetonitrile/water).
-
LC-MS/MS Analysis: Separate and detect 2-HG using a liquid chromatography system coupled to a triple quadrupole mass spectrometer. Use a stable isotope-labeled internal standard for accurate quantification.
-
Data Analysis: Quantify the concentration of 2-HG and compare the levels at different time points to baseline.
-
3. In Vivo Magnetic Resonance Spectroscopy (MRS) for Non-invasive Biomarker Monitoring:
-
Objective: To non-invasively monitor changes in 2-HG and glutamate levels in tumors as an early indicator of response.
-
Methodology:
-
Patient Preparation: Position the patient in the MRI scanner.
-
Image Acquisition: Acquire anatomical MR images to localize the tumor.
-
MRS Acquisition: Use a specialized 1H-MRS sequence to acquire spectra from the tumor region.
-
Data Processing: Process the raw MRS data to identify and quantify the peaks corresponding to 2-HG and glutamate.
-
Data Analysis: Compare the metabolite levels at baseline and follow-up scans to assess the treatment effect.
-
Visualizing Key Pathways and Workflows
Caption: The signaling pathway of mutant IDH1 and the inhibitory action of this compound.
Caption: Experimental workflow for validating and utilizing predictive biomarkers for this compound.
References
- 1. Predicting Response to IDH1/IDH2 Inhibitors Beyond IDH Mutations Using a Computational Model and it's Validation: A Beat AML Project Study | Cellworks [cellworks.life]
- 2. ashpublications.org [ashpublications.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Early Noninvasive Metabolic Biomarkers of Mutant IDH Inhibition in Glioma [escholarship.org]
- 5. missionbio.com [missionbio.com]
- 6. ashpublications.org [ashpublications.org]
- 7. researchgate.net [researchgate.net]
- 8. Research Portal [scholarship.miami.edu]
- 9. The Molecular Mechanisms of Resistance to IDH Inhibitors in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 11. Assessing acquired resistance to IDH1 inhibitor therapy by full-exon IDH1 sequencing and structural modeling - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Metabolomics of Cells Treated with IDH-C227 and AGI-5198: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the metabolic effects of two prominent mutant isocitrate dehydrogenase 1 (IDH1) inhibitors, IDH-C227 and AGI-5198. This analysis is supported by experimental data, detailed methodologies, and visualizations of the key signaling pathways and workflows involved.
Mutations in the isocitrate dehydrogenase (IDH) enzyme are a hallmark of several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a pivotal role in tumorigenesis by altering cellular metabolism and epigenetics. Small molecule inhibitors targeting mutant IDH enzymes, such as this compound and AGI-5198, have emerged as promising therapeutic agents. Understanding their distinct impacts on cellular metabolism is crucial for optimizing their clinical application and developing novel therapeutic strategies.
Performance Comparison: Metabolic Alterations
Both this compound and AGI-5198 are potent and selective inhibitors of the mutant IDH1 R132H enzyme. Their primary mode of action is the reduction of the oncometabolite 2-HG. However, their broader effects on the cellular metabolome can differ, influencing various metabolic pathways.
Key Metabolite Changes
Treatment of IDH mutant cancer cells with either this compound or AGI-5198 leads to a significant reduction in intracellular 2-HG levels. This reduction is a key indicator of target engagement and therapeutic efficacy. Beyond 2-HG, these inhibitors modulate other critical metabolic pathways.
| Metabolite/Pathway | Effect of this compound | Effect of AGI-5198 | References |
| 2-Hydroxyglutarate (2-HG) | Significant reduction in HCT116 IDH1 R132H/+ and R132C/+ cells. | Significant reduction in various glioma and other cancer cell lines. | [1] |
| TCA Cycle Intermediates | Alters the α-ketoglutarate (αKG)/citrate ratio under hypoxic conditions. | Can lead to changes in TCA cycle intermediates, though effects can be cell-type dependent. | [2] |
| Glutamine Metabolism | Affects reductive glutamine metabolism under hypoxia, as indicated by M5 labeling of citrate from [U-13C5]glutamine. | In some contexts, can impact glutamine and glutamate levels. | [2] |
| Redox State (NADPH/NADP+) | Not explicitly detailed in available literature. | Can lead to an increase in the NADPH/NADP+ ratio by restoring the wild-type IDH1 function of producing NADPH. | [3] |
| Amino Acid Metabolism | Not explicitly detailed in available literature. | Can alter the levels of various amino acids. | [4] |
This table summarizes qualitative changes observed in various studies. Direct quantitative comparison is challenging due to different experimental systems.
Signaling Pathways and Experimental Workflows
The inhibition of mutant IDH1 by this compound and AGI-5198 initiates a cascade of downstream effects, primarily by reducing 2-HG levels. This alleviates the 2-HG-mediated inhibition of α-ketoglutarate-dependent dioxygenases, such as histone demethylases and the TET family of DNA hydroxylases. This, in turn, can lead to epigenetic reprogramming and cellular differentiation.
Caption: Signaling pathway of this compound and AGI-5198.
The general workflow for comparative metabolomics of cells treated with these inhibitors involves several key steps, from cell culture to data analysis.
Caption: General experimental workflow for comparative metabolomics.
Experimental Protocols
Detailed methodologies are critical for the reproducibility and interpretation of metabolomic studies. Below are summarized protocols for key experiments.
Cell Culture and Treatment
IDH1-mutant cancer cell lines (e.g., U87-MG, HT1080, or patient-derived cells) are cultured under standard conditions (37°C, 5% CO2). For treatment, cells are seeded and allowed to adhere overnight. The following day, the culture medium is replaced with fresh medium containing either this compound, AGI-5198, or a vehicle control (e.g., DMSO) at various concentrations and for specified durations (e.g., 24, 48, 72 hours).
Metabolite Extraction
Following treatment, cells are rapidly quenched to halt metabolic activity, typically using ice-cold saline or methanol. Metabolites are then extracted using a biphasic solvent system, such as a mixture of methanol, chloroform, and water, to separate polar and nonpolar metabolites. The extraction is usually performed at low temperatures to minimize metabolite degradation.
Metabolomic Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a widely used technique for both targeted and untargeted metabolomics due to its high sensitivity and specificity.
-
Chromatography: Hydrophilic interaction liquid chromatography (HILIC) is often used for the separation of polar metabolites, while reversed-phase (RP) chromatography is suitable for nonpolar metabolites.
-
Mass Spectrometry: High-resolution mass spectrometers, such as Orbitrap or time-of-flight (TOF) instruments, are used to acquire accurate mass data for metabolite identification. Tandem mass spectrometry (MS/MS) is employed to obtain fragmentation patterns for structural elucidation.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly effective for the analysis of volatile and thermally stable small molecules.
-
Derivatization: Prior to analysis, non-volatile metabolites are chemically derivatized to increase their volatility.
-
Separation and Detection: Metabolites are separated based on their boiling points and interaction with the GC column stationary phase and detected by a mass spectrometer.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a non-destructive technique that provides detailed structural information about metabolites.
-
Sample Preparation: Extracted metabolites are reconstituted in a deuterated solvent.
-
Data Acquisition: One-dimensional (1D) and two-dimensional (2D) NMR spectra are acquired to identify and quantify metabolites based on their unique chemical shifts and coupling patterns.
Conclusion
Both this compound and AGI-5198 are effective inhibitors of mutant IDH1, leading to a significant reduction in the oncometabolite 2-HG. While direct comparative metabolomic data is limited, available evidence suggests that both compounds can modulate the TCA cycle and related metabolic pathways. The choice between these inhibitors for research or therapeutic development may depend on the specific cancer type, the metabolic context of the tumor, and the desired downstream effects on cellular metabolism and signaling. Further head-to-head comparative studies under standardized conditions are warranted to fully elucidate the distinct metabolic consequences of these two important therapeutic agents.
References
- 1. Metabolic characterization of isocitrate dehydrogenase (IDH) mutant and IDH wildtype gliomaspheres uncovers cell type-specific vulnerabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IDH1 Mutations Alter Citric Acid Cycle Metabolism and Increase Dependence on Oxidative Mitochondrial Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mutant IDH1 Differently Affects Redox State and Metabolism in Glial Cells of Normal and Tumor Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Profiling the effects of isocitrate dehydrogenase 1 and 2 mutations on the cellular metabolome - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Reversal of "BRCAness" Phenotype with Mutant IDH Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of strategies to modulate the "BRCAness" phenotype, focusing on the reversal of this phenotype using inhibitors of mutant isocitrate dehydrogenase (IDH) enzymes. The content is based on preclinical data and is intended to inform research and drug development efforts in oncology.
Introduction: The "BRCAness" Phenotype in IDH-Mutant Cancers
Mutations in the isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) enzymes are frequently observed in several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations confer a neomorphic enzymatic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2] High levels of 2-HG competitively inhibit α-ketoglutarate-dependent dioxygenases, leading to epigenetic alterations and a defect in the homologous recombination (HR) pathway of DNA repair. This acquired HR deficiency is termed "BRCAness" and renders cancer cells highly sensitive to poly(ADP-ribose) polymerase (PARP) inhibitors.[1][3][4]
This guide focuses on the assessment of small molecule inhibitors of mutant IDH enzymes, such as IDH-C227 and the well-characterized AGI-5198, in reversing this "BRCAness" phenotype. Reversal of BRCAness restores HR function and, consequently, induces resistance to PARP inhibitors. We also present a comparison with an alternative approach: the induction of a "BRCAness" phenotype in BRCA-proficient cancers using agents like the histone deacetylase (HDAC) inhibitor vorinostat.
Data Presentation: Quantitative Comparison of Phenotypic Modulation
The following tables summarize quantitative data from preclinical studies, illustrating the effects of a mutant IDH1 inhibitor (AGI-5198) on reversing the "BRCAness" phenotype and the contrasting effect of an HDAC inhibitor (vorinostat) in inducing it. While specific data for this compound is limited in the public domain, AGI-5198 serves as a well-documented exemplar for this class of inhibitors.
Table 1: Reversal of "BRCAness" by Mutant IDH1 Inhibitor (AGI-5198)
| Experimental Endpoint | Cell Line | Treatment | Result | Fold Change (vs. Control) |
| 2-HG Production | IDH1-mutant Glioma Cells | AGI-5198 | >90% decrease in 2-HG levels | ~0.1 |
| RAD51 Foci Formation (HR proficiency) | IDH1-mutant HCT116 cells | AGI-5198 | Restoration of RAD51 foci formation post-irradiation | Increased |
| PARP Inhibitor Sensitivity (Clonogenic Survival) | IDH1-mutant HeLa cells | AGI-5198 + Olaparib | Increased cell survival compared to Olaparib alone | Increased |
Data synthesized from preclinical studies. The results demonstrate that AGI-5198 effectively reduces the oncometabolite 2-HG, restores homologous recombination (as measured by RAD51 foci formation), and consequently leads to resistance to PARP inhibitor treatment.
Table 2: Induction of "BRCAness" by HDAC Inhibitor (Vorinostat)
| Experimental Endpoint | Cell Line | Treatment | Result | Fold Change (vs. Control) |
| BRCA1 mRNA Expression | Hepatocellular Carcinoma cells | Vorinostat | Decreased BRCA1 mRNA levels | Decreased |
| RAD51 Protein Expression | Acute Myeloid Leukemia cells | Vorinostat | Decreased RAD51 protein levels | Decreased |
| PARP Inhibitor Synergy | Glioblastoma cells | Vorinostat + PARP inhibitor | Synergistic cytotoxicity | Increased |
Data synthesized from preclinical studies. These findings show that vorinostat can induce a "BRCAness" phenotype by downregulating key HR proteins, leading to increased sensitivity to PARP inhibitors.
Mandatory Visualization
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
References
- 1. 2-Hydroxyglutarate produced by neomorphic IDH mutations suppresses homologous recombination and induces PARP inhibitor sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BRCAness as a Biomarker of Susceptibility to PARP Inhibitors in Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PARP Inhibitors for Cancers with IDH Mutations - NCI [cancer.gov]
- 4. Targeting therapeutic vulnerabilities with PARP inhibition and radiation in IDH-mutant gliomas and cholangiocarcinomas - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Meta-Analysis of Preclinical Mutant IDH1 Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comprehensive meta-analysis of preclinical data on mutant isocitrate dehydrogenase 1 (IDH1) inhibitors. It offers an objective comparison of their performance, supported by experimental data, to aid in the evaluation and selection of candidates for further investigation.
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme represent a significant breakthrough in cancer metabolism, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2] This accumulation of 2-HG interferes with cellular differentiation and promotes tumorigenesis, making mutant IDH1 an attractive therapeutic target.[1][3] A number of small molecule inhibitors have since been developed to specifically target these mutant forms of IDH1. This guide synthesizes preclinical data from various studies to facilitate a comparative understanding of their efficacy and mechanisms of action.
In Vitro Efficacy: A Comparative Overview
The in vitro potency of various mutant IDH1 inhibitors has been evaluated across a range of cancer cell lines harboring different IDH1 mutations. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the efficacy of these compounds in reducing 2-HG production or inhibiting cell proliferation.
| Inhibitor | Target Mutation(s) | Cell Line | Assay Type | IC50 (nM) | Reference(s) |
| Ivosidenib (AG-120) | R132H, R132C | U87MG (R132H), HT-1080 (R132C) | 2-HG Inhibition | 50-220 | [4] |
| AGI-5198 | R132H, R132C | TS603 (glioma) | 2-HG Inhibition | 70 (R132H), 160 (R132C) | [1] |
| GSK321 | R132H, R132C, R132G | HT-1080 (R132C) | 2-HG Inhibition | 4.6 (R132H), 3.8 (R132C), 2.9 (R132G) | |
| IDH305 | R132H | 2-HG Inhibition | 18 | [5] | |
| DS-1001b | R132C | HT-1080 | Cell Proliferation | 112 | [6] |
| ML309 | R132H, R132C | U87MG (R132H) | 2-HG Inhibition | 96 | |
| Compound 14 (2H-1λ2-Pyridin-2-one derivative) | R132H, R132C | 2-HG Inhibition | 81 (R132H), 72 (R132C) | [1] | |
| T001-0657 | R132C | HT-1080 | Cell Proliferation | 1311 | [6] |
| LY3410738 | Mutant IDH1 | Patient-derived AML cells | Differentiation Induction | Not reported | [7] |
| AG-881 (Vorasidenib) | IDH1 and IDH2 mutants | 2-HG Inhibition | 0.04–22 | [1] |
In Vivo Efficacy: Tumor Growth Inhibition
Preclinical in vivo studies, typically using xenograft models, are crucial for evaluating the therapeutic potential of mutant IDH1 inhibitors. These studies assess the ability of the compounds to inhibit tumor growth and reduce 2-HG levels in a living organism.
| Inhibitor | Cancer Type | Animal Model | Key Findings | Reference(s) |
| Ivosidenib (AG-120) | Intrahepatic Cholangiocarcinoma | Immune-competent mice with CKI R132C allografts | Inhibited tumor growth over 21 days.[8] | [8] |
| AGI-5198 | Glioma | Xenograft model | Showed strong inhibitory effect.[1] | [1] |
| Compound 35 | Glioblastoma | U87 R132H xenograft model | ~90% tumor 2-HG inhibition following BID dosing.[9] | [9] |
| DS-1001b | Chondrosarcoma | In vivo models | Impaired proliferation of chondrosarcoma cells.[1] | [1] |
| LY3410738 | Acute Myeloid Leukemia | Patient-derived orthotopic animal models | Eliminated AML cells.[7] | [7] |
Signaling Pathways and Experimental Workflows
The development of mutant IDH1 inhibitors has been guided by a growing understanding of the downstream signaling pathways affected by the oncometabolite 2-HG. The following diagrams illustrate these pathways and a typical experimental workflow for inhibitor screening.
Caption: Signaling pathway of mutant IDH1 and the mechanism of its inhibitors.
Caption: A typical preclinical experimental workflow for the discovery and evaluation of mutant IDH1 inhibitors.
Experimental Protocols
Detailed methodologies are critical for the replication and validation of preclinical findings. Below are summaries of key experimental protocols commonly employed in the evaluation of mutant IDH1 inhibitors.
Biochemical Enzymatic Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the mutant IDH1 protein.
-
Principle: The assay quantifies the production of NADPH, a byproduct of the enzymatic reaction, which can be measured by fluorescence or absorbance.
-
Reagents: Purified recombinant mutant IDH1 enzyme, α-ketoglutarate (substrate), NADPH (cofactor), and the test compound.
-
Procedure:
-
The mutant IDH1 enzyme is incubated with the test compound at various concentrations.
-
The enzymatic reaction is initiated by the addition of α-ketoglutarate and NADPH.
-
The rate of NADPH consumption is monitored over time using a plate reader.
-
IC50 values are calculated by plotting the percentage of enzyme inhibition against the compound concentration.[10]
-
Cell-Based 2-HG Inhibition Assay
This assay measures the ability of a compound to reduce the levels of the oncometabolite 2-HG in cancer cells harboring an IDH1 mutation.
-
Principle: Intracellular or extracellular 2-HG levels are quantified using mass spectrometry (LC-MS/MS) or a specific enzymatic assay.
-
Cell Lines: Cancer cell lines endogenously expressing or engineered to express mutant IDH1 (e.g., U87MG-IDH1-R132H, HT-1080).
-
Procedure:
-
Cells are seeded in multi-well plates and treated with the test compound at various concentrations for a specified period (e.g., 24-72 hours).
-
Cell lysates or culture media are collected.
-
2-HG levels are quantified using LC-MS/MS or a coupled enzymatic assay that converts 2-HG to a detectable product.
-
IC50 values are determined by plotting the percentage of 2-HG reduction against the compound concentration.
-
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of a compound in a living organism.
-
Principle: Human cancer cells with an IDH1 mutation are implanted into immunocompromised mice. The effect of the test compound on tumor growth is then monitored.
-
Animal Models: Immunocompromised mice (e.g., nude or SCID mice).
-
Procedure:
-
A suspension of mutant IDH1 cancer cells is injected subcutaneously or orthotopically into the mice.
-
Once tumors are established, mice are randomized into treatment and control groups.
-
The treatment group receives the test compound (e.g., orally or intraperitoneally) according to a specific dosing schedule. The control group receives a vehicle.
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, tumors may be excised for further analysis, such as measuring intratumoral 2-HG levels.[9]
-
This guide provides a snapshot of the preclinical landscape for mutant IDH1 inhibitors. The presented data and methodologies offer a foundation for researchers to compare existing compounds and guide the development of novel, more effective therapies targeting this critical oncogenic pathway.
References
- 1. Recent advances of IDH1 mutant inhibitor in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular Pathways: Isocitrate Dehydrogenase Mutations in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Efficacy and safety of IDH inhibitors in IDH-mutated cancers: a systematic review and meta-analysis of 4 randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of novel IDH1-R132C inhibitors through structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IDH1 mutant: Gene Variant Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com:443]
- 8. Inhibition of mutant IDH1 restores solid tumor immune sensitivity | BioWorld [bioworld.com]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of Novel IDH1 Inhibitor Through Comparative Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Long-Term Efficacy of IDH Inhibitors in Preventing Tumor Recurrence
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the long-term efficacy of IDH-C227 and other isocitrate dehydrogenase (IDH) inhibitors in preventing tumor recurrence, supported by available experimental data. The information is intended to assist researchers and drug development professionals in evaluating the therapeutic landscape for IDH-mutant cancers, particularly gliomas.
Introduction to IDH Mutations and Targeted Inhibition
Mutations in the isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) enzymes are a hallmark of several cancers, including a majority of lower-grade gliomas.[1][2] These mutations lead to a neomorphic enzymatic function, converting α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (D-2-HG).[2][3][4][5] D-2-HG competitively inhibits α-KG-dependent enzymes, leading to epigenetic dysregulation and a block in cellular differentiation, thereby driving tumorigenesis.[3][4] IDH inhibitors are a class of targeted therapies designed to block the production of D-2-HG, offering a promising therapeutic strategy for IDH-mutant tumors.[1][6] This guide focuses on this compound and compares its profile with other prominent IDH inhibitors: vorasidenib, ivosidenib, and enasidenib.
Comparative Efficacy in Preventing Tumor Recurrence
The following tables summarize the available quantitative data on the efficacy of this compound and comparator IDH inhibitors in preventing tumor recurrence. Data for vorasidenib is the most mature for long-term glioma treatment, stemming from the pivotal Phase 3 INDIGO trial. Information on this compound is currently limited to preclinical data.
Table 1: Preclinical Efficacy of this compound
| Compound | Cancer Cell Line | IC50 | Efficacy Metric | Result | Source |
| This compound | HT-1080 (Fibrosarcoma) | < 0.1 µmol/L | 2-HG Inhibition | Potent inhibition of D-2-HG production | [7] |
| This compound | U87MG (Glioblastoma) | 0.25 µmol/L | 2-HG Inhibition | Potent inhibition of D-2-HG production | [7] |
Table 2: Clinical Efficacy of Comparator IDH Inhibitors in IDH-Mutant Glioma
| Drug | Trial/Study | Tumor Type | N | Median Progression-Free Survival (PFS) | Median Time to Next Intervention (TTNI) | Source |
| Vorasidenib | INDIGO (Phase 3) | Grade 2 Glioma | 331 | Not Estimable (vs. 11.4 months for placebo) | Not Estimable (vs. 20.1 months for placebo) | [8][9] |
| Ivosidenib | Phase 1 Study | Non-enhancing Glioma | 35 | 13.6 months | Not Reported | [10] |
| Ivosidenib | Phase 1 Study | Enhancing Glioma | 31 | 1.4 months | Not Reported | [10] |
| Ivosidenib | Real-world Cohort | Grade 2-4 Glioma | 74 | 31 months | Not Reported | [11] |
| Enasidenib, Ivosidenib, Vorasidenib | Single Center Retrospective | Recurrent High-Grade Glioma | 23 | 6.8 months | Not Reported | [12] |
Signaling Pathways and Experimental Workflows
To visually represent the underlying biology and experimental approaches, the following diagrams have been generated using Graphviz.
Caption: IDH1 signaling in normal versus mutant cancer cells and the inhibitory action of this compound.
Caption: Workflow for assessing anti-tumor efficacy in preclinical and clinical settings.
Caption: Logical comparison of the current evidence for this compound versus established IDH inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative protocols for key experiments cited in the evaluation of IDH inhibitors.
Preclinical In Vivo Efficacy Study
Objective: To determine the in vivo efficacy of an IDH inhibitor (e.g., this compound) in a patient-derived xenograft (PDX) mouse model of IDH-mutant glioma.
Methodology:
-
Animal Model: Severe combined immunodeficient (SCID) or other immunocompromised mice are used. Patient-derived IDH1-mutant glioma cells are cultured and prepared for implantation.[13][14]
-
Orthotopic Implantation: A stereotactic apparatus is used to inject a suspension of the glioma cells into the cerebrum of anesthetized mice. This mimics the natural location of the tumor.[14]
-
Tumor Growth Monitoring: Tumor growth is monitored non-invasively using bioluminescence imaging (if cells are luciferase-tagged) or magnetic resonance imaging (MRI).[14]
-
Treatment Administration: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. The IDH inhibitor is administered orally at a specified dose and schedule. The control group receives a vehicle solution.
-
Efficacy Endpoints: The primary endpoints are typically tumor growth inhibition and overall survival. Tumor volume is measured at regular intervals. Survival is monitored until a humane endpoint is reached (e.g., significant weight loss, neurological symptoms).
-
Pharmacodynamic Assessment: At the end of the study, brain tissue is harvested to measure the levels of D-2-HG to confirm target engagement by the inhibitor.
Clinical Trial Protocol for Progression-Free Survival
Objective: To evaluate the efficacy of an investigational IDH inhibitor in delaying tumor progression in patients with recurrent IDH-mutant glioma.
Methodology:
-
Patient Population: Eligible patients are adults with a histologically confirmed diagnosis of recurrent grade 2 or higher IDH-mutant glioma who have undergone at least one prior therapy.[15][16]
-
Study Design: A randomized, double-blind, placebo-controlled design is often employed. Patients are randomized to receive either the investigational IDH inhibitor or a placebo, administered orally on a continuous daily schedule.[8][9]
-
Tumor Assessment: Tumor assessments are performed at baseline and at regular intervals (e.g., every 8 weeks) using MRI. The Response Assessment in Neuro-Oncology (RANO) criteria are used to define tumor progression.[15][17]
-
Primary Endpoint - Progression-Free Survival (PFS): PFS is defined as the time from randomization until the first documentation of objective tumor progression or death from any cause, whichever comes first.[15][18]
-
Secondary Endpoints: These may include overall survival (OS), time to next intervention (TTNI), objective response rate (ORR), and safety and tolerability.[8][9]
-
Statistical Analysis: The primary analysis of PFS is typically performed using a log-rank test to compare the Kaplan-Meier curves of the two treatment arms. A hazard ratio is calculated to quantify the treatment effect.[8][9]
Conclusion
The landscape of targeted therapies for IDH-mutant gliomas is rapidly evolving. While this compound shows promise in preclinical models through its potent inhibition of D-2-HG, extensive long-term efficacy data in preventing tumor recurrence is not yet publicly available. In contrast, vorasidenib has demonstrated a significant and clinically meaningful improvement in progression-free survival and time to next intervention in patients with grade 2 IDH-mutant glioma, setting a new benchmark for this patient population. Ivosidenib and enasidenib also show activity, particularly in non-enhancing gliomas and other IDH-mutant malignancies.
Future research will need to establish the long-term clinical efficacy and safety profile of this compound. Head-to-head comparisons with other IDH inhibitors and evaluation in combination with other therapeutic modalities will be crucial in defining its ultimate role in the management of IDH-mutant cancers. The detailed experimental protocols provided herein offer a framework for the continued investigation and comparison of these important targeted agents.
References
- 1. IDH inhibition in gliomas: from preclinical models to clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Precision Oncology in Lower-Grade Gliomas: Promises and Pitfalls of Therapeutic Strategies Targeting IDH-Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluating Mechanisms of IDH1 Regulation through Site-Specific Acetylation Mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Active site remodeling in tumor-relevant IDH1 mutants drives distinct kinetic features and potential resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. The regulatory mechanisms and inhibitors of isocitrate dehydrogenase 1 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vorasidenib Demonstrates Sustained Long-Term Efficacy in IDH-Mutant Grade 2 Glioma [trial.medpath.com]
- 9. targetedonc.com [targetedonc.com]
- 10. ascopubs.org [ascopubs.org]
- 11. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 12. Single center experience of IDH inhibitors in recurrent high-grade gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synergistic anti-tumor efficacy of mutant isocitrate dehydrogenase 1 inhibitor SYC-435 with standard therapy in patient-derived xenograft mouse models of glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol to generate two distinct standard-of-care murine glioblastoma models for evaluating novel combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Clinical trial endpoints for patients with gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. Clinical trial end points for high-grade glioma: the evolving landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Progression-free survival: An important end point in evaluating therapy for recurrent high-grade gliomas - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of IDH-C227: A Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of the investigational compound IDH-C227 are critical for maintaining laboratory safety and environmental protection. As a potent and selective inhibitor of isocitrate dehydrogenase 1 (IDH1) with antineoplastic properties, this compound requires stringent disposal protocols in line with regulations for cytotoxic and hazardous chemical waste. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste effectively.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the manufacturer's Safety Data Sheet (SDS). The SDS for this compound and its chemical equivalent, enasidenib, indicates that the compound is harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, preventing its release into the environment is a primary concern.
When handling this compound in any form (powder, dissolved in solvent, or as waste), appropriate Personal Protective Equipment (PPE) must be worn. This includes, but is not limited to, a lab coat, safety glasses with side shields, and compatible chemical-resistant gloves[2]. All handling of the powdered form should be conducted in a chemical fume hood to avoid inhalation of dust[3].
Quantitative Data for Disposal Planning
The following table summarizes key quantitative parameters relevant to the handling and disposal of this compound in a typical laboratory setting.
| Parameter | Value/Specification | Source/Recommendation |
| Hazard Classification | Acute toxicity, Oral (Category 4); Acute aquatic toxicity (Category 1); Chronic aquatic toxicity (Category 1) | [1] |
| Personal Protective Equipment (PPE) | Safety glasses, chemical-resistant gloves, lab coat | [2] |
| Waste Container Type | Leak-proof, clearly labeled hazardous waste container | General Laboratory Best Practices |
| Recommended Inactivation Method | Incineration via a licensed waste disposal service | [4] |
| Storage of Waste | Segregated from incompatible materials (e.g., strong acids/alkalis, strong oxidizing/reducing agents) in a cool, well-ventilated area | [1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic approach to segregate and contain different waste streams. The following experimental protocol outlines the necessary steps for each type of waste.
Materials
-
Personal Protective Equipment (PPE) as specified above
-
Sealable, leak-proof hazardous waste containers (clearly labeled)
-
Sharps container (if applicable)
-
Hazardous waste labels
-
Spill kit for cytotoxic agents
Procedure for Solid Waste (Unused/Expired this compound Powder)
-
Preparation: Ensure all PPE is correctly worn and that disposal activities are conducted within a designated area, preferably within a chemical fume hood.
-
Containment: Carefully place the original container of this compound into a larger, sealable hazardous waste container. Do not attempt to open the original container if it is expired or no longer needed.
-
Labeling: Affix a hazardous waste label to the outer container. The label should include the chemical name ("this compound"), the quantity, and the date of disposal.
-
Storage: Store the labeled container in a designated hazardous waste accumulation area, away from general lab traffic and incompatible substances.
-
Disposal: Arrange for pickup by a licensed hazardous waste disposal service for incineration.
Procedure for Liquid Waste (this compound in Solvent)
-
Segregation: Do not mix this compound solutions with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Collection: Collect all liquid waste containing this compound in a dedicated, leak-proof, and chemically compatible hazardous waste container.
-
Labeling: Clearly label the container with "Hazardous Waste," the full chemical names of the contents (including solvents), approximate concentrations, and the date.
-
Storage: Store the container in a secondary containment tray in a designated hazardous waste accumulation area.
-
Disposal: Hand over the container to a licensed hazardous waste disposal service for incineration. Under no circumstances should liquid waste containing this compound be disposed of down the drain [5].
Procedure for Contaminated Labware and PPE
-
Solid Contaminated Materials: Items such as gloves, bench paper, and disposable lab coats that have come into contact with this compound should be considered hazardous waste. Place these items in a designated, sealed bag or container labeled for cytotoxic waste[6].
-
Sharps: Any sharps (e.g., needles, pipette tips) contaminated with this compound must be placed in a designated sharps container that is also labeled as containing cytotoxic waste[6].
-
Glassware: Reusable glassware should be decontaminated. If decontamination is not feasible, the glassware should be disposed of as hazardous solid waste.
-
Disposal: All containers of contaminated materials should be collected by a licensed hazardous waste disposal service for incineration[4].
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always consult with your institution's Environmental Health and Safety department for specific guidance and requirements.
References
- 1. danielshealth.ca [danielshealth.ca]
- 2. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 3. medkoo.com [medkoo.com]
- 4. youtube.com [youtube.com]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Personal protective equipment for handling IDH-C227
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling the potent and selective IDH1 R132H inhibitor, IDH-C227. Adherence to these guidelines is critical to ensure personal safety and minimize environmental contamination.
Hazard Identification and Classification
This compound is classified with the following hazards. Understanding these risks is the first step in safe handling.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1] |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life.[1] |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[1] |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure.[1]
| Body Part | Equipment | Specification |
| Eyes | Safety Goggles | With side-shields.[1] |
| Hands | Protective Gloves | Chemical-resistant. |
| Body | Protective Clothing | Impervious clothing.[1] |
| Respiratory | Respirator | A suitable, properly fitted respirator should be used.[1] |
Operational Protocol: Handling and Storage
Follow these step-by-step procedures for the safe handling and storage of this compound. For a visual representation of this workflow, please refer to the diagram below.
Handling:
-
Preparation : Ensure a well-ventilated area, such as a fume hood, is operational.[1] Confirm the availability and accessibility of an eye-wash station and safety shower.[1]
-
Donning PPE : Put on all required personal protective equipment as specified in the table above.
-
Handling the Compound :
-
Post-Handling : Thoroughly wash hands and any exposed skin after handling.[1]
Storage:
-
Powder : Store at -20°C in a tightly sealed container within a cool, well-ventilated area.[1]
-
In Solvent : Store at -80°C.[1]
-
General : Keep away from direct sunlight and sources of ignition.[1]
Caption: Workflow for Safe Handling and Storage of this compound.
Emergency Procedures
In the event of an emergency, follow these procedures promptly.
First Aid Measures[1]
| Exposure Route | Action |
| Eye Contact | Immediately flush eyes with large amounts of water, removing contact lenses if present. Separate eyelids to ensure thorough flushing. Call a physician. |
| Skin Contact | Rinse skin thoroughly with plenty of water. Remove all contaminated clothing and shoes. Call a physician. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation. Call a physician. |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Call a physician. |
Accidental Release Measures[1]
-
Evacuate : Immediately evacuate personnel to a safe area.
-
Ventilate : Ensure adequate ventilation of the spill area.
-
Containment :
-
Wear full personal protective equipment.
-
Avoid breathing vapors, mist, or gas.
-
-
Cleanup : Spillage should be collected and placed in a suitable container for disposal.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination.
-
Waste Disposal : Dispose of the contents and the container at an approved waste disposal facility.[1]
-
Environmental Precautions : Avoid release into the environment.[1] Collect any spillage.[1]
Caption: Emergency Spill and Disposal Workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
